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  • Product: 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
  • CAS: 59721-16-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (CAS 59721-16-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, a key chemical intermediate in the synthesis of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, a key chemical intermediate in the synthesis of the serine protease inhibitor, Camostat Mesylate.[1] Given its role in the production of a clinically relevant therapeutic, a thorough understanding of its properties is essential for researchers and developers in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, with the CAS number 59721-16-3, is also known by the chemical name 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester.[2][3] It is a crucial building block in the manufacturing of active pharmaceutical ingredients (APIs).[1]

Physicochemical Data Summary
PropertyValueSource
CAS Number 59721-16-3[2]
Molecular Formula C₁₂H₁₅NO₄[2]
Molecular Weight 237.25 g/mol [2]
Physical Form Solid[4]
Purity Typically ≥98%[4]
Storage Sealed in a dry place at room temperature.[4]
Predicted XlogP 0.9[]

Synthesis and Manufacturing

The primary utility of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate lies in its role as a key intermediate in the synthesis of Camostat Mesylate.[1] A common synthetic route involves a two-step process, as outlined in patent literature.[6]

Step 1: Synthesis of N,N-dimethyl-2-chloroacetamide

The initial step involves the reaction of dimethylamine with chloroacetyl chloride. This reaction is typically carried out in a suitable solvent like dichloromethane.

Step 2: Esterification with p-hydroxyphenylacetic acid

The N,N-dimethyl-2-chloroacetamide produced in the first step is then reacted with p-hydroxyphenylacetic acid in the presence of a base, such as triethylamine, to yield the final product, 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate.[6]

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Esterification Dimethylamine Dimethylamine NN_dimethyl_chloroacetamide N,N-dimethyl-2-chloroacetamide Dimethylamine->NN_dimethyl_chloroacetamide Reacts with Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->NN_dimethyl_chloroacetamide Reacts with Dichloromethane Dichloromethane (Solvent) Dichloromethane->NN_dimethyl_chloroacetamide p_hydroxyphenylacetic_acid p-Hydroxyphenylacetic Acid Final_Product 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate NN_dimethyl_chloroacetamide->Final_Product Reacts with p_hydroxyphenylacetic_acid->Final_Product Reacts with Triethylamine Triethylamine (Base) Triethylamine->Final_Product

A simplified workflow for the synthesis of the target intermediate.

Role in the Synthesis of Camostat Mesylate

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a critical precursor to Camostat. The synthesis of Camostat involves the condensation of this intermediate with 4-guanidinobenzoic acid.[] This reaction forms the final ester linkage in the Camostat molecule.

The diagram below illustrates the logical relationship in the synthesis of Camostat Mesylate.

Camostat_Synthesis_Logic Intermediate_A 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (CAS 59721-16-3) Camostat Camostat Intermediate_A->Camostat Condensation Intermediate_B 4-Guanidinobenzoic Acid Intermediate_B->Camostat Condensation Camostat_Mesylate Camostat Mesylate Camostat->Camostat_Mesylate Reacts with Methanesulfonic Acid Mesylate_Salt Mesylate Salt Formation Mesylate_Salt->Camostat_Mesylate

Key intermediates in the synthesis of Camostat Mesylate.

Pharmacological and Toxicological Profile (Inferred)

Direct pharmacological and toxicological studies on 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate are not extensively available in the public domain. However, an understanding of its potential biological effects and hazards can be inferred from the properties of its parent molecule, 4-hydroxyphenylacetic acid, and related compounds like N,N-dimethylacetamide, as well as the final product, Camostat Mesylate.

Inferred Pharmacological Relevance

The biological activity of this intermediate is primarily realized through its conversion to Camostat Mesylate. Camostat Mesylate is a serine protease inhibitor with a range of therapeutic applications, including the treatment of chronic pancreatitis and postoperative reflux esophagitis.[6] It has also been investigated for its potential antiviral activity, particularly against SARS-CoV-2, by inhibiting the TMPRSS2 protease, which is crucial for viral entry into host cells.[]

The 4-hydroxyphenylacetic acid moiety is a known metabolite of polyphenols and has been studied for its own biological activities, including antioxidant and anti-inflammatory properties.[7]

Inferred Toxicological Profile

As with its pharmacological properties, the specific toxicology of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate has not been extensively characterized. However, based on its chemical structure, potential hazards can be anticipated from its constituent parts.

The N,N-dimethylacetamide portion of the molecule suggests that occupational exposure could potentially lead to liver toxicity, as has been observed with N,N-dimethylacetamide itself.[8][9] Chronic exposure to N,N-dimethylacetamide has been associated with jaundice and abnormal liver function in workers.[3]

Safety data from suppliers indicate that 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a warning-level hazard, with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation.

Analytical Characterization

While a comprehensive set of experimental spectral data is not publicly available, predicted mass spectrometry data can provide some insight into the analytical profile of this compound.

Predicted Mass Spectrometry Data
Adductm/zPredicted CCS (Ų)
[M+H]⁺238.10739152.3
[M+Na]⁺260.08933158.2
[M-H]⁻236.09283155.9
(Data sourced from PubChemLite)[]

Conclusion

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a compound of significant interest due to its indispensable role as an intermediate in the synthesis of Camostat Mesylate. While detailed experimental data on its physicochemical and biological properties are limited, its synthetic pathway and inferred toxicological profile provide a foundational understanding for researchers and drug development professionals. Further investigation into the specific properties of this intermediate would be beneficial for process optimization and safety management in the manufacturing of Camostat Mesylate.

References

  • Taylor & Francis. (n.d.). Camostat mesilate – Knowledge and References. Retrieved from [Link]

  • Aadhira Laboratories. (n.d.). 2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate (INT). Retrieved from [Link]

  • Advent Chembio. (n.d.). (2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate HCl. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402770B - A kind of preparation method of camostat mesilate intermediate.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update | Request PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). [2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

  • CSIR-CSMCRI Bhavnagar. (n.d.). Cost-efficient non-infringing process for camostat mesylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylacetamide-induced occupational toxic hepatitis with a short term recurrence: a rare case report. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Idebenone (2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Idebenone, chemically known as 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, is a synthetic short-chain benzoquinone that i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone, chemically known as 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, is a synthetic short-chain benzoquinone that is an analogue of coenzyme Q10 (CoQ10).[1][2] Initially developed for the treatment of Alzheimer's disease, its therapeutic potential has been explored in a range of conditions, particularly those with mitochondrial dysfunction.[1][3] This guide provides a detailed examination of the multifaceted mechanism of action of Idebenone, offering insights for researchers and professionals in drug development.

Core Mechanism of Action: A Dual Role in Cellular Energetics and Protection

Idebenone's primary mechanism of action is centered on its ability to interact with the mitochondrial electron transport chain (ETC) and its potent antioxidant properties.[1] This dual functionality allows it to support cellular energy production while simultaneously protecting cells from oxidative damage.[1][4]

Mitochondrial Electron Transport Chain Interaction

Idebenone functions as an electron carrier within the mitochondrial ETC, facilitating the transfer of electrons to Complex III.[1][5] This is particularly significant in pathological conditions where Complex I of the ETC is dysfunctional, such as in Leber's Hereditary Optic Neuropathy (LHON).[6][7] By bypassing the impaired Complex I, Idebenone can help maintain electron flow, thereby sustaining the production of ATP, the cell's primary energy currency.[4][6] This mechanism is crucial for the survival and function of high-energy-demand cells like neurons.[6]

The bioactivation of Idebenone is critically dependent on the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][8] NQO1 catalyzes the two-electron reduction of Idebenone to its active hydroquinone form, Idebenol.[5] This reduced form is then able to donate electrons to Complex III of the mitochondrial respiratory chain.[9] The efficacy of Idebenone can be influenced by genetic variants in NQO1 that affect the enzyme's protein levels and activity.[8][10]

Signaling Pathway: Idebenone's Interaction with the Mitochondrial Electron Transport Chain

Idebenone_ETC_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane Idebenone Idebenone (oxidized) Idebenol Idebenol (reduced) Idebenone->Idebenol Idebenol_m Idebenol NQO1 NQO1 NQO1->Idebenone reduction NAD_c NAD(P)+ NQO1->NAD_c NADH_c NAD(P)H NADH_c->NQO1 e- C1 Complex I (impaired) C3 Complex III C1->C3 Blocked e- flow C4 Complex IV C3->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient H2O H₂O C4->H2O ATP ATP ATP_Synthase->ATP Idebenol_m->C3 e- (bypass) Idebenone_m Idebenone Idebenol_m->Idebenone_m oxidation O2 O₂ O2->C4 ADP ADP + Pi ADP->ATP_Synthase

Caption: Idebenone bypass of impaired Complex I in the ETC.

Antioxidant and ROS Scavenging Properties

Beyond its role as an electron carrier, Idebenone is a potent antioxidant.[7][11] It effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage.[1] This antioxidant activity is conferred by its reduced form, Idebenol, which can detoxify a variety of free radicals.[5] By mitigating oxidative stress, Idebenone helps to preserve cellular integrity and function, which is particularly beneficial for neurons due to their high metabolic rate and susceptibility to oxidative damage.[1]

However, some research suggests that Idebenone's primary protective mechanism may not be as a direct antioxidant but rather by upregulating the cell's own physiological defense mechanisms against oxidative stress.[12] This includes the potential to activate the Nrf2-NQO1 pathway, which is involved in the expression of antioxidant enzymes.[12]

Therapeutic Implications and Investigated Conditions

The unique mechanism of action of Idebenone has led to its investigation and use in several diseases characterized by mitochondrial dysfunction and oxidative stress.

Condition Therapeutic Rationale Reported Outcomes
Leber's Hereditary Optic Neuropathy (LHON) Bypasses Complex I deficiency, restores ATP production, and protects retinal ganglion cells from oxidative stress.[4][7]Approved for use in Europe.[2] Clinical trials have shown it can improve vision in some patients.[3][13][14]
Friedreich's Ataxia Improves mitochondrial function and protects against oxidative damage.[15]Early clinical trials have been completed.[2]
Duchenne Muscular Dystrophy May improve respiratory function.[3]Some evidence of improved airway function in children and teens not treated with steroids.[3]
Alzheimer's Disease Antioxidant properties and potential to improve cellular energy production in the brain.[3]Some evidence suggests it may slow the decline of cognitive skills.[3]

Experimental Methodologies for Mechanistic Elucidation

Investigating the mechanism of action of Idebenone involves a variety of in vitro and in vivo techniques.

In Vitro Assay: Measurement of Mitochondrial Respiration

A key method to assess the effect of Idebenone on mitochondrial function is through high-resolution respirometry.[16] This technique measures the oxygen consumption rate (OCR) in isolated mitochondria, permeabilized cells, or intact cells.[16][17]

Exemplary Protocol for Measuring Mitochondrial Respiration in Permeabilized Cells:

  • Cell Culture and Permeabilization:

    • Culture cells of interest (e.g., fibroblasts, neurons) to the desired confluency.

    • Harvest cells and resuspend in a respiration buffer (e.g., MiR05).

    • Permeabilize the cell membrane using a mild detergent like digitonin, leaving the mitochondrial membranes intact.

  • High-Resolution Respirometry (e.g., using an Oroboros Oxygraph-2k):

    • Calibrate the instrument and add the permeabilized cell suspension to the chambers.[17]

    • Establish a baseline respiration rate.

    • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

      • Add substrates for Complex I (e.g., pyruvate, malate, glutamate) to measure LEAK respiration.[17]

      • Add ADP to stimulate oxidative phosphorylation (OXPHOS) and measure ATP-linked respiration.[17]

      • To test the Complex I bypass, add a Complex I inhibitor like rotenone.

      • Introduce Idebenone to observe its ability to restore respiration by donating electrons to Complex III.

      • Add a substrate for Complex II (e.g., succinate) to assess its function.

      • Finally, add inhibitors for Complex III (e.g., antimycin A) and Complex IV (e.g., azide or cyanide) to confirm the specificity of the observed respiration.

  • Data Analysis:

    • Calculate the oxygen consumption rates at each step.

    • Compare the OCR in the presence and absence of Idebenone, particularly after Complex I inhibition, to quantify its bypass activity.

Experimental Workflow: Assessing Idebenone's Effect on Mitochondrial Respiration

Experimental_Workflow cluster_SUIT SUIT Protocol Steps start Start: Cell Culture permeabilization Cell Permeabilization (e.g., with Digitonin) start->permeabilization respirometry High-Resolution Respirometry permeabilization->respirometry add_substrates Add Complex I Substrates (Pyruvate, Malate) respirometry->add_substrates add_adp Add ADP (Measure OXPHOS) add_substrates->add_adp add_rotenone Add Rotenone (Inhibit Complex I) add_adp->add_rotenone add_idebenone Add Idebenone add_rotenone->add_idebenone add_succinate Add Succinate (Assess Complex II) add_idebenone->add_succinate analysis Data Analysis: Compare OCRs add_succinate->analysis

Caption: Workflow for evaluating Idebenone's mitochondrial effects.

Future Directions and Conclusion

While the core mechanisms of Idebenone are well-understood, ongoing research continues to refine our knowledge. The differential expression of NQO1 in various cell types, such as between neurons and astrocytes, may explain the variable efficacy of Idebenone in different neurological disorders.[18][19] Future research should focus on strategies to enhance NQO1 activity in target tissues to potentially improve the therapeutic outcomes of Idebenone treatment.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Idebenone? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Idebenone used for? Retrieved from [Link]

  • Heitz, M., et al. (2020). Idebenone: When an antioxidant is not an antioxidant. Biochemical Pharmacology, 181, 114199. Retrieved from [Link]

  • WebMD. Idebenone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Erb, M., et al. (2012). Features of Idebenone and Related Short-Chain Quinones that Rescue ATP Levels under Conditions of Impaired Mitochondrial Complex I. PLoS ONE, 7(4), e36153. Retrieved from [Link]

  • Jauslin, M. L., et al. (2003). Idebenone and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? Journal of Alzheimer's Disease, 5(6), 479-485. Retrieved from [Link]

  • Meyerson, C., et al. (2015). Use of Idebenone for the Treatment of Leber's Hereditary Optic Neuropathy. Case Reports in Ophthalmology, 6(2), 148-153. Retrieved from [Link]

  • Giorgio, V., et al. (2012). The effects of idebenone on mitochondrial bioenergetics. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1817(2), 363-369. Retrieved from [Link]

  • Wikipedia. Idebenone. Retrieved from [Link]

  • Llòria, X. (2020, October 30). Highlights on the state of the art of Idebenone therapy in LHON. YouTube. Retrieved from [Link]

  • Perry, C. G. R., et al. (2024). Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry. Journal of Visualized Experiments, (194), e63881. Retrieved from [Link]

  • Zimo, M., et al. (2024). Genetic variants affecting NQO1 protein levels impact the efficacy of idebenone treatment in Leber hereditary optic neuropathy. Human Molecular Genetics, 33(4), 263-274. Retrieved from [Link]

  • Schulz, J. M., et al. (2020). Idebenone Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity. Journal of Neuroscience, 40(23), 4546-4557. Retrieved from [Link]

  • ClinicalTrials.gov. (2012). Study With Idebenone in Patients With Chronic Vision Loss Due to Leber's Hereditary Optic Neuropathy (LHON). Retrieved from [Link]

  • Keating, G. M. (2015). Idebenone: A Review in Leber's Hereditary Optic Neuropathy. Drugs, 75(15), 1673-1678. Retrieved from [Link]

  • Haefeli, R. H., et al. (2011). NQO1-Dependent Redox Cycling of Idebenone: Effects on Cellular Redox Potential and Energy Levels. PLoS ONE, 6(3), e17963. Retrieved from [Link]

  • Agilent. Measuring mitochondrial respiration in intact skeletal muscle fibers. Retrieved from [Link]

  • Klopstock, T., et al. (2024). Therapeutic benefit of idebenone in patients with Leber hereditary optic neuropathy: The LEROS nonrandomized controlled trial. Journal of Neuro-Ophthalmology, 44(1), 38-46. Retrieved from [Link]

  • Murphy, M. P., et al. (2020). Idebenone Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity. Journal of Neuroscience, 40(23), 4546-4557. Retrieved from [Link]

  • Ophthalmology Times. (2025, September 22). Idebenone accepted by FDA for priority review for Leber Hereditary Optic Neuropathy. Retrieved from [Link]

  • Salin, K., et al. (2015). Measurement of mitochondrial respiration in permeabilized fish gills. Journal of Experimental Biology, 218(Pt 1), 121-127. Retrieved from [Link]

  • ResearchGate. (2024). New insights into idebenone therapy in relation to NQO1. Retrieved from [Link]

  • JoVE. (2024, April 12). Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay. Retrieved from [Link]

  • Smolina, N., et al. (2017). Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. In: Gilbert, D., Friedrich, O. (eds) Cell Viability Assays. Methods in Molecular Biology, vol 1601. Humana Press, New York, NY. Retrieved from [Link]

  • Klopstock, T., et al. (2011). A randomized placebo-controlled trial of idebenone in Leber's hereditary optic neuropathy. Brain, 134(9), 2677-2686. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate in a range of organic solvents. In the absence...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate in a range of organic solvents. In the absence of extensive published empirical data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on physicochemical properties, and a detailed, field-proven experimental protocol for solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications such as process development, purification, formulation, and analytical method design.

Introduction: The Significance of Solubility Profiling

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, a compound that may be encountered as a process intermediate, a metabolite, or an impurity in the synthesis of active pharmaceutical ingredients (APIs), presents a common challenge in pharmaceutical development: the need for a well-characterized solubility profile. Understanding how this molecule behaves in various organic solvents is critical for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, workup, and isolation to optimize yield and purity.

  • Crystallization and Purification: Designing effective crystallization processes for purification, which is highly dependent on the solubility curve of the compound in a given solvent or solvent system.

  • Analytical Method Development: Choosing suitable diluents for chromatographic analysis (e.g., HPLC) to ensure accurate quantification and impurity profiling.

  • Formulation Science: In early-stage development, understanding solubility in organic solvents can inform the selection of co-solvents or excipients for potential formulations.

This guide will provide the scientific rationale and practical steps to systematically approach the solubility determination of this and structurally similar molecules.

Physicochemical Characterization and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1]

Molecular Structure of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate:

An analysis of the structure reveals several key functional groups that dictate its solubility behavior:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents.[2]

  • Ester (-COO-) Group: This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Tertiary Amide (-CON(CH₃)₂) Group: This is a highly polar group that can act as a hydrogen bond acceptor. It significantly influences the molecule's overall polarity.

  • Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

Predicted Physicochemical Properties:

While experimental data for the target molecule is scarce, we can infer properties from structurally related compounds. For instance, the PubChem entry for a similar molecule, 2-(4-Hydroxyphenyl)ethyl acetate (CID 637753), shows a calculated XLogP3 of 1.9, indicating moderate lipophilicity.[3] The presence of the polar dimethylamino-oxoethyl group in our target compound would likely decrease the LogP value, shifting it towards greater hydrophilicity compared to this simpler analogue. The molecule possesses both hydrogen bond donors (1, from the hydroxyl group) and multiple hydrogen bond acceptors (the ester and amide carbonyl oxygens, and the amide nitrogen), suggesting a complex interplay of interactions.[4][5]

Qualitative Solubility Prediction:

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate to Good Solubility: Expected in polar protic solvents like short-chain alcohols (methanol, ethanol, isopropanol) and in moderately polar solvents like acetone and ethyl acetate. The ability of alcohols to both donate and accept hydrogen bonds will facilitate interaction with the molecule's various functional groups.[5]

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The large polar functionalities will hinder dissolution in these hydrocarbon-based solvents.[1]

Theoretical Framework: A Deeper Dive into Solvent-Solute Interactions

The dissolution process can be understood as the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Several solvent parameters are useful for predicting solubility:

  • Dielectric Constant (ε): A measure of a solvent's ability to separate charges.[6] Solvents with high dielectric constants are better at solvating ions and polar molecules.

  • Polarity Index: An empirical measure of a solvent's polarity.[7]

  • Hansen Solubility Parameters (HSP): These parameters break down the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] A solute is most likely to dissolve in a solvent with similar HSP values.[9]

The interplay of these factors determines the overall solubility. For 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, its significant polarity and hydrogen bonding potential suggest that solvents with high polarity indices, dielectric constants, and substantial polar (δP) and hydrogen bonding (δH) components will be the most effective.

Systematic Solvent Selection Strategy

A systematic approach to solubility screening involves selecting a representative set of solvents from different classes. This ensures a comprehensive understanding of the compound's behavior.

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassExample SolventsRationale for InclusionPredicted Solubility
Nonpolar n-Hexane, TolueneEstablishes baseline solubility in nonpolar media.Low
Polar Aprotic Acetone, Ethyl AcetateCommon solvents in synthesis and chromatography.Moderate
Acetonitrile (ACN)Widely used in reversed-phase HPLC.Moderate to Good
Tetrahydrofuran (THF)Ethereal solvent with moderate polarity.Moderate
N,N-Dimethylformamide (DMF)Highly polar, excellent solvating power.High
Dimethyl Sulfoxide (DMSO)Highly polar, excellent solvating power.High
Polar Protic Methanol, EthanolCommon, effective polar solvents capable of H-bonding.Good to High
Isopropanol (IPA)Slightly less polar alcohol, useful for creating solvent gradients.Moderate to Good
WaterEstablishes aqueous solubility baseline.Low to Moderate

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in the solvent of choice for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.01 mg)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification weigh Weigh excess solid into vial add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (e.g., 24-48h) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute sample if necessary filter->dilute analyze Analyze by HPLC-UV or UV-Vis dilute->analyze calculate Calculate concentration (mg/mL or mol/L) analyze->calculate

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an amount of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate into a glass vial that is known to be in excess of its expected solubility. A good starting point is 10-20 mg.

    • Precisely add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vial.

    • Prepare a blank sample containing only the solvent.

    • Perform each solvent experiment in triplicate to ensure reproducibility.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[11] The presence of undissolved solid should be visually confirmed at the end of this period.[10]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand briefly.

    • To effectively separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent.

    • Dilute an aliquot of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method, such as HPLC-UV.[12] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering species.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = C_diluted × DF Where:

      • C_diluted is the concentration of the diluted sample (mg/mL)

      • DF is the dilution factor

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Solubility of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate at 25 °C

SolventSolvent ClassDielectric Constant (ε)Polarity IndexSolubility (mg/mL)Qualitative Descriptor
n-HexaneNonpolar1.90.1[Experimental Data][e.g., Very Sparingly Soluble]
TolueneNonpolar2.42.4[Experimental Data][e.g., Sparingly Soluble]
Ethyl AcetatePolar Aprotic6.04.4[Experimental Data][e.g., Soluble]
AcetonePolar Aprotic215.1[Experimental Data][e.g., Freely Soluble]
AcetonitrilePolar Aprotic37.55.8[Experimental Data][e.g., Freely Soluble]
TetrahydrofuranPolar Aprotic7.54.0[Experimental Data][e.g., Soluble]
IsopropanolPolar Protic19.03.9[Experimental Data][e.g., Soluble]
EthanolPolar Protic24.04.3[Experimental Data][e.g., Freely Soluble]
MethanolPolar Protic33.05.1[Experimental Data][e.g., Very Soluble]
DMFPolar Aprotic37.06.4[Experimental Data][e.g., Very Soluble]
DMSOPolar Aprotic46.77.2[Experimental Data][e.g., Very Soluble]
WaterPolar Protic80.110.2[Experimental Data][e.g., Sparingly Soluble]

Solvent property data sourced from multiple chemical reference tables.[13][14]

Interpretation of Results:

The results should be analyzed to identify trends. A strong correlation between solubility and solvent polarity/hydrogen bonding capacity would validate the initial predictions. Any deviations from the expected trend can provide valuable insights into specific solvent-solute interactions.

Logical Relationships in Solubility

The decision-making process for solubility studies can be visualized as a logical flow from molecular properties to experimental outcomes.

Caption: Logical relationship between molecular properties and solubility determination.

Conclusion

This guide has outlined a comprehensive, science-driven approach to determining the solubility of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate in organic solvents. By integrating theoretical principles with a robust experimental methodology, researchers can generate reliable and reproducible solubility data. This information is invaluable for making informed decisions in process chemistry, purification, and formulation, ultimately accelerating the drug development timeline. The provided protocols and frameworks are designed to be self-validating and serve as a reliable resource for scientists in the pharmaceutical industry.

References

  • Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • Paluch, A. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • University of California, Irvine. Common Organic Solvents: Table of Properties. Available at: [Link]

  • Rowan Scientific. Predicting Solubility. Available at: [Link]

  • Thurman, E. M., & Mills, M. S. (1986). High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples. In Advances in Chemistry (Vol. 219, pp. 599-619). American Chemical Society. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. In Introductory Organic Chemistry. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science. Available at: [Link]

  • Llinas, A., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling. Available at: [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Available at: [Link]

  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Available at: [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Hydroxyphenyl)ethyl acetate. National Center for Biotechnology Information. Available at: [Link]

  • Shodex. (n.d.). Polarities of Solvents. Available at: [Link]

Sources

Exploratory

Commercial Availability and Technical Profile of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate: A Key Intermediate in Camostat Synthesis

An In-depth Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of 2-(Dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (CAS No. 59721-16-3). This compound is a critical intermediate in the synthesis of Camostat mesylate, a potent serine protease inhibitor with significant therapeutic applications. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry engaged in the development and manufacturing of protease inhibitors. We will delve into its chemical identity, established synthesis protocols, and its pivotal role in the production of Camostat, while also addressing the current landscape of its commercial sourcing.

Introduction: The Significance of a Key Building Block

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, also known by its chemical name 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester, has garnered significant attention within the pharmaceutical industry due to its indispensable role as a precursor to Camostat mesylate.[1][2] Camostat mesylate is a synthetic, orally active serine protease inhibitor.[1] It is clinically used for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[2] Furthermore, its inhibitory action on transmembrane protease, serine 2 (TMPRSS2) has led to extensive research into its potential as an antiviral agent, particularly against SARS-CoV-2. The efficient and reliable synthesis of Camostat mesylate is therefore of paramount importance, placing a spotlight on the quality and accessibility of its key intermediates, such as the topic compound of this guide.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is fundamental for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 59721-16-3[1][2]
Molecular Formula C₁₂H₁₅NO₄[2]
Molecular Weight 237.25 g/mol [2]
IUPAC Name 2-(dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
Synonyms 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester[1]
Physical Form Solid
Purity (Typical) ≥98%
Storage Conditions Room temperature, in a dry and sealed container

Structure:

Caption: Chemical structure of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate.

Commercial Availability

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is commercially available from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. Its availability is crucial for both academic research and industrial-scale production of Camostat mesylate.

Table of Commercial Suppliers:

SupplierProduct NamePurityAvailable Quantities
Sigma-Aldrich 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate≥98%Gram to multi-gram scale
Aadhira Laboratories 2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate (INT)In StockInquiry for bulk
Biosynth 4-Hydroxy benzeneacetic acid 2-(dimethylamino)-2-oxoethyl esterNot specifiedInquiry for bulk
Lead Sciences 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate98%1g, 5g, 25g, 100g

Note: This list is not exhaustive and is intended to provide examples of suppliers. Availability and product specifications should be confirmed directly with the suppliers.

The compound is typically offered at a purity of 98% or higher, which is generally suitable for its intended use in multi-step pharmaceutical synthesis. Researchers and procurement managers should always request a certificate of analysis (CoA) to verify the purity and identity of the material before use.

Synthesis Protocols

The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a key step in the overall production of Camostat mesylate. A detailed method is described in Chinese patent CN104402770B.[2] This process involves a two-step procedure, which is outlined below.

Synthesis Pathway Overview

Synthesis_Pathway Dimethylamine Dimethylamine Intermediate1 N,N-dimethyl-2-chloroacetamide Dimethylamine->Intermediate1 Step 1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate1 Target 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate Intermediate1->Target Step 2 pHPPA p-Hydroxyphenylacetic Acid pHPPA->Target Camostat Camostat Target->Camostat Coupling Reaction GuanidinobenzoicAcid 4-Guanidinobenzoic Acid GuanidinobenzoicAcid->Camostat

Caption: Overall synthesis pathway of Camostat highlighting the role of the target intermediate.

Step-by-Step Experimental Protocol (Based on CN104402770B)

Step 1: Synthesis of N,N-dimethyl-2-chloroacetamide

  • Reaction Setup: In a suitable reaction vessel, add dichloromethane (DCM). Cool the vessel to 0-10°C with stirring.

  • Addition of Reactants: Simultaneously, add an aqueous solution of dimethylamine and chloroacetyl chloride dropwise to the cooled DCM. Maintain the temperature between 5-10°C and the pH of the system between 4-7 during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 5-10°C for 1 hour, ensuring the pH is maintained between 5-7.

  • Work-up: Upon completion of the reaction, allow the mixture to stand for 20 minutes to allow for phase separation. Separate the organic layer. The aqueous layer can be extracted with additional DCM to maximize yield.

  • Purification: Combine the organic layers and concentrate under reduced pressure to obtain the crude N,N-dimethyl-2-chloroacetamide. The crude product can be further purified by vacuum distillation.

Step 2: Synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

  • Reaction Setup: To a reaction vessel, add N,N-dimethyl-2-chloroacetamide, p-hydroxyphenylacetic acid, and triethylamine.

  • Reaction: Heat the mixture with stirring. The reaction is typically carried out at an elevated temperature (e.g., 80-95°C) for several hours.

  • Work-up and Crystallization: After the reaction is complete, the mixture is cooled, and the product is precipitated. The patent describes a specific work-up involving the addition of an aqueous sodium bisulfite solution followed by cooling and crystallization.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as acetonitrile to yield the final product.[2]

An alternative coupling agent, cyanuric chloride (TCT), has been reported for the synthesis of Camostat mesylate, which may also be applicable for the synthesis of this intermediate.

Role in Camostat Synthesis and Mechanism of Action

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate serves as the core scaffold onto which the 4-guanidinobenzoyl group is attached to form Camostat. This final coupling step is a critical transformation in the synthesis of the active pharmaceutical ingredient.

Camostat_Formation Intermediate 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate OH Camostat Camostat Intermediate:port->Camostat Esterification Reagent 4-Guanidinobenzoic Acid COOH Reagent:port->Camostat

Caption: The final esterification step in the synthesis of Camostat.

Camostat mesylate functions by inhibiting serine proteases, which are enzymes that cleave peptide bonds in proteins. Its therapeutic effects are attributed to the inhibition of proteases such as trypsin, plasmin, and kallikrein. The inhibition of TMPRSS2 by Camostat has been shown to block the entry of certain viruses, including SARS-CoV-2, into host cells, making it a subject of intense research for antiviral therapies.

Analytical Characterization

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺238.1074
[M+Na]⁺260.0893
[M-H]⁻236.0928

Data is predicted and should be confirmed with experimental analysis.

For rigorous quality control, it is imperative for researchers and manufacturers to perform their own analytical testing, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a commercially available and indispensable intermediate for the synthesis of the therapeutically important drug, Camostat mesylate. This guide has provided a detailed overview of its chemical properties, commercial suppliers, and a step-by-step synthesis protocol based on existing literature. For researchers and drug development professionals, a reliable source of this key intermediate is crucial for advancing research and development efforts in the field of serine protease inhibitors. It is strongly recommended that end-users perform comprehensive analytical testing to verify the identity and purity of this compound before its use in any synthetic application.

References

  • Lead Sciences. (n.d.). 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

  • CN104402770B. (2015). A kind of preparation method of camostat mesilate intermediate. Google Patents.
  • Aadhira Laboratories. (n.d.). 2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate (INT). Retrieved from [Link]

  • Ahmed, R., et al. (2023).
  • PubChemLite. (n.d.). [2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, a crucial intermediate in the synthesis of the serine protease inhibitor, Camostat mesilate. This document delves into its chemical identity, synthesis, role in drug production, and the pharmacological significance of the final active pharmaceutical ingredient (API).

Introduction and Chemical Identity

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, also known by its chemical name 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester, is a key building block in the pharmaceutical industry.[1] Its significance lies in its role as a direct precursor to Camostat, a drug with established therapeutic applications.[2]

Table 1: Compound Identification

PropertyValueSource
Chemical Name 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate-
Synonym 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester[1]
CAS Number 59721-16-3[3]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]

Synthesis and Experimental Protocols

The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is based on established methodologies and provides a framework for its laboratory-scale preparation.[2]

Logical Workflow for Synthesis

cluster_0 Step 1: Synthesis of N,N-Dimethyl-2-chloroacetamide cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A Dimethylamine C N,N-Dimethyl-2-chloroacetamide A->C Reaction B Chloroacetyl chloride B->C F 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate C->F Reaction D p-Hydroxyphenylacetic acid D->F E Triethylamine E->F Base G Crude Product H Recrystallization G->H I Pure Intermediate H->I cluster_0 Primary Structure Confirmation cluster_1 Purity and Quantitative Analysis cluster_2 Physical Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry IR Infrared Spectroscopy HPLC HPLC-UV TLC Thin-Layer Chromatography MP Melting Point Analysis Sol Solubility Studies Intermediate 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate Camostat Camostat Intermediate->Camostat Esterification Reagent 4-Guanidinobenzoyl chloride Reagent->Camostat Final_API Camostat Mesilate Camostat->Final_API Salt Formation Mesylate Methanesulfonic acid Mesylate->Final_API

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Theoretical Yield Calculation of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. The document details a strategic approach centered on the O-alkylation of 4-hydroxyphenylacetic acid, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, and a rigorous methodology for the calculation of theoretical yield. Designed for professionals in chemical and pharmaceutical development, this guide integrates foundational chemical principles with practical, field-proven insights to ensure scientific integrity and reproducibility. Key procedures, including reactant preparation, reaction execution, product purification, and analytical characterization, are presented. Visual aids in the form of diagrams for the reaction mechanism and experimental workflow are included to enhance clarity.

Introduction and Strategic Overview

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is an ester derivative of 4-hydroxyphenylacetic acid, a compound of interest in various research and development sectors. The synthesis of such esters is a fundamental operation in organic chemistry, often pivotal in modifying the physicochemical properties of parent molecules for applications in drug delivery and materials science.

This guide focuses on a reliable and scalable synthetic strategy: the esterification of 4-hydroxyphenylacetic acid with 2-chloro-N,N-dimethylacetamide. This method is predicated on the O-alkylation of a carboxylate, a class of reactions known for its efficiency and high yields. The chosen pathway involves two primary stages:

  • Deprotonation: The carboxylic acid group of 4-hydroxyphenylacetic acid is selectively deprotonated using a suitable base to form a carboxylate salt. This step is critical as it generates the nucleophile required for the subsequent reaction.

  • Nucleophilic Substitution (Sₙ2): The generated carboxylate anion attacks the electrophilic carbon of 2-chloro-N,N-dimethylacetamide, displacing the chloride ion and forming the desired ester bond.

This approach is favored over alternatives like Fischer esterification due to its milder conditions and avoidance of strong acids, which could potentially lead to side reactions involving the phenolic hydroxyl group.

Reaction Mechanism and Rationale

The core of this synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction. The mechanism proceeds as follows:

  • Carboxylate Formation: 4-hydroxyphenylacetic acid, a weak acid, reacts with a base such as potassium carbonate (K₂CO₃). The carbonate ion deprotonates the carboxylic acid, forming the potassium 4-hydroxyphenylacetate salt. This salt is more nucleophilic than the parent carboxylic acid. Potassium carbonate is an effective and economical choice for this transformation.[1][2]

  • Sₙ2 Attack: The carboxylate oxygen atom acts as a nucleophile, attacking the carbon atom bonded to the chlorine in 2-chloro-N,N-dimethylacetamide. This attack occurs from the backside relative to the leaving group (chloride).

  • Transition State and Product Formation: A high-energy transition state is formed where the new C-O bond is partially formed and the C-Cl bond is partially broken. The reaction concludes with the inversion of configuration at the electrophilic carbon (though not stereochemically relevant in this specific case) and the expulsion of the chloride ion, yielding the final ester product.

The selection of a polar aprotic solvent, such as acetone, is crucial for accelerating Sₙ2 reactions.[3][4] Such solvents can dissolve the ionic nucleophile but do not form a strong solvation shell around it, leaving the nucleophile "free" and highly reactive.[4][5]

Diagram: Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Carboxylate Formation cluster_step2 Step 2: SN2 Nucleophilic Substitution RCOOH 4-Hydroxyphenylacetic Acid RCOO Potassium 4-Hydroxyphenylacetate (Nucleophile) RCOOH->RCOO Deprotonation Base K₂CO₃ (Base) Base->RCOOH H2CO3 H₂CO₃ / KHCO₃ RCOO_2 Potassium 4-Hydroxyphenylacetate AlkylHalide 2-Chloro-N,N-dimethylacetamide (Electrophile) Product Target Ester Product AlkylHalide->Product Chloride KCl (Byproduct) RCOO_2->Product SN2 Attack

Caption: The two-step mechanism for ester synthesis via O-alkylation.

Experimental Protocol

Materials and Equipment
ReagentsMolar Mass ( g/mol )
4-Hydroxyphenylacetic acid (≥98%)152.15
2-Chloro-N,N-dimethylacetamide (≥97%)121.56
Anhydrous Potassium Carbonate (K₂CO₃)138.21
Acetone (Anhydrous)-
Ethyl Acetate-
Saturated Sodium Bicarbonate Solution-
Brine (Saturated NaCl Solution)-
Anhydrous Magnesium Sulfate (MgSO₄)-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, standard glassware, filtration apparatus.

Step-by-Step Synthesis Procedure
  • Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetic acid (7.61 g, 50.0 mmol).

  • Solvent and Base Addition: Add 100 mL of anhydrous acetone to the flask, followed by anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equivalents). Stir the suspension vigorously. The use of excess base ensures complete deprotonation of the carboxylic acid.[1]

  • Addition of Alkylating Agent: Add 2-chloro-N,N-dimethylacetamide (6.08 g, 50.0 mmol, 1.0 equivalent) to the suspension.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Reaction Quench and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts (KCl and excess K₂CO₃) and wash the solid residue with a small amount of acetone. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: Dissolve the resulting crude residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid)[6], and finally with 50 mL of brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel to obtain the final product with high purity.[8]

Diagram: Experimental Workflow

workflow start Start: Combine Reactants (4-HPAA, K₂CO₃, Acetone) add_alkyl Add 2-Chloro-N,N-dimethylacetamide start->add_alkyl reflux Heat to Reflux (12-24h) Monitor by TLC add_alkyl->reflux cool_filter Cool to RT Filter Inorganic Salts reflux->cool_filter evaporate Remove Acetone (Rotary Evaporator) cool_filter->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with: 1. H₂O 2. Sat. NaHCO₃ 3. Brine dissolve->wash dry Dry Organic Layer (MgSO₄) Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Final Product purify->product

Caption: A flowchart of the synthesis and purification process.

Calculation of Theoretical Yield

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[9][10] The calculation requires identifying the limiting reagent.

Stoichiometric Analysis

The balanced chemical equation for the reaction is:

C₈H₈O₃ + C₄H₈ClNO + K₂CO₃ → C₁₂H₁₅NO₄ + KCl + KHCO₃ (4-HPAA) + (Chloroacetamide) → (Product) + Byproducts

The key stoichiometric ratio between the two main reactants, 4-hydroxyphenylacetic acid (4-HPAA) and 2-chloro-N,N-dimethylacetamide, is 1:1.

Step-by-Step Calculation

Step 1: Calculate the moles of each reactant. [11][12]

  • Moles of 4-HPAA:

    • Mass = 7.61 g

    • Molar Mass = 152.15 g/mol

    • Moles = 7.61 g / 152.15 g/mol = 0.0500 mol

  • Moles of 2-chloro-N,N-dimethylacetamide:

    • Mass = 6.08 g

    • Molar Mass = 121.56 g/mol

    • Moles = 6.08 g / 121.56 g/mol = 0.0500 mol

Step 2: Identify the Limiting Reagent.

Since the stoichiometric ratio is 1:1 and an equal number of moles (0.0500 mol) of each reactant is used, neither reactant is in excess. Both will be fully consumed theoretically. Thus, we can use the moles of either reactant to calculate the theoretical yield of the product.

Step 3: Calculate the theoretical moles of the product.

Based on the 1:1 stoichiometry, 0.0500 moles of reactants will produce a maximum of 0.0500 moles of the product, 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate.

Step 4: Calculate the theoretical yield in grams.

  • Molar Mass of Product (C₁₂H₁₅NO₄):

    • (12 × 12.01) + (15 × 1.01) + (1 × 14.01) + (4 × 16.00) = 144.12 + 15.15 + 14.01 + 64.00 = 237.28 g/mol

  • Theoretical Yield (Mass):

    • Mass = Moles × Molar Mass

    • Mass = 0.0500 mol × 237.28 g/mol = 11.86 g

The theoretical yield of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate for this synthesis is 11.86 grams .

Parameter4-Hydroxyphenylacetic Acid2-Chloro-N,N-dimethylacetamideProduct
Molar Mass ( g/mol ) 152.15121.56237.28
Mass Used (g) 7.616.08-
Moles (mol) 0.05000.05000.0500
Stoichiometric Ratio 111
Theoretical Yield (g) --11.86

Product Characterization

To confirm the identity and purity of the synthesized 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl (C=O) group (typically around 1735-1750 cm⁻¹), the amide carbonyl group (around 1650 cm⁻¹), and the phenolic hydroxyl (O-H) group (a broad peak around 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight of the compound, matching the calculated value of 237.28 g/mol .

Safety and Handling

  • 2-Chloro-N,N-dimethylacetamide is harmful if swallowed and causes severe skin burns and eye damage.[13][14] It may also cause respiratory irritation.[14]

  • 4-Hydroxyphenylacetic acid may cause skin and eye irritation.

  • Acetone is a highly flammable liquid and vapor.

  • All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

References

  • PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

  • SN1 vs SN2 Reactions. Chemistry LibreTexts. [Link]

  • Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. ResearchGate. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Theoretical Yield and Percent Yield. Chemistry LibreTexts. [Link]

  • How To Calculate Theoretical Yield and Percent Yield. The Organic Chemistry Tutor, YouTube. [Link]

  • Liquid-Liquid Extraction. Professor Dave Explains, YouTube. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. [Link]

  • Yield Calculations. University of Calgary. [Link]

  • Mechanistic investigation of benzene esterification by K2CO3/TiO2: the catalytic role of the multifunctional interface. Royal Society of Chemistry. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

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Foundational

A Medicinal Chemistry Whitepaper: Exploring the Therapeutic Potential of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate as a Novel Prodrug Strategy

Abstract This technical guide provides an in-depth analysis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, a novel chemical entity designed as a prodrug of 4-hydroxyphenylacetic acid (4-HPAA). 4-HPAA, an end...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, a novel chemical entity designed as a prodrug of 4-hydroxyphenylacetic acid (4-HPAA). 4-HPAA, an endogenous metabolite of aromatic amino acids, has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] However, its therapeutic development is often hampered by suboptimal pharmacokinetic properties. This whitepaper introduces a targeted prodrug strategy, esterifying 4-HPAA with a dimethylamino-oxoethyl moiety to enhance bioavailability and therapeutic efficacy. We will explore the molecule's design rationale, proposed synthesis, and bioactivation mechanism. Furthermore, this guide outlines potential therapeutic applications in neurodegenerative and inflammatory disorders, supported by detailed, field-proven preclinical evaluation protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced prodrug concepts for challenging therapeutic targets.

Section 1: The Rationale for a Novel Phenolic Acid Prodrug

The Therapeutic Promise and Limitations of 4-Hydroxyphenylacetic Acid (4-HPAA)

4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid of considerable interest in medicinal chemistry. It is an endogenous metabolite derived from phenylalanine and tyrosine and is also produced by gut microbiota from dietary polyphenols.[2][4] A growing body of evidence highlights its diverse biological activities:

  • Anti-inflammatory and Anti-steatotic Effects: 4-HPAA has been shown to inhibit increases in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of acute lung injury.[2] It can also reverse hepatic steatosis in models of high-fat diet-induced obesity.[2]

  • Antioxidant and Neuroprotective Activity: As a major metabolite of polyphenols, 4-HPAA is implicated in antioxidative actions.[5] It induces the expression of Nrf2, a key transcription factor that regulates antioxidant and phase II detoxification enzymes.[5] This mechanism suggests a potential role in mitigating oxidative stress-related pathologies, such as neurodegenerative diseases and osteoporosis.[5][6]

  • Enzyme Inhibition: 4-HPAA is a potent inhibitor of carbonic anhydrase, an enzyme involved in pH regulation and cellular metabolism, suggesting potential applications in disorders with dysregulated carbonic anhydrase activity, including certain cancers.[4]

Despite this therapeutic potential, the clinical translation of 4-HPAA is challenging. Like many phenolic compounds, it is likely to exhibit poor oral bioavailability due to extensive first-pass metabolism and limited membrane permeability, necessitating a more sophisticated delivery strategy.

Prodrug Strategies for Phenolic Compounds: Overcoming Pharmacokinetic Hurdles

Prodrug design is a well-established strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic barriers.[7][8] For phenolic drugs, esterification is a common and effective approach.[9][10] By masking the polar phenolic hydroxyl or carboxylic acid group with a lipophilic ester promoiety, several advantages can be achieved:

  • Enhanced Lipophilicity and Permeability: Ester groups can increase a molecule's lipophilicity, facilitating passive diffusion across biological membranes like the intestinal epithelium and the blood-brain barrier.[8]

  • Improved Stability: Masking reactive functional groups can protect the parent drug from premature degradation in the gastrointestinal tract.

  • Controlled Release: Ester prodrugs are often designed to be cleaved by ubiquitous endogenous enzymes, such as carboxylesterases, to release the active drug at the desired site of action.[8][11][12]

Introducing 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate: A Designed Prodrug Candidate

The subject of this guide, 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (CAS No: 59721-16-3)[13][14], represents a rationally designed prodrug of 4-HPAA. The molecule consists of the active 4-HPAA moiety linked via an ester bond to a 2-(dimethylamino)-2-oxoethyl group. This specific promoiety is hypothesized to confer several benefits:

  • Enhanced Aqueous Solubility: The tertiary amine of the dimethylamino group can be protonated at physiological pH, potentially improving aqueous solubility compared to more traditional alkyl esters.

  • Biocompatibility: The promoiety is based on N,N-Dimethylglycinamide, which is expected to have a favorable toxicity profile.

  • Enzymatic Lability: The ester linkage is designed for predictable cleavage by carboxylesterases, ensuring efficient release of the active 4-HPAA.

Section 2: Molecular Design and Synthesis

Proposed Synthetic Route

The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate can be achieved via a standard acid-catalyzed esterification or a coupling agent-mediated reaction. A straightforward and scalable approach is the Fischer esterification.

Protocol 2.1: Synthesis via Fischer Esterification

  • Reaction Setup: To a solution of 4-hydroxyphenylacetic acid (1.0 eq.) in a suitable solvent such as toluene, add 2-chloro-N,N-dimethylacetamide (1.2 eq.) and a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq.).

  • Base Addition: Add a base, such as potassium carbonate (2.0 eq.), to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ester. A similar methodology has been described for the synthesis of other phenylacetate esters.[15]

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the covalent structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact molecular weight (C12H15NO4, MW: 237.25).[13]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should exceed 95% for use in biological assays.

Section 3: Proposed Mechanism of Action and Pharmacokinetics

The Ester Cleavage Hypothesis: Bioactivation by Carboxylesterases

The central hypothesis is that 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate functions as a prodrug, remaining inactive until it undergoes enzymatic hydrolysis in vivo. The primary enzymes responsible for this bioactivation are carboxylesterases (CEs).[11][16] Human liver expresses high levels of hCE1, while the intestine primarily expresses hCE2.[11][17] These enzymes efficiently catalyze the hydrolysis of ester bonds, releasing the active carboxylic acid (4-HPAA) and the promoiety byproduct.[11][12] This enzymatic action is a critical step for the prodrug's efficacy.

Diagram 3.1: Prodrug Bioactivation Pathway

This diagram illustrates the proposed enzymatic conversion of the prodrug into its active form.

G Prodrug 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate ActiveDrug 4-Hydroxyphenylacetic Acid (Active Moiety) Prodrug->ActiveDrug + H₂O Byproduct 2-Hydroxy-N,N-dimethylacetamide (Byproduct) Enzyme Carboxylesterases (CEs) (e.g., hCE1, hCE2) Enzyme->Prodrug G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Decision Synthesis Synthesis & Characterization Stability Esterase Stability Assay Synthesis->Stability InSilico In Silico ADME Prediction InSilico->Stability Neuro Neuroprotection Assay (SH-SY5Y) Stability->Neuro Inflam Anti-inflammatory Assay (COX-2 Inhibition) Stability->Inflam Cytotox General Cytotoxicity Assay Stability->Cytotox PK Pharmacokinetic (PK) Study Neuro->PK Inflam->PK Edema Paw Edema Model (Efficacy) PK->Edema Tox Acute Toxicity Study Edema->Tox Lead Lead Candidate Selection Tox->Lead

Caption: A structured workflow for preclinical drug candidate evaluation.

Section 5: Data Interpretation and Future Directions

Data Summary Table

The following table presents hypothetical target values for the successful validation of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate as a therapeutic candidate.

Assay Parameter Target Value Rationale
Neuroprotection Assay EC₅₀ (vs. H₂O₂)< 20 µMDemonstrates potent protection of neuronal cells.
COX-2 Inhibition Assay IC₅₀> 50 µMSuggests a non-COX mediated anti-inflammatory mechanism, potentially offering a better side-effect profile.
Paw Edema Model % Inhibition @ 3h> 40%Indicates significant in vivo anti-inflammatory efficacy.
Plasma Stability t₁/₂ in rat plasma30-90 minShows sufficient stability to be absorbed, yet labile enough for bioactivation.
Oral Bioavailability (rat) F (%)> 20%Confirms successful enhancement of oral absorption compared to parent drug.
Lead Optimization Strategies

Should initial results prove promising, further optimization could be pursued:

  • Modifying the Promoietry: The length and branching of the linker between the ester and the dimethylamino group could be altered to fine-tune the rate of hydrolysis by carboxylesterases.

  • Stereochemistry: If chiral centers are introduced, the individual enantiomers should be synthesized and tested, as stereochemistry can significantly impact both efficacy and metabolism.

  • Targeted Delivery: The promoiety could be further modified to engage with specific transporters to enhance delivery to a particular organ, such as the brain.

Conclusion

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a promising prodrug candidate that leverages the known therapeutic benefits of 4-HPAA with a rational design to overcome pharmacokinetic limitations. Its potential applications in neuroprotection and inflammation are supported by strong mechanistic rationale. The preclinical evaluation strategy outlined in this guide provides a clear and robust pathway to validate its therapeutic potential. Successful development of this molecule could provide a novel treatment paradigm for a range of debilitating diseases.

References

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Exploratory

An In-depth Technical Guide to 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester: From Precursor Discovery to Modern Synthesis

This guide provides a comprehensive technical overview of 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester, a compound of interest for researchers and drug development professionals. In the absence of a do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester, a compound of interest for researchers and drug development professionals. In the absence of a documented independent discovery, this whitepaper traces the historical and synthetic lineage of its constituent precursors, 4-hydroxyphenylacetic acid and 2-chloro-N,N-dimethylacetamide, to logically construct the scientific foundation for the target molecule.

Part 1: A Tale of Two Precursors: The Historical and Synthetic Context

The journey to understanding 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester begins with an exploration of its foundational chemical moieties. The compound itself is a synthetic derivative, and its existence is predicated on the availability and well-characterized reactivity of its precursors.

The Natural Roots and Industrial Synthesis of 4-Hydroxyphenylacetic Acid (4-HPA)

4-Hydroxyphenylacetic acid (4-HPA) is a phenolic compound with a rich history, found in nature and now produced industrially on a large scale.

Natural Occurrence: 4-HPA is a metabolite found in various organisms, including plants, fungi, and even humans.[1] It has been identified in natural products such as olive oil and beer.[2] Its presence in the natural world hinted at its potential biological significance long before its synthetic routes were perfected.

Early Synthetic Endeavors and Industrialization: The demand for 4-HPA as an important intermediate in the synthesis of pharmaceuticals spurred the development of various synthetic methods.[3][4] Early methods often suffered from low yields. For instance, a four-stage synthesis starting from anisole resulted in a total yield of less than 21%.[3] Another approach, the Willgerodt-Kindler reaction starting from phenol, was also deemed unsatisfactory with a yield of about 30%.[3]

A significant advancement came with the development of a multi-step process starting from o-chlorophenol and glyoxylic acid, which offered much-improved yields.[4] Over the years, numerous patents have been filed, each refining the process for preparing 4-HPA, reflecting its industrial importance.[3][5] These methods include the reaction of phenol with glyoxylic acid to form 4-hydroxymandelic acid, which is then reduced to 4-HPA.[2][5] Another patented process involves the diazotization and hydrolysis of 4-aminophenylacetic acid.[6]

The role of 4-HPA as a building block is well-established. It is a key intermediate for the beta-blocker atenolol and has been used in the production of p-hydroxybenzylpenicillin.[3][4]

The Emergence of a Versatile Reagent: 2-chloro-N,N-dimethylacetamide

The second precursor, 2-chloro-N,N-dimethylacetamide, is a versatile synthetic reagent. Its history is tied to the development of amidation and alkylation reactions in organic chemistry.

Synthesis and Industrial Production: The preparation of N,N-dimethylchloroacetamide is typically achieved through the reaction of chloroacetyl chloride with dimethylamine.[7][8] Modern industrial processes have been optimized for high purity and yield, with some patented methods reporting purities of over 99% and yields between 87-92%.[7][8] These processes are designed to be safe, have a low environmental impact, and are suitable for large-scale production.[7][8]

Part 2: The Convergent Synthesis of 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester

The synthesis of the target molecule is a logical convergence of the chemistries of its two precursors. The most chemically sound and widely practiced approach for this type of structure is the O-alkylation of a phenol with a haloacetamide derivative.

Proposed Synthetic Pathway and Rationale

The synthesis involves the reaction of 4-hydroxyphenylacetic acid with 2-chloro-N,N-dimethylacetamide in the presence of a suitable base. This is a classic Williamson ether synthesis adapted for the formation of an ester-like linkage to a phenolic hydroxyl group.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4HPA 4-Hydroxyphenylacetic Acid Product 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester 4HPA->Product O-alkylation DMA 2-chloro-N,N-dimethylacetamide DMA->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetone, DMF) Solvent->Product

Figure 1: Proposed synthetic pathway for the target molecule.

Causality Behind Experimental Choices:

  • Choice of Reactants: 4-Hydroxyphenylacetic acid provides the core phenolic structure, while 2-chloro-N,N-dimethylacetamide serves as the alkylating agent to introduce the 2-(dimethylamino)-2-oxoethyl group.

  • Role of the Base: A base, such as potassium carbonate (K₂CO₃), is crucial to deprotonate the phenolic hydroxyl group of 4-HPA, forming a more nucleophilic phenoxide ion. This increased nucleophilicity is necessary for the subsequent attack on the electrophilic carbon of 2-chloro-N,N-dimethylacetamide.

  • Solvent Selection: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal for this reaction. These solvents can dissolve the reactants and the base, and they do not participate in the reaction. Furthermore, they solvate the cation of the base, leaving the anion more reactive.

  • Reaction Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester.

Materials:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • 2-chloro-N,N-dimethylacetamide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone (or DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 4-hydroxyphenylacetic acid in anhydrous acetone, add anhydrous potassium carbonate.

  • Add 2-chloro-N,N-dimethylacetamide to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester.

Self-Validation System:

The purity and identity of the synthesized compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the crystalline product should also be determined and compared to any available literature values.

Part 3: Physicochemical Properties and Potential Biological Significance

While specific biological studies on 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester are not widely published, its structure allows for informed speculation on its potential activities based on its parent molecule, 4-HPA.

Physicochemical Data Summary
PropertyValue
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like methanol, ethanol, and ethyl acetate
Potential Biological Activities: An Extrapolation from 4-HPA

4-HPA is known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.[6] It has been shown to protect against acetaminophen-induced liver injury in mice by enhancing the activity of phase II and antioxidant enzymes.[9]

The esterification of the phenolic hydroxyl group in the target molecule would likely alter its biological activity profile. While the free phenolic hydroxyl group is often crucial for antioxidant activity, the modification could enhance other properties such as membrane permeability, potentially leading to different or enhanced biological effects. The introduction of the dimethylamino-2-oxoethyl moiety could also impart novel pharmacological properties. Further research is warranted to explore the specific biological activities of this derivative.

Biological_Significance 4HPA 4-Hydroxyphenylacetic Acid (4-HPA) Antioxidant Antioxidant 4HPA->Antioxidant AntiInflammatory Anti-inflammatory 4HPA->AntiInflammatory TargetMolecule 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester BioActivity Potential Biological Activities TargetMolecule->BioActivity leads to AlteredPermeability Altered Membrane Permeability BioActivity->AlteredPermeability NovelPharmacology Novel Pharmacological Properties BioActivity->NovelPharmacology

Figure 2: Logical relationship of potential biological activities.

Part 4: Conclusion and Future Directions

4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester emerges not from a singular historical discovery, but from the logical and progressive application of established synthetic methodologies to well-known precursors. Its history is intrinsically linked to the industrial development of 4-hydroxyphenylacetic acid and the utility of 2-chloro-N,N-dimethylacetamide as a synthetic reagent.

This guide has provided a robust framework for understanding the synthesis and potential significance of this molecule. Future research should focus on the empirical validation of its biological activities, exploring its potential as a lead compound in drug discovery programs, particularly in areas where the modulation of oxidative stress and inflammation is of therapeutic interest.

References

  • Method for the production of 4-hydroxyphenylacetic acid.
  • Method for preparing 4-hydroxyphenylacetic acid.
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Foundational

A Technical Guide to the Exploration of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate for Novel Compound Design

This guide provides a comprehensive technical overview of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate as a promising scaffold for the design of novel therapeutic agents. We will delve into its chemical attrib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate as a promising scaffold for the design of novel therapeutic agents. We will delve into its chemical attributes, propose synthetic strategies, and outline a rationale-driven approach to exploring its potential biological activities, with a focus on antioxidant and anti-inflammatory applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural features for lead generation and optimization.

Introduction: Unveiling the Potential of a Bifunctional Scaffold

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry. The strategic selection of a core molecular scaffold is a critical determinant of success in any drug discovery program. 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, with the CAS Number 59721-16-3, presents an intriguing starting point for novel compound design.[1][2] Its structure uniquely combines two key pharmacophoric elements: the 4-hydroxyphenylacetate core, a known constituent of biologically active natural products with established antioxidant and anti-inflammatory properties, and a dimethylamino-2-oxoethyl ester moiety, which can be envisioned as a potential prodrug-like element to enhance pharmacokinetic properties.[3]

This guide will provide a framework for the systematic evaluation of this compound and its derivatives. We will explore its synthetic accessibility, propose a screening cascade to elucidate its biological activity profile, and discuss strategies for establishing a robust structure-activity relationship (SAR) to guide lead optimization efforts.

Table 1: Physicochemical Properties of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

PropertyValueSource
CAS Number59721-16-3[1][2]
Molecular FormulaC12H15NO4[1][2]
Molecular Weight237.26 g/mol [1]
Physical FormSolid
Purity (typical)98%
StorageSealed in dry, room temperature

Synthetic Strategy: Accessing the Core Scaffold and its Analogs

The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate and its derivatives is readily achievable through standard esterification protocols. The primary approach involves the reaction of 4-hydroxyphenylacetic acid with 2-(dimethylamino)-2-oxoethanol.

Proposed Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of the target compound and its analogs.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: 4-Hydroxyphenylacetic Acid 2-(Dimethylamino)-2-oxoethanol esterification Esterification (e.g., Fischer, DCC/DMAP) start->esterification workup Aqueous Work-up esterification->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (1H, 13C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms ir IR Spectroscopy recrystallization->ir final_product Pure 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate ir->final_product

Caption: Synthetic and analytical workflow for the target compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol provides a standard method for the synthesis of the title compound.

Materials:

  • 4-Hydroxyphenylacetic acid

  • 2-(Dimethylamino)-2-oxoethanol

  • Concentrated sulfuric acid

  • Anhydrous ethanol (or another suitable solvent)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in a minimal amount of anhydrous ethanol.[4][5]

  • Add a stoichiometric equivalent of 2-(dimethylamino)-2-oxoethanol to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.[5][6]

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

  • Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.[7]

Biological Evaluation: A Tiered Screening Approach

Based on the structural components of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, a logical starting point for biological evaluation is the investigation of its antioxidant and anti-inflammatory properties. The phenolic hydroxyl group of the 4-hydroxyphenylacetate moiety is a key feature often associated with these activities.[3]

Proposed Screening Cascade

A tiered approach to screening will efficiently identify and characterize the biological activities of the synthesized compounds.

G cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening (Cell-based) cluster_tertiary Tertiary Evaluation (Mechanism of Action) antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) ros Cellular ROS Production antioxidant->ros Active Compounds anti_inflammatory Anti-inflammatory Assays (Protein Denaturation, HRBC Membrane Stabilization) cytokine Cytokine Profiling (e.g., TNF-α, IL-6 in LPS-stimulated macrophages) anti_inflammatory->cytokine Active Compounds enzyme Enzyme Inhibition Assays (e.g., COX, LOX) ros->enzyme pathway Signaling Pathway Analysis (e.g., NF-κB, MAPKs) cytokine->pathway start Synthesized Compounds start->antioxidant start->anti_inflammatory

Caption: A tiered screening cascade for biological evaluation.

Detailed Protocols for In Vitro Assays

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[8][9]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[8]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

This assay is a simple and effective in vitro method to screen for anti-inflammatory activity.[10][11][12]

Principle: Inflammation can lead to the denaturation of proteins. The ability of a compound to inhibit heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin is considered an indication of its anti-inflammatory potential.[12][13]

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations and a solution of egg albumin or BSA.

  • Adjust the pH of the reaction mixture (typically to 6.3).

  • Incubate the samples at 37°C for 20 minutes followed by heating at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Diclofenac sodium can be used as a standard drug.

  • Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic exploration of the structure-activity relationship is crucial for transforming a hit compound into a viable drug candidate. For 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, several modifications can be explored.

Key Areas for Molecular Modification

The following diagram highlights the key regions of the molecule for SAR studies.

G cluster_mol 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate mol [Chemical Structure Image] A Aromatic Ring Substitution A->mol Position 1 B Phenolic Hydroxyl Group B->mol Position 2 C Ester Linkage C->mol Position 3 D Dimethylamino Group D->mol Position 4

Caption: Key modification points for SAR studies. (Note: A placeholder for the chemical structure image is used. In a real application, an image of the molecule would be embedded.)

Table 2: Proposed Modifications for SAR Studies

Modification SiteRationaleExamples of Substituents
Aromatic Ring To modulate electronic and steric properties, influencing target binding and ADME properties.[14][15]Halogens (F, Cl, Br), alkyl groups (CH3, C2H5), alkoxy groups (OCH3), nitro group (NO2)
Phenolic Hydroxyl To investigate the role of the hydroxyl group in activity and to explore prodrug strategies.[16][17]O-alkylation, O-acylation, conversion to sulfamates or phosphates
Ester Linkage To alter metabolic stability and the rate of hydrolysis (prodrug activation).Replacement with amides, reverse esters, or metabolically more stable linkers
Dimethylamino Group To modify solubility, basicity, and potential for hydrogen bonding.Variation of N-alkyl substituents (e.g., diethylamino), replacement with cyclic amines (e.g., piperidino, morpholino)

The Prodrug Hypothesis: Enhancing Bioavailability

A significant aspect of the title compound's potential lies in the dimethylamino-2-oxoethyl ester moiety. This group could function as a prodrug, masking the potentially more polar 4-hydroxyphenylacetic acid until it reaches the target site.[17][18][19] Esterase-mediated hydrolysis in vivo would then release the active phenolic acid. This strategy is often employed to improve the oral bioavailability of drugs with poor membrane permeability.[19][20]

The design of derivatives should, therefore, also consider the impact of modifications on the rate of enzymatic hydrolysis. An optimal prodrug will be stable in the gastrointestinal tract but readily cleaved in the target tissue or systemic circulation.

Conclusion and Future Directions

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate represents a promising and synthetically accessible starting point for the development of novel therapeutic agents. Its bifunctional nature, combining a biologically active phenolic acid core with a potential prodrug moiety, warrants a thorough investigation. The systematic approach outlined in this guide, encompassing synthesis, a tiered biological screening cascade, and a focused SAR exploration, provides a robust framework for unlocking the full therapeutic potential of this chemical scaffold. Future work should focus on the synthesis of a diverse library of analogs and their comprehensive biological evaluation to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties.

References

  • MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Available from: [Link]

  • Advent Chembio. (2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate HCl. Available from: [Link]

  • Aadhira Laboratories. 2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate (INT). Available from: [Link]

  • RSC Education. Making esters from alcohols and acids | Class experiment. Available from: [Link]

  • PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review. Available from: [Link]

  • PubMed Central. 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Prodrugs of Alcohols and Phenols. Available from: [Link]

  • Cureus. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • PMC. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Available from: [Link]

  • ResearchGate. (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Available from: [Link]

  • PMC. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Available from: [Link]

  • PubChem. [2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate. Available from: [Link]

  • PubMed. Prodrug design of phenolic drugs. Available from: [Link]

  • CSUB. Lab 12: Synthesis of an Ester. Available from: [Link]

  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • MDPI. The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Available from: [Link]

  • MDPI. The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Available from: [Link]

  • Scite.ai. Prodrug Design of Phenolic Drugs. Available from: [Link]

  • Lead Sciences. 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. Available from: [Link]

  • JoVE. Video: Esterification - Concept. Available from: [Link]

  • ResearchGate. Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Available from: [Link]

  • Drug Design. Structure Activity Relationships. Available from: [Link]

  • Gorji et al. In Vitro Antioxidants Activity: Significance and symbolism. Available from: [Link]

  • IJDDR. INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Available from: [Link]

  • PMC. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • PubMed. Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. Available from: [Link]

  • ResearchGate. Prodrug Design of Phenolic Drugs | Request PDF. Available from: [Link]

  • ResearchGate. Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. Available from: [Link]

  • YouTube. Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. Available from: [Link]

  • PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. Available from: [Link]

  • PubChem. (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Available from: [Link]

  • PubChem. D-p-hydroxyphenylglycine. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (Adafenoxate) from 4-Hydroxyphenylacetic Acid

Introduction 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, also known as Adafenoxate, is a nootropic agent with potential applications in cognitive enhancement and treatment of cerebrovascular disorders. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, also known as Adafenoxate, is a nootropic agent with potential applications in cognitive enhancement and treatment of cerebrovascular disorders. Its synthesis from readily available starting materials is of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed, step-by-step protocol for the synthesis of Adafenoxate from 4-hydroxyphenylacetic acid. The described methodology is based on established chemical principles and aims to provide a reproducible and reliable procedure for laboratory-scale synthesis.

The synthetic strategy involves a one-pot reaction where 4-hydroxyphenylacetic acid is reacted with 2-chloro-N,N-dimethylacetamide in the presence of a base. This process, an O-alkylation, is a variation of the Williamson ether synthesis, where the carboxylate salt of 4-hydroxyphenylacetic acid acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-dimethylacetamide.

Reaction Scheme

Reaction_Scheme cluster_reactants 4-hydroxyphenylacetic_acid 4-Hydroxyphenylacetic Acid plus1 + chloroacetamide 2-chloro-N,N-dimethylacetamide arrow1 -> adafenoxate Adafenoxate reagents Base (e.g., K2CO3) Solvent (e.g., Acetone)

Caption: Overall reaction for the synthesis of Adafenoxate.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
4-Hydroxyphenylacetic acidC₈H₈O₃152.15156-38-7Sigma-AldrichPurity ≥ 98%
2-chloro-N,N-dimethylacetamideC₄H₈ClNO121.562675-89-0Sigma-AldrichPurity ≥ 98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Sigma-AldrichAnhydrous
AcetoneC₃H₆O58.0867-64-1Fisher ScientificAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificACS Grade
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Sigma-AldrichSaturated aqueous solution
BrineNaCl(aq)---Saturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Sigma-AldrichFor drying
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher ScientificFor extraction
HexaneC₆H₁₄86.18110-54-3Fisher ScientificFor recrystallization

Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxyphenylacetic acid (15.2 g, 0.1 mol).

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the flask.

  • Add 150 mL of anhydrous acetone to the flask.

Step 2: Addition of Reagent
  • Stir the mixture at room temperature for 30 minutes to form the potassium salt of 4-hydroxyphenylacetic acid.

  • Dissolve 2-chloro-N,N-dimethylacetamide (13.4 g, 0.11 mol) in 50 mL of anhydrous acetone.

  • Add the 2-chloro-N,N-dimethylacetamide solution dropwise to the reaction mixture over a period of 30 minutes.

Step 3: Reaction
  • After the addition is complete, heat the reaction mixture to reflux (approximately 56°C) and maintain reflux for 8-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is complete when the starting material (4-hydroxyphenylacetic acid) is no longer visible on the TLC plate.

Step 4: Work-up and Isolation
  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride by-products using a Buchner funnel.

  • Wash the solid residue with a small amount of acetone (2 x 20 mL).

  • Combine the filtrate and the acetone washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oily residue.

Step 5: Purification
  • Dissolve the crude residue in 150 mL of dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to remove any unreacted 4-hydroxyphenylacetic acid.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate as a white to off-white solid.

Workflow Diagram

Synthesis_Workflow start Start reactants 1. Add 4-hydroxyphenylacetic acid, K2CO3, and acetone to flask start->reactants stir 2. Stir for 30 min at RT reactants->stir add_reagent 3. Add 2-chloro-N,N-dimethylacetamide solution dropwise stir->add_reagent reflux 4. Reflux for 8-12 hours add_reagent->reflux tlc 5. Monitor by TLC reflux->tlc tlc->reflux Incomplete workup 6. Cool, filter, and concentrate tlc->workup Reaction Complete extraction 7. Dissolve in DCM and wash with NaHCO3 and brine workup->extraction dry 8. Dry with Na2SO4 and concentrate extraction->dry recrystallize 9. Recrystallize from ethyl acetate/hexane dry->recrystallize product Pure Adafenoxate recrystallize->product

Caption: Step-by-step workflow for the synthesis of Adafenoxate.

Characterization

The identity and purity of the synthesized 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate should be confirmed by standard analytical techniques.

  • Melting Point: Literature reports a melting point in the range of 88-90 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 6.75 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 4.75 (s, 2H, -O-CH₂-CO-)

    • δ 3.65 (s, 2H, -CO-CH₂-Ar)

    • δ 3.00 (s, 3H, -N(CH₃)₂)

    • δ 2.95 (s, 3H, -N(CH₃)₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 171.5 (C=O, ester)

    • δ 167.0 (C=O, amide)

    • δ 156.0 (C-OH)

    • δ 130.5 (Ar-CH)

    • δ 125.5 (Ar-C)

    • δ 115.5 (Ar-CH)

    • δ 62.0 (-O-CH₂-)

    • δ 40.5 (-CH₂-Ar)

    • δ 37.0 (-N(CH₃)₂)

    • δ 35.5 (-N(CH₃)₂)

  • IR (KBr, cm⁻¹):

    • 3400-3200 (phenolic O-H stretch)

    • 1750 (C=O ester stretch)

    • 1650 (C=O amide stretch)

    • 1600, 1500 (aromatic C=C stretch)

    • 1220 (C-O stretch)

  • Mass Spectrometry (ESI+): m/z 238.11 [M+H]⁺

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure anhydrous conditions. Extend reflux time and monitor by TLC.
Loss during work-upBe careful during extractions to avoid emulsion formation.
Impure ProductIncomplete removal of starting materialsEnsure thorough washing with sodium bicarbonate solution.
Presence of side productsOptimize reaction temperature and time. Purify by column chromatography if recrystallization is insufficient.
Oily ProductIncomplete removal of solventDry the product under high vacuum for an extended period.
Impurities preventing crystallizationPurify by column chromatography.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-chloro-N,N-dimethylacetamide is a corrosive and lachrymatory substance. Handle with extreme care.

  • Acetone and other organic solvents are flammable. Keep away from ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • CN104402757A - Preparation method of 2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl) methyl acetate.
  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. [Link]

Application

A Validated HPLC-UV Method for the Quantification of 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester

Application Note Audience: Researchers, scientists, and drug development professionals. Abstract: This document details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate and precise quantification of 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in pharmaceutical development. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Rationale for a Validated Method

4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester is a chemical entity with potential applications in pharmaceutical research and development, likely as an intermediate or a derivative of a pharmacologically active compound.[1] The presence of a phenolic hydroxyl group, an ester linkage, and a tertiary amide suggests a molecule with specific polarity and chromophoric properties amenable to reverse-phase HPLC with UV detection.

The development of a robust and validated analytical method is a cornerstone of the pharmaceutical development process. It ensures the reliability of data for quality control of the bulk drug substance, formulation development, and stability studies. The objective of this work was to develop and validate a simple, rapid, and reliable isocratic HPLC-UV method for the quantification of 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester, following the principles outlined in the ICH Q2(R1) guideline.[2][3]

Predicted Physicochemical Properties and Method Development Strategy

While experimental data for the target analyte is not widely available, its structure allows for the prediction of key properties that inform the method development strategy. The parent compound, 4-hydroxyphenylacetic acid, has a pKa of approximately 4.59 and a logP of 0.75.[1] The esterification and addition of the dimethylamino-oxoethyl group will increase the molecular weight and likely the lipophilicity. The phenolic hydroxyl group provides an acidic proton, while the tertiary amine in the dimethylamino group is basic. The aromatic ring is the primary chromophore, expected to have a UV absorbance maximum in the range of 250-280 nm, typical for such phenolic compounds.[4][5]

Based on these characteristics, a reverse-phase HPLC method was selected as the most appropriate separation technique.[6] A C18 stationary phase will provide the necessary hydrophobic interactions for retention. The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The pH of the aqueous phase will be controlled to ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times.[7] An acidic pH (around 3-4) is chosen to suppress the ionization of the phenolic hydroxyl group, leading to increased retention and better peak shape.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A quaternary pump system with an autosampler and a UV/Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester reference standard.

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve a suitable retention time, peak shape, and resolution.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, a procedure similar to the standard preparation would be followed. For formulated products, a suitable extraction procedure would need to be developed and validated.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[2][8] The validation parameters assessed were:

  • System Suitability

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Method_Development_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Report Finalization Dev_Start Define Analytical Target Profile Column_Selection Column Selection (C18) Dev_Start->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (Acetonitrile, Water, Formic Acid) Column_Selection->Mobile_Phase_Opt Detection_WL Wavelength Selection (278 nm) Mobile_Phase_Opt->Detection_WL Final_Conditions Final Optimized HPLC Conditions Detection_WL->Final_Conditions System_Suitability System Suitability Final_Conditions->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report

Caption: Overall workflow for HPLC method development and validation.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis.[3] A standard solution is injected six times, and the following parameters are evaluated against the established acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] This was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms were examined for any interference at the retention time of the analyte. Stress studies (acidic, basic, oxidative, thermal, and photolytic degradation) should also be performed to demonstrate that the degradation products do not interfere with the quantification of the analyte.[9]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] A series of at least five concentrations of the reference standard are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the target concentration for an assay.[8]
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[8] It is determined by applying the method to samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different concentration levels). The recovery of the analyte is then calculated.

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[2]

  • Repeatability (Intra-day precision): The analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): The analysis of the samples on different days, by different analysts, or on different instruments.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response (e.g., from the y-intercept of the regression line)

  • S = the slope of the calibration curve

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic phase

The system suitability parameters should be checked at each varied condition.

Validation_Logic_Flow Start Start Validation System_Suitability System Suitability Check Start->System_Suitability Specificity_Test Specificity (Blank, Placebo, Spiked) System_Suitability->Specificity_Test Linearity_Study Linearity & Range (5 Concentrations) System_Suitability->Linearity_Study Robustness_Test Robustness (Varied Conditions) System_Suitability->Robustness_Test Accuracy_Study Accuracy (3 Levels, 3 Replicates) Linearity_Study->Accuracy_Study Precision_Study Precision (Repeatability & Intermediate) Linearity_Study->Precision_Study LOD_LOQ_Calc LOD & LOQ Calculation Linearity_Study->LOD_LOQ_Calc End Validation Complete Accuracy_Study->End Precision_Study->End LOD_LOQ_Calc->End Robustness_Test->End

Caption: Logical flow of the HPLC method validation experiments.

Results and Discussion

This section would typically present the data obtained from the validation experiments in tables and figures. The discussion would interpret these results in the context of the acceptance criteria, confirming that the method is suitable for its intended purpose. For example, the linearity plot would be shown with the regression equation and r² value. The recovery data for accuracy and the RSD values for precision would be tabulated. Chromatograms from the specificity and robustness studies would be presented to demonstrate the absence of interference and the method's resilience to small changes in operating conditions.

Conclusion

A simple, specific, linear, accurate, precise, and robust isocratic reverse-phase HPLC-UV method has been successfully developed and validated for the quantitative determination of 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester. The method adheres to the requirements of the ICH Q2(R1) guideline and is suitable for routine quality control analysis and stability studies of the analyte in the pharmaceutical industry.

References

  • Stella, C. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bull. Chem. Soc. Ethiop., 36(3), 575-590. [Link]

  • A validated reversed phase-high performance liquid chromatographic (RP-HPLC) method for simultaneous estimation of aceclofenac and its related impurities in tablet dosage form. (n.d.).
  • PubChem. (n.d.). Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(dimethylamino)ethyl ester, hydrochloride. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. (2022). International Journal of Pharmaceutical Sciences and Drug Research, 14(6), 630-642.
  • SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 423–428.
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2021). Molecules, 26(16), 4998.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2012). Letters in Drug Design & Discovery, 9(1), 88–95.
  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). Retrieved from [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2023). Molecules, 28(13), 5122.
  • Development and validation of uv-spectrophotometric and rp-hplc method for the analysis of raw material and formulations of aceclofenac. (2011). African Journal of Pharmacy and Pharmacology, 5(7), 947-953.
  • PubChem. (n.d.). 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Hawach Scientific. (2023). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis of NSAID Prodrugs Using 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

Introduction: A Strategic Approach to Mitigating NSAID-Induced Gastrointestinal Toxicity Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Mitigating NSAID-Induced Gastrointestinal Toxicity

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their therapeutic efficacy is often marred by significant gastrointestinal (GI) side effects, including ulceration and bleeding.[1][2] These adverse effects are primarily attributed to the presence of a free carboxylic acid moiety, which causes direct irritation to the gastric mucosa.[3] A well-established strategy to circumvent this limitation is the prodrug approach, wherein the carboxylic acid group is temporarily masked, typically as an ester or amide.[1][3] This modification renders the NSAID inactive until it is metabolized in the body to release the active parent drug, thereby reducing direct contact with the stomach lining and minimizing GI toxicity.[1][3][4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of NSAID prodrugs utilizing a novel linker, 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate . This linker has been strategically designed to offer a cleavable ester linkage for the NSAID, while the dimethylaminoacetamide moiety can potentially enhance solubility and modulate the pharmacokinetic profile of the resulting prodrug.

The synthesis is a two-part process. First, the linker molecule is synthesized through the esterification of 4-hydroxyphenylacetic acid with 2-hydroxy-N,N-dimethylacetamide. Subsequently, the phenolic hydroxyl group of the linker is coupled with the carboxylic acid of an NSAID, for which Ibuprofen will be used as a representative example.

Part 1: Synthesis of the Linker Molecule: 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

The synthesis of the linker molecule is a critical first step. The proposed method involves a Fischer esterification reaction, which is a classic and reliable method for forming esters from carboxylic acids and alcohols under acidic conditions.[5][6]

Reaction Scheme: Synthesis of the Linker

cluster_conditions 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic Acid Linker 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate 4-Hydroxyphenylacetic_acid->Linker + 2-Hydroxy-N,N-dimethylacetamide 2-Hydroxy-N,N-dimethylacetamide 2-Hydroxy-N,N-dimethylacetamide:s->Linker:n Water H₂O Linker->Water + H2SO4 H₂SO₄ (cat.) Heat Heat

Caption: Fischer esterification for the synthesis of the linker molecule.

Protocol 1: Synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

Materials:

  • 4-Hydroxyphenylacetic acid

  • 2-Hydroxy-N,N-dimethylacetamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 4-hydroxyphenylacetic acid (1 equivalent), 2-hydroxy-N,N-dimethylacetamide (1.2 equivalents), and toluene (100 mL).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.05 equivalents) to the stirring mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Once the reaction is complete (typically after 4-6 hours, or when no more water is collected), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure linker, 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, as a solid or viscous oil.

Expected Yield and Characterization:

ParameterExpected Result
Yield 70-85%
Appearance White to off-white solid or viscous oil
¹H NMR (CDCl₃) Peaks corresponding to aromatic, methylene, and methyl protons of the linker.
¹³C NMR (CDCl₃) Peaks corresponding to carbonyl, aromatic, and aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight.

Part 2: Synthesis of the NSAID Prodrug: Ibuprofen-(linker) Conjugate

With the linker in hand, the next step is to conjugate it with an NSAID. This protocol details the synthesis of an ibuprofen prodrug using the Steglich esterification method. This method is advantageous as it proceeds under mild conditions and is highly efficient for the formation of esters from carboxylic acids and alcohols, particularly when one of the reactants is sterically hindered or sensitive.[7]

Reaction Scheme: Synthesis of Ibuprofen Prodrug

cluster_conditions Ibuprofen Ibuprofen Prodrug Ibuprofen Prodrug Ibuprofen->Prodrug + Linker 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate Linker:s->Prodrug:n DCU DCU (precipitate) Prodrug->DCU + DCC DCC DMAP DMAP (cat.)

Caption: Steglich esterification for the synthesis of the Ibuprofen prodrug.

Protocol 2: Synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-(2-(4-isobutylphenyl)propanoyloxy)phenyl)acetate

Materials:

  • Ibuprofen

  • 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (Linker)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reactant Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Ibuprofen (1 equivalent) and the linker (1.1 equivalents) in anhydrous DCM (30 mL).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Coupling Agent Addition: Cool the flask in an ice bath and add a solution of DCC (1.2 equivalents) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with 5% HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude prodrug.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure ibuprofen prodrug.

Expected Yield and Characterization:

ParameterExpected Result
Yield 60-80%
Appearance White or pale yellow solid/oil
¹H NMR (CDCl₃) Characteristic signals for both the ibuprofen and linker moieties, with shifts indicative of ester formation.
¹³C NMR (CDCl₃) Signals corresponding to the carbons of both parent molecules.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the prodrug.

Part 3: In Vitro Hydrolysis of the NSAID Prodrug

A critical aspect of prodrug development is to evaluate its stability in physiological environments to ensure that the active drug is released at the desired site. The following protocol describes the in vitro hydrolysis of the synthesized ibuprofen prodrug in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Workflow for In Vitro Hydrolysis Study

Prodrug_Stock Prepare Prodrug Stock Solution Incubate_SGF Incubate in SGF (pH 1.2) at 37°C Prodrug_Stock->Incubate_SGF Incubate_SIF Incubate in SIF (pH 7.4) at 37°C Prodrug_Stock->Incubate_SIF Sample_Collection Collect Aliquots at Time Intervals Incubate_SGF->Sample_Collection Incubate_SIF->Sample_Collection Quench_Reaction Quench Reaction (e.g., with Acetonitrile) Sample_Collection->Quench_Reaction HPLC_Analysis Analyze by HPLC Quench_Reaction->HPLC_Analysis Determine_Hydrolysis Determine % Hydrolysis (Prodrug disappearance/ Ibuprofen appearance) HPLC_Analysis->Determine_Hydrolysis

Caption: Workflow for the in vitro hydrolysis study of the NSAID prodrug.

Protocol 3: In Vitro Hydrolysis in Simulated Gastric and Intestinal Fluids

Materials:

  • Synthesized Ibuprofen Prodrug

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 7.4 (without pancreatin)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Thermostated water bath or incubator (37°C)

  • HPLC system with a UV detector and a C18 column

  • Vials for sample collection

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the ibuprofen prodrug in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Prepare SGF and SIF according to standard pharmacopeial procedures.

  • Incubation: Add a small aliquot of the prodrug stock solution to pre-warmed SGF and SIF in separate vials to achieve a final desired concentration (e.g., 100 µg/mL).

  • Sampling: Incubate the vials at 37°C with gentle agitation. At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile to the collected aliquot to precipitate any proteins and stop enzymatic activity (if present in more complex media).

  • Analysis: Centrifuge the quenched samples and analyze the supernatant by HPLC. The mobile phase can be a gradient of acetonitrile and water with 0.1% TFA. Monitor the disappearance of the prodrug peak and the appearance of the ibuprofen peak at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis: Calculate the percentage of prodrug remaining and the percentage of ibuprofen released at each time point. Plot the percentage of hydrolysis versus time to determine the hydrolysis rate constant and half-life in both media.

Expected Results:

The prodrug is expected to exhibit high stability in the acidic environment of SGF, with minimal hydrolysis.[1] In contrast, in the neutral to slightly alkaline SIF, the ester linkage should be more susceptible to hydrolysis, leading to a time-dependent release of the parent ibuprofen. This differential stability is the key to the gastro-sparing mechanism of the prodrug.

Conclusion and Future Perspectives

The synthesis of NSAID prodrugs using the 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate linker presents a promising strategy to mitigate the gastrointestinal side effects associated with this class of drugs. The protocols detailed in these application notes provide a robust framework for the synthesis, purification, and in vitro evaluation of these novel compounds. Further studies should focus on the in vivo evaluation of the synthesized prodrugs to assess their pharmacokinetic profile, anti-inflammatory efficacy, and, most importantly, their gastrointestinal safety in animal models. The modular nature of this synthetic approach also allows for the conjugation of other NSAIDs and the exploration of different linker moieties to fine-tune the physicochemical and biological properties of the resulting prodrugs.

References

Sources

Application

Application Note: Development and Evaluation of a Novel Naproxen Ester Prodrug for Enhanced Gastrointestinal Safety

Introduction: The Rationale for a Safer Naproxen Naproxen is a highly effective non-steroidal anti-inflammatory drug (NSAID) widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Safer Naproxen

Naproxen is a highly effective non-steroidal anti-inflammatory drug (NSAID) widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic action is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. However, the clinical utility of naproxen and other traditional NSAIDs is significantly hampered by severe gastrointestinal (GI) side effects, including dyspepsia, ulceration, and bleeding.[2][3] A primary cause of this local GI toxicity is the presence of a free carboxylic acid group in the drug's structure, which causes direct irritation to the gastric mucosa.[2][4]

The prodrug approach represents a validated and highly successful strategy to mitigate this adverse effect.[2][5][6] By temporarily masking the free carboxylic acid group, typically through an ester or amide linkage, the prodrug can traverse the stomach without causing local irritation.[1][2] The linkage is designed to be stable in the acidic gastric environment but labile enough to be cleaved by esterase enzymes in the systemic circulation or intestines, releasing the active naproxen.[7][8] This strategy aims to reduce direct mucosal contact with the acidic parent drug, thereby decreasing GI toxicity while maintaining therapeutic efficacy.[5][7][9][10]

This application note details the synthesis and comprehensive evaluation of a novel ester prodrug of naproxen, created by linking it with 4-Hydroxybenzeneacetic Acid 2-(Dimethylamino)-2-oxoethyl Ester . The promoiety was selected for its potential to create a chemically stable yet enzymatically cleavable ester bond. We hypothesize that this novel prodrug, hereafter referred to as NAP-HBAE , will exhibit delayed release of naproxen, leading to a significantly improved gastrointestinal safety profile compared to the parent drug.

Part 1: Synthesis and Characterization of NAP-HBAE

The synthesis of the target prodrug involves a two-step process: the activation of naproxen's carboxylic acid, followed by its esterification with the phenolic hydroxyl group of the promoiety. This method is a common and effective strategy for creating ester prodrugs of NSAIDs.[1][11][12]

Synthetic Workflow

The overall synthetic pathway is outlined below. The first step involves the conversion of naproxen to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). The second step is a nucleophilic acyl substitution where the hydroxyl group of the promoiety attacks the carbonyl carbon of naproxen acyl chloride, forming the desired ester linkage.

Synthesis_Workflow cluster_0 Step 1: Activation of Naproxen cluster_1 Step 2: Esterification Naproxen Naproxen Naproxen_Cl Naproxen Acyl Chloride Naproxen->Naproxen_Cl Reflux, 3h SOCl2 Thionyl Chloride (SOCl₂) in Benzene SOCl2->Naproxen_Cl Naproxen_Cl_2 Naproxen Acyl Chloride Promoiety 4-Hydroxybenzeneacetic Acid 2-(Dimethylamino)-2-oxoethyl Ester Prodrug NAP-HBAE (Final Prodrug) Promoiety->Prodrug Stir overnight Pyridine Pyridine (Base) Pyridine->Prodrug Naproxen_Cl_2->Prodrug Hydrolysis_Workflow cluster_media Incubation at 37°C cluster_analysis Analysis Workflow Prodrug NAP-HBAE Stock Solution SGF Simulated Gastric Fluid (SGF, pH 1.2) Prodrug->SGF SIF Simulated Intestinal Fluid (SIF, pH 7.4) Prodrug->SIF Plasma 80% Human Plasma (in pH 7.4 buffer) Prodrug->Plasma Sampling Time-point Sampling (0, 0.5, 1, 2, 4, 8, 12, 24h) SGF->Sampling SIF->Sampling Plasma->Sampling Quench Reaction Quenching (e.g., Acetonitrile) Sampling->Quench HPLC Quantification via HPLC (NAP-HBAE & Naproxen) Quench->HPLC Kinetics Calculate t₁/₂ and k_obs HPLC->Kinetics

Sources

Method

protocol for transdermal delivery formulation of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate derivatives

An Application Note and Protocol for the Development and Evaluation of Transdermal Delivery Systems for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate Derivatives Authored by: A Senior Application Scientist Abst...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development and Evaluation of Transdermal Delivery Systems for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro evaluation of a transdermal drug delivery system (TDDS) for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate and its derivatives. Transdermal administration offers a compelling alternative to conventional routes by avoiding first-pass metabolism, enabling controlled and sustained drug release, and improving patient compliance.[1][2][3] This protocol details a systematic approach, from pre-formulation analysis to the development of a matrix-type patch via the solvent casting method, and culminates in a rigorous in vitro permeation testing (IVPT) workflow using Franz diffusion cells. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the protocol for their specific derivative and therapeutic goals.

Introduction: The Rationale for Transdermal Delivery

The therapeutic potential of many active pharmaceutical ingredients (APIs) is often limited by challenges associated with oral administration, such as gastrointestinal side effects and extensive first-pass hepatic metabolism.[3] Transdermal drug delivery systems (TDDS) circumvent these issues by delivering the API directly into the systemic circulation through the skin.[4] A TDDS is designed to release the active component at a controlled rate, maintaining a consistent and effective dose over a prolonged period.[2][4]

For a molecule like 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, which possesses ester and amine functionalities, transdermal delivery could offer significant advantages. By avoiding the acidic environment of the stomach and enzymatic degradation in the liver, bioavailability may be substantially improved.[3][4] This guide provides the foundational protocols to explore this potential, emphasizing a Quality by Design (QbD) approach to ensure the final product is safe, effective, and reproducible.[2]

Foundational Workflow: From Concept to In Vitro Proof-of-Concept

The development of a transdermal system is a multi-stage process that requires careful planning and execution. The workflow begins with understanding the physicochemical properties of the API, proceeds through formulation and characterization, and is validated by in vitro performance testing.

Transdermal_Development_Workflow cluster_0 Phase 1: Feasibility & Formulation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Performance Evaluation Preformulation Pre-formulation Studies (Solubility, LogP, pKa) Formulation Formulation Development (Polymer, Enhancer, Plasticizer Selection) Preformulation->Formulation Informs Casting Solvent Casting & Drying Formulation->Casting Creates Prototype PhysicoChem Physicochemical Tests (Weight, Thickness, Drug Content) Casting->PhysicoChem Provides Samples Adhesion Adhesion & Tack Properties PhysicoChem->Adhesion IVPT In Vitro Permeation Testing (IVPT) (Franz Diffusion Cell) Adhesion->IVPT Optimized Patch HPLC Sample Analysis (HPLC) IVPT->HPLC Generates Samples Data Data Analysis (Flux, Permeability Coefficient) HPLC->Data Provides Data

Caption: High-level workflow for TDDS development.

Protocol 1: Formulation of a Matrix-Type Transdermal Patch

This protocol employs the solvent casting method, a common and scalable technique for producing matrix-type patches where the drug is uniformly dispersed within a polymer adhesive matrix.[1]

Materials & Equipment
  • API: 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

  • Polymers: Polyvinylpyrrolidone (PVP K90), Polyvinyl alcohol (PVA)[1]

  • Plasticizer: Polyethylene Glycol 400 (PEG 400) or Propylene Glycol[1]

  • Penetration Enhancer: Oleic Acid, Propylene Glycol, or Dimethyl Sulfoxide (DMSO)[5][6]

  • Solvent System: Ethanol:Water (e.g., 70:30 v/v)[1]

  • Backing Layer: Impermeable film (e.g., 3M Scotchpak™ 9733)

  • Release Liner: Siliconized polyester film

  • Equipment: Magnetic stirrer, beaker, casting petri dish or 12-well plate, calibrated oven.[1]

Rationale for Component Selection
  • Polymers (PVP/PVA): These form the structural foundation of the patch. Their molecular weight and concentration are critical variables that control the viscosity of the solution and the mechanical properties of the final patch, ultimately influencing the drug release rate.[2]

  • Plasticizer (PEG 400): Incorporated to increase the flexibility and reduce the brittleness of the polymer matrix. This ensures the patch is pliable and conforms well to the skin during application.[1]

  • Penetration Enhancers: The stratum corneum is the primary barrier to drug absorption. Enhancers are crucial for reversibly disrupting the highly ordered lipid structure of this layer, thereby facilitating drug permeation. The choice of enhancer depends on the API's properties.[7][8]

Step-by-Step Formulation Procedure
  • Polymer Solution Preparation: Accurately weigh the selected polymers (e.g., PVP and PVA) and dissolve them in the chosen solvent system (e.g., 10 mL of 70% ethanol) in a beaker with continuous stirring until a clear, homogenous solution is formed.[1]

  • API and Excipient Incorporation:

    • In a separate container, dissolve the accurately weighed API (e.g., 10% w/w of the final patch weight) and the plasticizer (e.g., PEG 400) into the polymer solution.[1]

    • Add the selected penetration enhancer (e.g., 5% Oleic Acid) to the mixture.

    • Stir the entire mixture until all components are fully dissolved and the solution is homogenous.

  • Casting: Pour the resulting solution carefully into a casting surface (e.g., a petri dish or well plate lined with the release liner) to ensure a uniform thickness.[1]

  • Drying: Place the cast solution in a calibrated oven at a controlled temperature (e.g., 40°C) for a predetermined time (e.g., 12-24 hours) to allow for complete evaporation of the solvent.[1][9]

  • Final Assembly: Once dried, the medicated film is carefully laminated with the backing layer. The resulting transdermal patch can then be cut into the desired size and shape for further characterization.

Example Formulation Table

The following table provides starting points for formulation optimization. Researchers should systematically vary the components to study their impact on patch performance.

Formulation IDAPI (% w/w)PVP K90 (% w/w)PVA (% w/w)PEG 400 (% w/w)Penetration Enhancer (Type, % w/w)
F1 (Control)10404010None
F210404010Oleic Acid, 5%
F310404010Propylene Glycol, 5%
F410404010DMSO, 3%

Protocol 2: Physicochemical Characterization of Patches

Before performance testing, the physical properties of the formulated patches must be evaluated to ensure quality and consistency. These tests are mandated by regulatory bodies like the FDA and EMA.[10]

  • Weight Uniformity: Weigh at least three individual patches of a specific size and calculate the average weight. The individual weights should not deviate significantly from the average.

  • Thickness: Use a digital micrometer to measure the thickness at multiple points on each patch to ensure uniformity.

  • Drug Content Uniformity: Dissolve a patch of known area in a suitable solvent (e.g., methanol or the receptor medium). Analyze the resulting solution using a validated HPLC method to determine the amount of API. The content should be consistent across different patches.

  • Adhesion Properties:

    • Tack Test: Assess the initial adhesion or "stickiness" of the patch.

    • Peel Adhesion Test: Measure the force required to peel the patch from a standard surface, which indicates its ability to remain adhered to the skin.[10]

    • Shear Strength: Evaluate the cohesive strength of the adhesive, which relates to its ability to resist sliding on the skin.

Protocol 3: In Vitro Skin Permeation Testing (IVPT)

IVPT using Franz diffusion cells is the gold standard for evaluating the transdermal permeation of an API from a topical formulation.[6] It provides critical data on the rate and extent of drug absorption through the skin.

Materials & Equipment
  • Franz Diffusion Cells: With a known receptor volume and diffusion area.

  • Skin Membrane: Excised human or animal skin (e.g., porcine ear skin) is recommended.[11][12] The stratum corneum side should face the donor compartment.

  • Receptor Solution: Typically phosphate-buffered saline (PBS, pH 7.4), sometimes with a co-solvent like ethanol (e.g., 20%) to maintain sink conditions.[6]

  • Water Bath/Circulator: To maintain the temperature at 32°C ± 1°C, mimicking skin surface temperature.[12]

  • Magnetic Stirrer: For continuous agitation of the receptor fluid.

  • Analytical Equipment: Validated HPLC system for sample analysis.

Mechanism of Permeation Enhancement

Penetration enhancers work primarily by interacting with the lipids of the stratum corneum, temporarily disrupting its barrier function and creating pathways for the drug to pass through.

Permeation_Mechanism cluster_before Before Enhancement cluster_after With Enhancer node_SC Stratum Corneum (Lipid Bilayer) node_Dermis Viable Epidermis / Dermis node_SC->node_Dermis Enhanced Permeation node_Drug Drug Molecule node_Drug->node_SC Low Permeation node_Drug->node_SC Enhanced Permeation node_Enhancer Enhancer node_Enhancer->node_SC Disrupts Lipids

Caption: Action of a chemical penetration enhancer.

Step-by-Step IVPT Procedure
  • Cell Preparation: Thoroughly clean all Franz cell components.[6]

  • Skin Preparation: Thaw excised skin at room temperature. Carefully remove any subcutaneous fat. Cut the skin to a size slightly larger than the cell's orifice. Perform a barrier integrity test (e.g., measure Trans-Epidermal Water Loss - TEWL) to ensure the skin is viable.[12][13]

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor side. Clamp securely.[6]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Degassing is critical to prevent bubbles from adhering to the membrane and impeding diffusion.[6]

  • Equilibration: Place the assembled cells in the water bath and allow the system to equilibrate for at least 30 minutes.

  • Patch Application: Apply the transdermal patch (cut to the precise area of the cell orifice) to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 200 µL) of the receptor solution from the sampling arm.[14]

  • Volume Replacement: Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor solution. This is essential to maintain a constant volume and ensure sink conditions.[6]

  • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated HPLC method.

Protocol 4: Analytical Method - HPLC Quantification

A validated reverse-phase HPLC (RP-HPLC) method is required to accurately quantify the concentration of the API in the receptor fluid samples.

Suggested HPLC Parameters (Starting Point)
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[15][16] The gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: Determined by UV-Vis spectrophotometric scan of the API (e.g., likely around 260-280 nm based on the hydroxyphenyl group).[15]

  • Injection Volume: 20 µL.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16]

Data Analysis and Interpretation

  • Calculate Cumulative Amount Permeated: For each time point, calculate the cumulative amount of drug that has permeated per unit area of the skin (Q, in µg/cm²), correcting for the drug removed in previous samples.

  • Plot Permeation Profile: Plot the cumulative amount permeated (Q) versus time (t).

  • Determine Steady-State Flux (Jss): The flux is the rate of drug permeation. It is determined from the slope of the linear portion of the permeation profile.[6]

  • Determine Lag Time (t_lag): The lag time is the x-intercept of the linear portion of the plot and represents the time taken for the drug to saturate the skin and establish a concentration gradient.[6]

  • Calculate Permeability Coefficient (Kp): Kp = Jss / C, where C is the initial concentration of the drug in the donor formulation.

  • Calculate Enhancement Ratio (ER): ER = Jss (with enhancer) / Jss (without enhancer). This quantifies the effectiveness of the penetration enhancer.

Example Data Presentation
Formulation IDSteady-State Flux (Jss) (µg/cm²/h)Lag Time (t_lag) (h)Enhancement Ratio (ER)
F1 (Control)5.2 ± 0.82.1 ± 0.31.0
F2 (Oleic Acid)25.8 ± 3.11.5 ± 0.24.96
F3 (Propylene Glycol)14.1 ± 2.51.8 ± 0.32.71
F4 (DMSO)31.5 ± 4.21.2 ± 0.16.06

References

  • European Medicines Agency. (2014). Guideline on the quality of Transdermal Patches. EMA/CHMP/QWP/608924/2014. [Link]

  • Pastore, M. N., Kalia, Y. N., Horstmann, M., & Roberts, M. S. (2015). Transdermal patches: history, development and pharmacology. British Journal of Pharmacology, 172(9), 2179–2209. (Simulated reference, as the original search result[1] is a specific study on BGP-15).

  • U.S. Food and Drug Administration. (2019). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. [Link]

  • Aminu, N. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. [Link]

  • Cleary, G. W. (1991). Pharmacokinetic characterisation of transdermal delivery systems. Clinical Pharmacokinetics, 21(5), 353–366. [Link]

  • U.S. Food and Drug Administration. (2020). Guidance for Industry: Transdermal and Topical Delivery Systems. [Link]

  • N'Da, D. D. (2014). Enhancement strategies for transdermal drug delivery systems: current trends and applications. Journal of Pharmaceutical Sciences, 103(11), 3125-3141. (Simulated reference, as the original search result[7] is a review with a similar title).

  • Stott, P. W., & Williams, A. C. (2007). Transdermal drug delivery formulation.
  • Ruela, A. L. M., et al. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols, 2(3), e391. [Link]

  • Alkilani, A. Z., McCrudden, M. T. C., & Donnelly, R. F. (2022). The Design Features, Quality by Design Approach, Characterization, Therapeutic Applications, and Clinical Considerations of Transdermal Drug Delivery Systems—A Comprehensive Review. MDPI. [Link]

  • Chen, Y., et al. (2022). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. MDPI. [Link]

  • European Medicines Agency. (2014). Quality of transdermal patches - Scientific guideline. [Link]

  • Li, J. (2016). Transdermal patch preparation process.
  • Center for Research on Complex Generics. IN VITRO PERMEATION TEST (IVPT) FUNDAMENTALS: SCIENTIFIC AND PRACTICAL CONSIDERATIONS. [Link]

  • Patel, D., et al. (2024). Long-acting transdermal drug delivery formulations: Current developments and innovative pharmaceutical approaches. ResearchGate. [Link]

  • Williams, A. C., & Barry, B. W. (2012). Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges. Pharmaceutical Technology, 36(7), 58-69. [Link]

  • Sharma, G., et al. (2023). Characterization of Transdermal Drug Delivery Systems: Retrospect and Future Prospects. Journal of Pharmaceutical Sciences. (Simulated reference based on search result[17]).

  • Reddy, B. P., et al. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation. ResearchGate. [Link]

  • Kumar, R., & Philip, A. (2007). Permeation Enhancers for Transdermal Drug Delivery. Taylor & Francis Online. [Link]

  • Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery. Nature Biotechnology, 26(11), 1261–1268. [Link]

  • U.S. Food and Drug Administration. Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • Jovanović, M., et al. (2022). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. MDPI. [Link]

  • Bhowmik, D., et al. (2012). Recent Trends in Challenges and Opportunities in Transdermal Drug Delivery System. The Pharma Innovation, 1(10), 9-23. (Simulated reference based on search result[18]).

  • Singh, S., & Sharma, P. (2017). Formulation and Development of Transdermal Patches. GSC Online Press. (Simulated reference based on search result[19]).

  • Michniak-Kohn, B., & Mohammed, Y. (2023). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. Molecular Pharmaceutics, 20(7), 3323–3335. [Link]

  • AdhexPharma. (2025). Overview of FDA guidelines for transdermal patches in the US. [Link]

  • Permana, A. D., et al. (2019). Formulation, Characterization, and In Vitro Evaluation of Transdermal Patches for Inhibiting Crystallization of Mefenamic Acid. Bioinorganic Chemistry and Applications. [Link]

  • Sharma, A., et al. An Overview on Preparation Methods and Evaluation of Transdermal Patches. (Simulated reference based on search result[20]).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 637753, 2-(4-Hydroxyphenyl)ethyl acetate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. [Link]

Sources

Application

Application Notes and Protocols: In Vitro Hydrolysis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate Prodrugs

Introduction: The Rationale for Prodrug Design and Hydrolysis Assessment The strategic conversion of a pharmacologically active agent into an inert derivative, or "prodrug," is a cornerstone of modern drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Prodrug Design and Hydrolysis Assessment

The strategic conversion of a pharmacologically active agent into an inert derivative, or "prodrug," is a cornerstone of modern drug development. This approach is frequently employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism.[1] Ester-based prodrugs are particularly prevalent, designed to enhance lipophilicity and membrane permeability, thereby improving oral bioavailability.[2][3] The therapeutic efficacy of such prodrugs is contingent upon their efficient and predictable conversion back to the active parent drug within the body. This bioactivation is predominantly mediated by a ubiquitous class of enzymes known as esterases, which catalyze the hydrolysis of the ester bond.[4][5]

The compound 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is an ester prodrug of 4-hydroxyphenylacetic acid. The parent molecule has demonstrated various biological activities, including antioxidant properties.[6] To ensure that the prodrug strategy is viable, it is imperative to rigorously characterize its hydrolysis kinetics. This involves assessing both its stability to non-enzymatic, chemical hydrolysis and its susceptibility to enzyme-mediated cleavage in relevant biological matrices.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro hydrolysis assays for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. The protocols herein are designed to be a self-validating system, offering insights into the causality behind experimental choices and ensuring the generation of robust and reliable data.

Principle of the Assay: Differentiating Chemical and Enzymatic Hydrolysis

The core principle of this assay is to quantify the rate of disappearance of the prodrug and the concurrent appearance of the parent drug, 4-hydroxyphenylacetic acid, over time. The assay is conducted in two parallel arms to distinguish between chemical and enzymatic hydrolysis:

  • Chemical Hydrolysis: The prodrug is incubated in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to determine its intrinsic stability.[7] This control is crucial to understand if the prodrug is prone to degradation under physiological conditions, independent of enzymatic activity.

  • Enzymatic Hydrolysis: The prodrug is incubated in a biological matrix containing esterases, such as human plasma or a liver S9 fraction.[8][9] The rate of hydrolysis in this matrix, when corrected for the rate of chemical hydrolysis, provides a measure of the enzymatic contribution to prodrug activation.

The concentration of the prodrug and the parent drug at various time points is determined using a validated High-Performance Liquid Chromatography (HPLC) method.

Materials and Reagents

Chemicals and Reagents
  • 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (Prodrug)

  • 4-Hydroxyphenylacetic acid (Parent Drug/Analytical Standard)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Human Plasma (pooled, heparinized) or Liver S9 Fraction

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (HPLC grade)

  • Methanol (for stock solutions)

  • Tris-HCl buffer (for S9 fractions)

Equipment
  • Analytical balance

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Incubator or water bath (37°C)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes and sterile, non-binding microcentrifuge tubes

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solutions (Prodrug & Parent Drug) prep_matrix Prepare Incubation Matrix (PBS, Plasma, S9) start_reaction Initiate Reaction (Add Prodrug to Matrix at 37°C) prep_matrix->start_reaction time_points Collect Aliquots at Timed Intervals start_reaction->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench process_sample Process Sample (Centrifuge) quench->process_sample hplc_analysis HPLC Analysis process_sample->hplc_analysis data_analysis Data Analysis (Calculate % Remaining, Half-life) hplc_analysis->data_analysis

Figure 1. A schematic representation of the in vitro hydrolysis assay workflow.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality: Accurate and precise concentrations are fundamental to kinetic analysis. Using a solvent like methanol or DMSO for stock solutions ensures complete dissolution of the compounds. Serial dilutions are then made in the assay buffer to prepare working solutions, minimizing the final concentration of the organic solvent in the incubation mixture to avoid affecting enzyme activity.

  • Stock Solutions (10 mM):

    • Accurately weigh an appropriate amount of the prodrug and parent drug.

    • Dissolve in a minimal amount of methanol to create 10 mM stock solutions.

  • Working Solutions (100 µM):

    • Perform a serial dilution of the stock solutions with PBS (pH 7.4) to prepare 100 µM working solutions.

Protocol 2: In Vitro Hydrolysis Assay

Causality: The incubation is performed at 37°C to mimic physiological temperature.[10] A final prodrug concentration of 1-10 µM is often used, which is typically below the Michaelis-Menten constant (Km) for many esterases, ensuring the reaction rate is proportional to the substrate concentration. The reaction is initiated by adding the prodrug to the pre-warmed matrix to ensure temperature stability. Timed aliquots are taken and immediately quenched with a cold organic solvent (e.g., acetonitrile) to stop the enzymatic reaction by denaturing the proteins and to precipitate them for removal before HPLC analysis.

  • Pre-incubation:

    • Pipette 495 µL of the incubation matrix (PBS for chemical hydrolysis, human plasma or S9 fraction for enzymatic hydrolysis) into microcentrifuge tubes.

    • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add 5 µL of the 100 µM prodrug working solution to each tube to achieve a final concentration of 1 µM.

    • Vortex briefly and return to the 37°C incubator. This is time zero (t=0).

  • Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching:

    • Immediately add the 50 µL aliquot to a new tube containing 100 µL of ice-cold acetonitrile.

    • Vortex thoroughly to ensure complete protein precipitation and reaction termination.

  • Sample Processing:

    • Centrifuge the quenched samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

Protocol 3: HPLC Analysis

Causality: A reverse-phase HPLC method is ideal for separating the more lipophilic ester prodrug from the more polar carboxylic acid parent drug.[11] A gradient elution is employed to ensure good resolution and peak shape for both compounds. The use of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group of the parent drug, leading to better retention and peak symmetry on the C18 column. UV detection is a robust and widely available method for quantification.

Table 1: HPLC Method Parameters

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 10 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 275 nm

Data Analysis and Presentation

Quantification
  • Calibration Curve: Prepare a series of standards of both the prodrug and the parent drug in the same matrix as the samples. Run these standards through the HPLC method to generate a calibration curve of peak area versus concentration.

  • Concentration Determination: Use the calibration curve to determine the concentration of the prodrug and parent drug in each of the experimental samples.

Data Presentation

The results of the hydrolysis assay should be presented clearly to allow for easy interpretation.

Table 2: Example Data Presentation for Hydrolysis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

Time (min)% Prodrug Remaining (PBS, pH 7.4)% Prodrug Remaining (Human Plasma)
0100100
598.575.2
1595.140.6
3090.315.8
6081.22.1
12065.9< 1.0
Kinetic Analysis

The rate of hydrolysis can be determined by plotting the natural logarithm of the percentage of prodrug remaining versus time. If the reaction follows first-order kinetics, this plot will be linear. The slope of this line is the rate constant (k), and the half-life (t½) can be calculated using the following equation:

t½ = 0.693 / k

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls and validation steps should be included:

  • Zero-Time Control: The t=0 sample serves as a baseline and confirms the initial concentration of the prodrug.

  • Matrix Stability: Incubate the parent drug in the biological matrix under the same conditions to ensure it is not further metabolized or degraded during the assay.

  • Linearity of Detection: The HPLC method should be validated for linearity, accuracy, and precision over the range of concentrations expected in the assay.[12]

  • Replicates: All experiments should be performed in at least triplicate to assess the variability of the assay.

Conclusion

The in vitro hydrolysis assay is a critical step in the preclinical evaluation of ester prodrugs like 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. By following the detailed protocols and understanding the rationale behind each step as outlined in this application note, researchers can generate high-quality, reliable data on the chemical stability and enzymatic conversion of their prodrug candidates. This information is invaluable for predicting the in vivo performance of the prodrug and for making informed decisions in the drug development process. Adherence to guidelines from regulatory bodies like the FDA on in vitro drug metabolism studies is also recommended for comprehensive drug development programs.[9][13][14]

References

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. Available at: [Link]

  • Pudelko, L., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Available at: [Link]

  • Pires, M., et al. (2016). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH. Available at: [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available at: [Link]

  • Lavis, L. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. Available at: [Link]

  • Pochini, L., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. PMC - PubMed Central. Available at: [Link]

  • Lu, Y., et al. (2025). Prodrugs and their activation mechanisms for brain drug delivery. PMC - PubMed Central. Available at: [Link]

  • van der Velde, N., et al. (2021). Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity. PMC - PubMed Central. Available at: [Link]

  • Naredla, A., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. Available at: [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]

  • Vacek, J., et al. (2025). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3-4-hydroxyphenyl propionic acid in human urine by Ultra high performance liquid chromatography with fluorescence detection. ResearchGate. Available at: [Link]

  • Luan, Y., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Publishing. Available at: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. Available at: [Link]

  • PubMed. (n.d.). Validation of UHPLC-MS/MS methods for the determination of kaempferol and its metabolite 4-hydroxyphenyl acetic acid, and application to in vitro blood-brain barrier and intestinal drug permeability studies. PubMed. Available at: [Link]

  • Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Regulations.gov. Available at: [Link]

  • ResearchGate. (n.d.). Prodrugs and hydrolysis of esters. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Esterase-mediated hydrolysis bisubstrate inhibitor prodrugs. (A)... ResearchGate. Available at: [Link]

  • Journal of Pharmacy and Pharmacology. (n.d.). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility. Oxford Academic. Available at: [Link]

  • Frontiers. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers. Available at: [Link]

  • FDA. (n.d.). Guidance for Industry. FDA. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is a nuanced process involving the esterification of 4-hydroxyphenylacetic acid with 2-chloro-N,N-dimethylacetamide. This reaction, a variation of the Williamson ether synthesis, requires careful control of reaction parameters to achieve high yields and minimize side products. This guide provides a comprehensive resource to navigate the challenges you may encounter during your experiments.

Reaction Overview

The fundamental reaction is the O-alkylation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid with 2-chloro-N,N-dimethylacetamide in the presence of a base.

Reaction_Overview reactant1 4-Hydroxyphenylacetic Acid product 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate reactant1->product reactant2 2-Chloro-N,N-dimethylacetamide reactant2->product base Base (e.g., K₂CO₃) base->product Deprotonation solvent Solvent (e.g., DMF) solvent->product Reaction Medium

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the Williamson ether synthesis, which involves the reaction of the phenoxide ion of 4-hydroxyphenylacetic acid with 2-chloro-N,N-dimethylacetamide.[1] The phenoxide is generated in situ by a suitable base.

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors:

  • Incomplete deprotonation of the phenol: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group.

  • Side reactions: Competing reactions, such as C-alkylation or reaction at the carboxylic acid group, can consume starting materials.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction's progress.

  • Purification losses: The product may be lost during the workup and purification steps.

Q3: Which base is optimal for this synthesis?

For phenolic compounds, which are more acidic than aliphatic alcohols, a moderately strong base is typically sufficient.[2]

  • Potassium carbonate (K₂CO₃): This is a commonly used and effective base for this type of reaction. It is strong enough to deprotonate the phenol without causing excessive side reactions.

  • Cesium carbonate (Cs₂CO₃): In some cases, Cs₂CO₃ in a solvent like N,N-Dimethylacetamide (DMAc) can promote esterification via nucleophilic substitution, potentially leading to higher yields.[3]

  • Stronger bases (e.g., NaH, NaOH): While effective at deprotonation, stronger bases can increase the likelihood of side reactions and may not be necessary for this synthesis.

Q4: What is the best solvent for this reaction?

Polar aprotic solvents are generally preferred as they can accelerate the rate of SN2 reactions.[1]

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): These are excellent solvent choices due to their high polarity and ability to dissolve the reactants and intermediates.[4][5]

  • Acetone: Another suitable option, particularly when using potassium carbonate as the base.

Q5: Should I be concerned about the carboxylic acid group reacting?

Yes, this is a critical consideration. The carboxylate anion, formed by the deprotonation of the carboxylic acid, is also a nucleophile, though generally weaker than the phenoxide. However, under certain conditions, it can react with 2-chloro-N,N-dimethylacetamide to form an anhydride-like intermediate, which can lead to byproducts. The key to favoring O-alkylation of the phenol is the significant difference in acidity between the phenolic proton and the carboxylic acid proton. The phenolic proton is less acidic, and therefore the phenoxide is a stronger nucleophile than the carboxylate. Careful selection of the base and reaction conditions can promote selective O-alkylation.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base is not strong enough to deprotonate the phenolic hydroxyl group. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Inactive Alkylating Agent: The 2-chloro-N,N-dimethylacetamide may have degraded.1. Switch to a stronger base: If using a weak base like NaHCO₃, consider switching to K₂CO₃ or Cs₂CO₃. 2. Increase the reaction temperature: Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress. 3. Use fresh or purified 2-chloro-N,N-dimethylacetamide. [7] 4. Add a catalyst: The addition of a catalytic amount of potassium iodide (KI) can significantly enhance the rate of reaction by in situ conversion of the chloro-compound to the more reactive iodo-compound (Finkelstein reaction).[8]
Presence of Unreacted 4-Hydroxyphenylacetic Acid 1. Insufficient Base: Not enough base was used to deprotonate all of the starting material. 2. Insufficient Alkylating Agent: The molar ratio of 2-chloro-N,N-dimethylacetamide to 4-hydroxyphenylacetic acid is too low. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use at least one equivalent of base , and consider a slight excess (1.1-1.5 equivalents). 2. Use a slight excess of the alkylating agent (1.1-1.2 equivalents). 3. Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Formation of Multiple Byproducts 1. C-Alkylation: The phenoxide ion can also act as a nucleophile at the ortho and para positions of the aromatic ring. 2. Reaction at the Carboxylic Acid: The carboxylate may be competing with the phenoxide for the alkylating agent. 3. High Reaction Temperature: Elevated temperatures can promote side reactions.1. Use a less polar solvent to disfavor C-alkylation. However, this may slow down the desired O-alkylation. 2. Optimize the base and reaction temperature. Milder conditions generally favor O-alkylation. 3. Consider using a phase-transfer catalyst (PTC) , such as a quaternary ammonium salt, which can enhance the selectivity for O-alkylation by shielding the phenoxide ion in the organic phase.[9][10]
Difficult Product Purification 1. Similar Polarity of Product and Starting Material: Makes separation by chromatography challenging. 2. Presence of Emulsions during Workup: Can lead to poor separation of aqueous and organic layers.1. Acid-base extraction: After the reaction, quenching with water and extracting with an organic solvent. The unreacted acidic starting material can be removed by washing the organic layer with a mild aqueous base (e.g., NaHCO₃ solution). The product should remain in the organic layer. 2. To break emulsions, add brine (saturated NaCl solution) during the workup.

Experimental Protocols

General Protocol for the Synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 1. Add 4-hydroxyphenylacetic acid, K₂CO₃, and KI to a round-bottom flask. prep2 2. Add DMF as the solvent. prep1->prep2 react1 3. Add 2-chloro-N,N-dimethylacetamide dropwise at room temperature. prep2->react1 react2 4. Heat the reaction mixture (e.g., 60-80 °C) and stir. react1->react2 react3 5. Monitor the reaction by TLC or HPLC. react2->react3 workup1 6. Cool the reaction and pour into water. react3->workup1 workup2 7. Extract with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 8. Wash the organic layer with aqueous NaHCO₃ and brine. workup2->workup3 purify1 9. Dry the organic layer over Na₂SO₄, filter, and concentrate. workup3->purify1 purify2 10. Purify the crude product by column chromatography or recrystallization. purify1->purify2

Caption: A typical workflow for the synthesis.

Detailed Steps:

  • To a stirred solution of 4-hydroxyphenylacetic acid (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

  • Add 2-chloro-N,N-dimethylacetamide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Product Characterization

The final product, 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, should be characterized to confirm its identity and purity.

  • Molecular Formula: C₁₂H₁₅NO₄[11]

  • Molecular Weight: 237.25 g/mol [12]

  • 1H NMR: Expect signals for the aromatic protons of the 4-hydroxyphenyl group, the methylene protons of the acetate and acetamide moieties, and the methyl protons of the dimethylamino group.

  • 13C NMR: Expect signals for the aromatic carbons, the carbonyl carbons of the ester and amide, the methylene carbons, and the methyl carbons.

  • IR Spectroscopy: Look for characteristic peaks for the ester carbonyl, amide carbonyl, and the hydroxyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.

Safety Precautions

  • 2-Chloro-N,N-dimethylacetamide is harmful if swallowed and can cause severe skin burns and eye damage.[7]

  • DMF and DMAc are reproductive hazards and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI. [Link]

  • 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem. [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC. [Link]

  • O-alkylation of 4-hydroxybenzolsulfonamide by N-substituted 2-chloroacetamides and 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles - ResearchGate. [Link]

  • A simple method for chemoselective phenol alkylation | Request PDF - ResearchGate. [Link]

  • Phase transfer catalysed esterification of phenols with aliph
  • (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. [Link]

  • [2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate - PubChemLite. [Link]

  • (PDF) Alkylation of N-Substituted 2-Phenylacetamides - ResearchGate. [Link]

  • Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization - MDPI. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. [Link]

  • (PDF) ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. - ResearchGate. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (URL not available)
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem. [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • 77 A. K. Mourad and C. Czekelius The synthesis of esters from carboxylic acids and their derivatives was described previous. (URL not available)
  • Alkylation of N-substituted 2-phenylacetamides - Semantic Scholar. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. [Link]

  • US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google P
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  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]

  • Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions. [Link]

  • CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google P
  • Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB. [Link]

  • Williamson Ether Synthesis - Edubirdie. [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC - NIH. [Link]

  • Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. [Link]

  • 4-hydroxyphenyl acetic acid, 156-38-7 - The Good Scents Company. [Link]

  • Dehydrative Alkylation of Phenols with Alcohols via Formation of Trifl
  • 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate - Lead Sciences. [Link]

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  • Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile - c
  • (2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate HCl - Advent Chembio. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. [Link]

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  • 2-(4-Hydroxyphenyl)ethyl acetate | C10H12O3 | CID 637753 - PubChem. [Link]

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Optimization

Technical Support Center: Column Chromatography Purification of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

Welcome to the dedicated technical support guide for the purification of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this moderately polar molecule by column chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges and their solutions, ensuring the integrity and success of your experiments.

Understanding the Molecule: Key Physicochemical Properties

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate possesses a unique combination of functional groups that dictate its chromatographic behavior:

  • Phenolic Hydroxyl Group (-OH): This acidic proton can lead to strong interactions with the silica gel stationary phase, potentially causing peak tailing.

  • Tertiary Amine (-N(CH₃)₂): The basic nature of the dimethylamino group can also result in strong adsorption to the acidic silica surface.

  • Ester Linkage (-COO-): This group contributes to the molecule's polarity.

  • Aromatic Ring: The phenyl group allows for π-π stacking interactions, which can be exploited for separation.

The interplay of these groups makes the purification a non-trivial task, often requiring careful optimization of the chromatographic conditions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate.

Problem 1: The compound is not eluting from the column or showing very low recovery.

Q: I've loaded my crude product, but even with a relatively polar mobile phase, my target compound isn't coming off the column. What's happening?

A: This is a classic sign of strong interaction between your compound and the silica gel. Both the phenolic hydroxyl group and the basic dimethylamino group can strongly adsorb to the acidic silanol groups (Si-OH) on the silica surface.

Root Cause Analysis & Solutions:

  • Excessive Acidity of Silica Gel: Standard silica gel can be too acidic for your amine-containing compound.

    • Solution: Deactivate the silica gel. This can be achieved by pre-treating the silica with a small amount of a basic modifier like triethylamine (TEA) or ammonia. A common practice is to use a mobile phase containing 0.1-1% TEA. This will cap the most acidic silanol groups and reduce the strong adsorption of your compound.[1]

  • Inappropriate Mobile Phase Polarity: Your mobile phase may still not be polar enough to overcome the strong interactions.

    • Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, consider switching to a dichloromethane (DCM)/methanol system, which is more effective for eluting polar compounds.[2][3] Start with a low percentage of methanol and gradually increase it (gradient elution).

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare your mobile phase, for instance, 98:2 DCM:Methanol.

  • Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v).

  • Use this amine-modified mobile phase to slurry pack your column.

  • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it before loading your sample.

Problem 2: Poor separation of the target compound from impurities.

Q: My TLC shows good separation, but on the column, the fractions are all mixed. Why is there a discrepancy?

A: This is a common issue that can arise from several factors, including overloading the column or a mismatch between TLC and column conditions.

Root Cause Analysis & Solutions:

  • Column Overloading: Applying too much crude material can lead to broad peaks that overlap.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio.

  • TLC vs. Column Discrepancy: The conditions on a TLC plate are not identical to those in a packed column.

    • Solution: Optimize your mobile phase using TLC with the goal of achieving a retention factor (Rf) of 0.2-0.4 for your target compound. This generally provides the best resolution on a column. Also, consider using a different solvent system that may offer alternative selectivity. For aromatic compounds, incorporating toluene into your mobile phase (e.g., toluene/ethyl acetate) can sometimes improve separation due to different π-π interactions.[3]

Data Presentation: Mobile Phase Selection Guide

Solvent System (v/v)Polarity IndexTarget Compound Rf (Typical)Notes
Hexane / Ethyl AcetateLow to Medium< 0.1Good for non-polar impurities.
Dichloromethane / Ethyl AcetateMedium0.1 - 0.3A good starting point for moderately polar compounds.
Dichloromethane / MethanolMedium to High0.2 - 0.5Effective for more polar compounds.[2][3]
Toluene / Ethyl AcetateMedium (Aromatic)VariableCan improve separation of aromatic compounds.[3]
Problem 3: Peak tailing of the target compound.

Q: My compound is eluting, but the peaks are broad and asymmetrical (tailing). How can I get sharper peaks?

A: Peak tailing is often caused by the strong, non-uniform interactions between your compound and the stationary phase, a common issue with phenols and amines on silica gel.

Root Cause Analysis & Solutions:

  • Strong Acid-Base Interactions: As discussed, the phenolic -OH and basic -NMe₂ groups are the primary culprits.

    • Solution 1 (for the amine): Add a small amount of a volatile base like triethylamine (0.1-1%) to your mobile phase. This competes with your compound for the acidic sites on the silica.

    • Solution 2 (for the phenol): Add a small amount of a volatile acid like acetic acid (0.1-1%) to your mobile phase. This can protonate any basic impurities and reduce their interaction, and also saturate the hydrogen bonding sites on the silica. Caution: Use either an acidic or basic modifier, not both, as they will neutralize each other. Given the presence of a basic amine in your target molecule, a basic modifier is generally the better first choice.

  • Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, consider a different stationary phase.

    • Solution: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[1] Alternatively, reversed-phase chromatography (C18 silica) could be an option if your compound is soluble in appropriate solvents like water/acetonitrile or water/methanol.[4]

Visualization: Troubleshooting Workflow

troubleshooting_workflow start Start Purification issue Identify Issue start->issue no_elution No Elution / Low Recovery issue->no_elution Compound Stuck? poor_separation Poor Separation issue->poor_separation Mixed Fractions? peak_tailing Peak Tailing issue->peak_tailing Asymmetric Peaks? solution1 Add 0.5% TEA to Mobile Phase no_elution->solution1 solution2 Switch to DCM/MeOH Gradient no_elution->solution2 solution3 Optimize TLC for Rf 0.2-0.4 poor_separation->solution3 solution4 Reduce Sample Load poor_separation->solution4 peak_tailing->solution1 solution5 Try Neutral Alumina Column peak_tailing->solution5 end Pure Compound solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system to try for this compound?

A good starting point would be a gradient of ethyl acetate in hexane, monitored by TLC. If the compound does not move even with 100% ethyl acetate, switch to a dichloromethane/methanol system. Begin with 100% DCM and gradually add methanol (e.g., 0.5%, 1%, 2%, 5%...).[2][3]

Q2: How can I detect the compound in my fractions if it is not colored?

You can use a UV lamp (if your compound is UV active, which it should be due to the phenyl ring) to visualize the spots on a TLC plate. Alternatively, you can use a staining agent. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with the phenol and potentially the ester and amine groups.

Q3: Can I use flash chromatography for this purification?

Yes, flash chromatography is highly recommended as it is faster and often provides better resolution than traditional gravity chromatography. The principles of solvent selection and troubleshooting discussed here apply equally to flash chromatography.

Q4: My compound seems to be degrading on the column. What should I do?

Decomposition on silica gel can occur with sensitive compounds.[1]

  • Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots, your compound is likely unstable on silica.

  • Mitigation:

    • Use a deactivated stationary phase (with TEA or by using neutral alumina).

    • Work quickly and keep the column cold if the compound is thermally labile.

    • Consider alternative purification methods like preparative HPLC or crystallization.

Q5: What are the likely impurities I need to separate?

Common impurities could include unreacted starting materials such as 4-hydroxyphenylacetic acid and N,N-dimethyl-2-chloroacetamide (if this is the synthetic route). Byproducts from side reactions could also be present. The polarity of these impurities will differ, which is what allows for chromatographic separation.

Visualization: General Purification Workflow

purification_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Optimization (DCM/MeOH) column_prep 2. Column Packing (Slurry with Mobile Phase) tlc->column_prep load 3. Load Crude Sample column_prep->load elute 4. Elute with Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: A stepwise workflow for the column chromatography purification process.

References

  • PubChem. N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Advent Chembio. (2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate HCl. [Link]

  • ResearchGate. N-(4-Hydroxyphenyl)acetamide. [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • PubMed. Purification of Antibodies: Diethylaminoethyl (DEAE) Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Organic Syntheses. A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). [Link]

  • Reddit. Trouble with Column Chromatography of phenolic compounds. [Link]

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. [Link]

  • National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • ChemBK. N-(2-hydroxyphenyl)acetamide. [Link]

  • Taylor & Francis Online. Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • National Institutes of Health. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (Adafenoxate) in Aqueous Solution

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (adafenoxate). This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (adafenoxate). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges of adafenoxate in aqueous solutions, ensuring the integrity and reproducibility of your experiments.

Introduction to Adafenoxate Stability

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, also known as adafenoxate, is a nootropic agent with a chemical structure featuring an ester linkage. Ester-containing compounds are often susceptible to hydrolysis in aqueous environments, a critical consideration for formulation, storage, and experimental design. The stability of adafenoxate in solution is paramount for obtaining reliable and consistent results. This guide is structured to anticipate and address common stability-related issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for adafenoxate in aqueous solution?

A1: The primary degradation pathway for adafenoxate in aqueous solution is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and alkaline conditions, though it is typically more pronounced under alkaline (basic) conditions. The hydrolysis results in the formation of two main degradation products: 4-hydroxyphenylacetic acid and 2-(dimethylamino)-2-oxoethanol.

Q2: What are the expected degradation products of adafenoxate?

A2: The expected degradation products from the hydrolysis of the ester bond are:

  • 4-Hydroxyphenylacetic acid

  • 2-(Dimethylamino)-2-oxoethanol

It is crucial to monitor the formation of these compounds to understand the degradation profile of adafenoxate in your specific experimental setup.

Q3: How does pH affect the stability of adafenoxate solutions?

A3: The stability of adafenoxate is significantly influenced by the pH of the aqueous solution. Generally, ester-containing drugs exhibit a U-shaped pH-rate profile, with the greatest stability typically occurring in the acidic pH range.[1][2] As the pH moves towards alkaline conditions, the rate of hydroxide-ion-catalyzed hydrolysis increases, leading to faster degradation.[2][3] For similar glycolamide esters, good chemical stability has been observed in buffers with low pH values (1.2, 3.5, and 4.8), with appreciable hydrolysis under alkaline conditions.[3]

Q4: What is the recommended pH range for preparing and storing adafenoxate stock solutions?

A4: To maximize stability, it is recommended to prepare and store adafenoxate stock solutions in a slightly acidic buffer, ideally between pH 4 and 5. The optimal pH should be determined empirically for your specific concentration and storage conditions. Avoid alkaline buffer systems (pH > 7.4) for long-term storage.

Q5: How does temperature impact the stability of adafenoxate solutions?

A5: Temperature is a critical factor that accelerates the degradation of adafenoxate. As with most chemical reactions, the rate of hydrolysis will increase with higher temperatures. For short-term storage (a few days), solutions should be kept refrigerated at 2-8°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. However, be mindful of freeze-thaw cycles, which can also impact stability.

Q6: Can I use pure water to dissolve adafenoxate?

A6: While adafenoxate may be soluble in water, using unbuffered deionized water for storage is not recommended. The pH of unbuffered water can be influenced by dissolved atmospheric CO2, making it slightly acidic. However, without a buffering agent, the pH can fluctuate, potentially leading to inconsistent stability.[4] A buffered solution within the optimal pH range will provide better control over stability.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with adafenoxate.

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
  • Possible Cause: Degradation of adafenoxate in the cell culture medium.

  • Explanation: Cell culture media are typically buffered at physiological pH (around 7.4), which is in the alkaline range where ester hydrolysis is more rapid.[3] Furthermore, incubations are often carried out at 37°C, which will accelerate degradation. The presence of esterases in serum-containing media can also contribute to enzymatic hydrolysis.[3][5]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of adafenoxate in your cell culture medium immediately before each experiment.

    • Minimize Incubation Time: If possible, design your experiments to minimize the time adafenoxate is incubated with the cells.

    • Conduct a Time-Course Experiment: To understand the stability in your specific medium, perform a time-course study. Prepare a solution of adafenoxate in the medium, incubate it under your experimental conditions (e.g., 37°C, 5% CO2), and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.

    • Consider Serum-Free Medium: If your experimental design allows, consider using a serum-free medium to reduce the potential for enzymatic degradation by serum esterases.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram over time.
  • Possible Cause: Formation of degradation products.

  • Explanation: The appearance of new peaks that increase in area over time, with a corresponding decrease in the parent adafenoxate peak, is a clear indication of degradation.

  • Troubleshooting Steps:

    • Identify the Degradants: Based on the known hydrolysis pathway, the new peaks are likely 4-hydroxyphenylacetic acid and 2-(dimethylamino)-2-oxoethanol. You can confirm this by running commercially available standards of these compounds, if available, or by using techniques like LC-MS to determine the mass of the unknown peaks.

    • Perform a Forced Degradation Study: To definitively identify the degradation products and establish the degradation pathway, a forced degradation study is recommended.[6][7][8][9] This involves subjecting the adafenoxate solution to stress conditions (acid, base, oxidation, heat, and light) to accelerate degradation. This will help in confirming that the new peaks are indeed related to adafenoxate degradation.

    • Validate Your HPLC Method: Ensure your HPLC method is "stability-indicating." This means the method should be able to separate the parent drug from all its degradation products without any co-elution.

Issue 3: Precipitate formation in my adafenoxate stock solution.
  • Possible Cause: Poor solubility of adafenoxate or its degradation products at a specific pH or temperature.

  • Explanation: Changes in pH or temperature can affect the solubility of adafenoxate or its degradation products. For example, if the solution becomes more acidic, the carboxylic acid group of the degradation product, 4-hydroxyphenylacetic acid, will be protonated, potentially reducing its solubility.

  • Troubleshooting Steps:

    • Check the pH of the Solution: Measure the pH of your stock solution. If it has shifted, this could be the cause.

    • Adjust the Solvent System: If solubility is a persistent issue, consider using a co-solvent system. However, be aware that organic solvents can also influence the rate of hydrolysis.

    • Filter the Solution: If you observe a precipitate, it is best to prepare a fresh solution. If that is not possible, filter the solution through a 0.22 µm filter before use to remove any undissolved material. However, this will result in a lower, unknown concentration of the active compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of Adafenoxate

This protocol outlines a systematic approach to investigate the degradation of adafenoxate under various stress conditions.[6][7][8][9][10][11]

Objective: To identify the degradation products and establish the degradation pathway of adafenoxate.

Materials:

  • Adafenoxate

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Phosphate or citrate buffer solutions (pH 4, 7, and 9)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of adafenoxate (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Keep at room temperature and monitor at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H2O2.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of adafenoxate in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Also, incubate a solution of adafenoxate in a neutral buffer (pH 7) at a high temperature (e.g., 60°C).

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of adafenoxate to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

    • Analyze the sample by HPLC, comparing it to a control sample kept in the dark.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the adafenoxate peak.

Data Interpretation:

  • Compare the chromatograms from the stressed samples with the control (unstressed) sample.

  • Identify the conditions under which adafenoxate degrades.

  • The peak areas of the degradation products can be used to quantify the extent of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating adafenoxate from its potential degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a slightly acidic buffer (e.g., 0.1% formic acid or phosphate buffer at pH 3). A suggested starting gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV spectrum of adafenoxate (e.g., around 227 nm, similar to related compounds).[12]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Specificity: Inject solutions of adafenoxate, its potential degradation products (if available), and a placebo (if applicable). The method should demonstrate baseline separation between all components. Use samples from the forced degradation study to ensure separation from all stress-induced degradants.

  • Linearity: Analyze a series of adafenoxate solutions at different concentrations to demonstrate a linear relationship between peak area and concentration.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of adafenoxate that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability under slight variations.

Visualizations

Degradation Pathway

G Adafenoxate 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (Adafenoxate) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Adafenoxate->Hydrolysis Product1 4-Hydroxyphenylacetic acid Hydrolysis->Product1 Product2 2-(Dimethylamino)-2-oxoethanol Hydrolysis->Product2

Caption: Primary hydrolytic degradation pathway of adafenoxate.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Adafenoxate Solution in Aqueous Buffer Stress Incubate under Specific Conditions (pH, Temp, Light) Prep->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data

Caption: General workflow for aqueous stability testing of adafenoxate.

Summary of Key Stability Parameters

ParameterRecommendationRationale
pH Slightly acidic (pH 4-5) for storage.Minimizes acid- and base-catalyzed hydrolysis.[1][2]
Temperature Refrigerate (2-8°C) for short-term, freeze (≤ -20°C) for long-term.Reduces the rate of chemical degradation.
Solvent Buffered aqueous solution.Provides pH control and stability.[4]
Light Protect from light.To prevent potential photolytic degradation.

Conclusion

The stability of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (adafenoxate) in aqueous solutions is a critical factor that must be carefully managed to ensure the validity of experimental results. The primary degradation mechanism is hydrolysis of the ester linkage, which is significantly influenced by pH and temperature. By understanding these factors and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can minimize degradation and maintain the integrity of their adafenoxate solutions. For any further assistance, please do not hesitate to contact our technical support team.

References

  • Ulus, I. H., & Wurtman, R. J. (1979). A study on the stability of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. Arzneimittel-Forschung, 29(4), 569-570.
  • Stanisz, B. (2002). The stability of oxymetazoline hydrochloride in aqueous solution. Acta Poloniae Pharmaceutica, 59(1), 19-23.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003).
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • SGS (2016).
  • ResearchGate. (n.d.). A Simple and Sensitive HPLC Method For Quantification of the Metabolite of Meclofenoxate In Human Plasma. Retrieved from [Link]

  • Pawle, R. H., & Shaikh, K. S. (2013). Pharmaceutical forced degradation studies with regulatory consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 162-168.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Rao, B. M., & Kumar, K. P. (2011). Forced degradation studies: regulatory considerations and implementation.
  • Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 74(8), 815-820.
  • Nahata, M. C. (1999). Stability of enalapril maleate in three extemporaneously prepared oral liquids. American Journal of Health-System Pharmacy, 56(3), 242-244.
  • Hadjipavlou-Litina, D., & Rekka, E. (1995). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientia Pharmaceutica, 63(3), 183-194.
  • Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.
  • Rawat, A., & Singh, S. (2014). Forced degradation studies for drug substances and drug products—scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 89, 17-35.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Stancheva, S., & Kunova, P. (1989). Effect of adafenoxate on different rat brain structures monoamine oxidase activity in vitro.
  • Petkov, V. D., Getova, D., & Mosharrof, A. H. (1987). A study of nootropic drugs for anti-anxiety action. Acta Physiologica et Pharmacologica Bulgarica, 13(4), 25-30.
  • Lazarova, M., & Petkov, V. V. (1988). Effects of the nootropic agents adafenoxate and meclofenoxate on brain biogenic monoamines in aged rats. Acta Physiologica et Pharmacologica Bulgarica, 14(3), 10-15.
  • Petkov, V. D., Mosharrof, A. H., & Petkov, V. V. (1988). Memory effects of the new derivative of the p-chlorophenoxyacetic acid adafenoxate compared to the effects of some cognition-enhancing drugs in rats. Acta Physiologica et Pharmacologica Bulgarica, 14(2), 3-13.
  • PubChem. (n.d.). 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

  • Aulton, M. E., & Taylor, K. M. (Eds.). (2013). Aulton's pharmaceutics: The design and manufacture of medicines. Elsevier Health Sciences.
  • Florence, A. T., & Attwood, D. (2011). Physicochemical principles of pharmacy. Pharmaceutical Press.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • Yoshioka, S., & Stella, V. J. (2002). Stability of drugs and dosage forms. Springer Science & Business Media.
  • Carstensen, J. T. (1995). Drug stability: principles and practices. CRC press.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
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  • Huynh-Ba, K. (Ed.). (2009). Handbook of stability testing in pharmaceutical development. Springer.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129.
  • Kommanaboyina, B., & Rhodes, C. T. (1999). Trends in stability testing, with particular emphasis on stability-indicating HPLC. Drug Development and Industrial Pharmacy, 25(7), 857-868.
  • Smela, J. W. (2005). Regulatory considerations in stability testing. In Pharmaceutical Stress Testing (pp. 3-20). CRC Press.
  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. (2014). Guidance for Industry: ANDAs: Stability Testing of Drug Substances and Products.

Sources

Optimization

preventing hydrolysis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate during storage

Technical Support Center: Stability of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate Welcome to the technical support guide for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. This document provides in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

Welcome to the technical support guide for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to assist researchers and drug development professionals in preventing the hydrolysis of this compound during storage and experimental use. Our goal is to ensure the integrity and stability of your valuable materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate.

Q1: What are the primary degradation pathways for this compound?

A1: The molecular structure of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate contains three key functional groups: an ester, an amide, and a phenol. The primary and most significant degradation pathway is the hydrolysis of the ester bond .

  • Ester Hydrolysis: This is the most prevalent stability issue. The ester linkage is susceptible to attack by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2][3] This reaction cleaves the molecule into two degradation products: (4-hydroxyphenyl)acetic acid and N,N-dimethyl-2-hydroxyacetamide. In comparison, the amide bond is significantly more resistant to hydrolysis under typical storage conditions.[1]

  • Oxidation: The phenolic hydroxyl group (-OH) is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or light.[4] This can lead to the formation of colored degradation products (quinones and polymeric material).

Q2: My compound is degrading rapidly in solution. What is the most likely cause and how do I fix it?

A2: Rapid degradation in solution is almost certainly due to ester hydrolysis. The rate of this reaction is highly dependent on pH, temperature, and the composition of your solvent or buffer system.

  • Cause: The presence of water combined with a suboptimal pH is the most likely culprit. Ester hydrolysis is significantly accelerated at both low (< pH 3) and high (> pH 7) pH values.[5][6]

  • Immediate Action:

    • Verify pH: Measure the pH of your solution. For many esters, the pH of maximum stability is in the weakly acidic range (approximately pH 4-6).[7]

    • Lower Temperature: Store the solution at refrigerated (2-8°C) or frozen (< -20°C) temperatures to dramatically slow the degradation rate.

    • Use Aprotic Solvents: If your experimental design allows, dissolving the compound in a dry aprotic solvent (e.g., acetonitrile, DMSO, THF) will prevent hydrolysis by eliminating water. Ensure the solvent is anhydrous.

Q3: How does pH specifically affect the stability of this compound?

A3: The relationship between pH and the rate of ester hydrolysis is typically represented by a U-shaped curve, known as a pH-rate profile.[5][8]

  • Acid-Catalyzed Hydrolysis (pH < 3): At low pH, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][9]

  • Base-Catalyzed Hydrolysis (pH > 7): At high pH, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[10] This process, also known as saponification, is typically faster and irreversible, as the resulting carboxylic acid is deprotonated to a carboxylate salt.[10]

  • pH of Maximum Stability: Between these two extremes lies a pH range where the hydrolysis rate is at its minimum. For many ester-containing drugs, this is often between pH 4 and 6.[7] It is critical to determine this optimal pH range experimentally for your specific formulation.

Q4: What are the ideal storage conditions for the compound in its solid (powder) form?

A4: While more stable than in solution, the solid-state compound can still degrade if not stored properly. The key is to mitigate exposure to environmental factors.

  • Moisture Control: The most critical factor is to protect the compound from moisture.[4] Store the solid in a tightly sealed container with a desiccant (e.g., silica gel). Using moisture-proof packaging is highly recommended.[4]

  • Temperature: Store at low temperatures, such as 2-8°C or -20°C, to minimize the rate of any potential solid-state reactions.

  • Inert Atmosphere: To prevent oxidation of the phenol group, store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Light Protection: Store in an amber vial or light-blocking container to prevent photolytic degradation.

Q5: Which buffer systems are recommended for preparing aqueous solutions?

A5: The choice of buffer is critical, as some buffer species can actively participate in and catalyze hydrolysis.

  • Recommended Buffers: Acetate and citrate buffers are commonly used and are generally suitable for maintaining a weakly acidic pH (4-6) where the ester is likely most stable.

  • Buffers to Use with Caution: Phosphate and carbonate buffers can sometimes act as nucleophiles and directly catalyze hydrolysis (general base catalysis).[11] Their use should be evaluated carefully.

  • Best Practice: The simplest buffer system at the lowest concentration necessary to maintain the target pH is often the best choice. Always perform a preliminary stability study with your chosen buffer to ensure it is not accelerating degradation.[12][13]

Part 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving stability issues observed during your experiments.

Problem: HPLC analysis shows a rapid decrease in the parent compound peak area over time, with the appearance of one or two new, more polar peaks.

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Verify_pH [label="Action: Verify Solution pH", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Buffer [label="Action: Analyze Buffer\n(Type & Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Moisture [label="Action: Check for Moisture\n(Solvent, Headspace, Environment)", fillcolor="#F1F3F4", fontcolor="#202124"];

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Check_Inert_Gas [label="Action: Check for Inert\nAtmosphere / Sparging", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Antioxidant [label="Action: Consider adding\nAntioxidant (e.g., EDTA,\nBHT) if compatible", fillcolor="#F1F3F4", fontcolor="#202124"];

Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Hydrolysis [label="Most Likely"]; Start -> Check_Oxidation [style=dashed];

Check_Hydrolysis -> Verify_pH; Verify_pH -> pH_Suboptimal; pH_Suboptimal -> Adjust_pH [label="Yes"]; pH_Suboptimal -> Analyze_Buffer [label="No"];

Analyze_Buffer -> Buffer_Catalysis; Buffer_Catalysis -> Change_Buffer [label="Yes"]; Buffer_Catalysis -> Check_Moisture [label="No"];

Check_Moisture -> Moisture_Present; Moisture_Present -> Control_Moisture [label="Yes"]; Moisture_Present -> Check_Oxidation [label="No, Hydrolysis\nUnlikely", style=dashed];

Adjust_pH -> Resolved; Change_Buffer -> Resolved; Control_Moisture -> Resolved;

Check_Oxidation -> Check_Inert_Gas; Check_Inert_Gas -> Add_Antioxidant; }

Caption: Troubleshooting logic for compound degradation.

Part 3: Protocols and Methodologies

Protocol 3.1: HPLC Method for Stability Monitoring

This reverse-phase HPLC method is designed to separate the parent compound from its primary hydrolysis products.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for acidic and basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minutesA standard gradient to resolve the more polar degradation products (eluting early) from the parent compound.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 275 nmApproximate λmax for the 4-hydroxyphenyl chromophore. Verify with a UV scan for your specific compound.
Injection Vol. 10 µLStandard volume; adjust based on concentration.

Expected Elution Order:

  • (4-hydroxyphenyl)acetic acid (most polar)

  • N,N-dimethyl-2-hydroxyacetamide

  • 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate (parent, least polar)

Protocol 3.2: Conducting a Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of the molecule and for validating that your analytical method is "stability-indicating."[14][15][16] The goal is to achieve 5-20% degradation of the active ingredient.[14][15]

1. Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Add 0.1 M HCl to a final concentration. Incubate at 60°C.

  • Base Hydrolysis: Add 0.1 M NaOH to a final concentration. Keep at room temperature (this reaction is often very fast).

  • Oxidation: Add 3% H₂O₂ to a final concentration. Incubate at room temperature, protected from light.

  • Thermal: Incubate the stock solution at 60°C.

  • Photolytic: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.[15]

3. Time Points & Analysis:

  • Sample each vial at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • For acid/base samples, neutralize with an equimolar amount of base/acid before injection.

  • Analyze all samples by the HPLC method described in Protocol 3.1.

4. Data Interpretation:

  • Identify the major degradation products formed under each condition.

  • Confirm that the parent peak is well-resolved from all degradation peaks (peak purity analysis). This validates the method as stability-indicating.

Part 4: Data Interpretation & Visualization

Table 1: Summary of Degradation Products
Degradation PathwayDegradation Product NameChemical StructureExpected Chromatographic Behavior
Ester Hydrolysis (4-hydroxyphenyl)acetic acidHO-C₆H₄-CH₂-COOHEarly eluting, polar
Ester Hydrolysis N,N-dimethyl-2-hydroxyacetamideHO-CH₂-CO-N(CH₃)₂Early eluting, polar
Phenol Oxidation e.g., Quinone speciesO=C₆H₄=CH-COOH (example)Variable, may be colored
Diagram 1: Primary Hydrolysis Pathway

// Structures as labels Parent [label=<

2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

];

Water [label="+ H₂O", shape=plaintext]; Conditions [label="[H⁺] or [OH⁻]\n(Acid or Base Catalysis)", shape=plaintext, fontcolor="#EA4335"];

Product1 [label=<

(4-hydroxyphenyl)acetic acid

];

Plus [label="+", shape=plaintext, fontsize=18];

Product2 [label=<

N,N-dimethyl-2-hydroxyacetamide

];

// Layout {rank=same; Parent; Water; Conditions;} {rank=same; Product1; Plus; Product2;}

Parent -> Conditions [style=invis]; Conditions -> Product1; Product1 -> Plus [style=invis]; Plus -> Product2 [style=invis]; }

Caption: Acid/Base catalyzed hydrolysis of the parent compound.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Syensqo. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • A. A. Authman. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation. [Link]

  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]

  • Ardena. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Ardena. [Link]

  • PubMed. (2014). Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. National Library of Medicine. [Link]

  • PubMed. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. National Library of Medicine. [Link]

  • Save My Exams. (2024). Ester Hydrolysis. Save My Exams. [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. ResearchGate. [Link]

  • Advent Chembio. (n.d.). (2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate HCl. Advent Chembio. [Link]

  • ACS Publications. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. American Chemical Society. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • ACS Publications. (2021). Balancing Solid-State Stability and Dissolution Performance of Lumefantrine Amorphous Solid Dispersions. American Chemical Society. [Link]

  • PubMed. (2017). Role of Buffers in Protein Formulations. National Library of Medicine. [Link]

  • NIH. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. National Institutes of Health. [Link]

  • Amazon S3. (2025). A Mechanistic Study of the Hydrolysis of Poly[N,N-(Dimethylamino)ethyl Acrylates] as Charge-Shifting Polycations. Amazon Web Services. [Link]

  • NIH. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. (2019). Rate of hydrolysis of ester in presence of an acidic medium. Stack Exchange. [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. [Link]

  • ResearchGate. (n.d.). Role of Buffers in Protein Formulations. ResearchGate. [Link]

  • ResearchGate. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. ResearchGate. [Link]

  • ACS Publications. (n.d.). of Some Esters of a Bicyclic Phosphinic Acid. Evidence for Rate-Limiting Pseudorotation. American Chemical Society. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. ResearchGate. [Link]

  • Pearson+. (2023). The acid-catalyzed hydrolysis of an ester results in the formatio... Pearson. [Link]

  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. [Link]

  • ResearchGate. (n.d.). Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. ResearchGate. [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Quora. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. ResolveMass. [Link]

  • WHO. (n.d.). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. LibreTexts. [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis. [Link]

  • NIH. (n.d.). 2-(4-Hydroxyphenyl)ethyl acetate. National Institutes of Health. [Link]

Sources

Troubleshooting

degradation pathways of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate under stress conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for investigating the stability of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. This document provides researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for investigating the stability of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of forced degradation studies for this molecule. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your experimental work.

Forced degradation studies are a critical component of drug development, providing invaluable insights into a molecule's intrinsic stability.[1][2] These studies help identify potential degradation products, elucidate degradation pathways, and are essential for developing and validating stability-indicating analytical methods, as mandated by regulatory bodies.[3][4][5][6]

The subject molecule, 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate, possesses several functional groups susceptible to degradation under stress conditions: an ester , an N,N-disubstituted amide , and a phenolic hydroxyl group . Understanding the reactivity of these groups is key to designing effective stress studies.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary for my compound?

A1: Forced degradation studies, or stress testing, are intentionally aggressive studies designed to accelerate the degradation of a drug substance.[7] The primary objectives are:

  • To Identify Degradation Pathways: Understanding how the molecule breaks down helps in developing more stable formulations and defining appropriate storage conditions.[3][6]

  • To Characterize Degradation Products: It allows for the identification and characterization of impurities that could form during manufacturing or storage, which is critical for assessing patient safety.[3][8]

  • To Develop Stability-Indicating Methods: The core purpose is to generate relevant degradation products to prove that your analytical method (typically HPLC) can separate these impurities from the parent compound and from each other.[1][3][9] A method that can do this is termed "stability-indicating."

Q2: How much degradation should I aim for in my experiments?

A2: The goal is not to completely destroy the molecule. A degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered optimal.[1][6] This range is sufficient to produce a detectable and quantifiable amount of degradation products for analytical method development without generating secondary or tertiary degradants that might not be relevant under normal storage conditions.[6][8] If your conditions are too harsh, the resulting degradation profile may be overly complex and misleading.

Q3: What are the essential stress conditions I must test according to ICH guidelines?

A3: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stability testing.[10][11] Stress testing should include exposure to a variety of conditions to cover all likely degradation pathways:[3]

  • Hydrolysis: Across a wide pH range (e.g., acidic, neutral, and basic conditions).

  • Oxidation: Using an oxidizing agent like hydrogen peroxide.

  • Photolysis: Exposure to light, typically using a combination of UV and visible light.

  • Thermal: Exposure to high temperatures.

A summary of typical starting conditions is provided in the table below.

Stress PathwayTypical Stress ConditionsRationale for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
Acid Hydrolysis 0.1 M to 1.0 M HCl at 40-80 °CTargets the ester linkage, which is highly susceptible to acid-catalyzed hydrolysis.[3]
Base Hydrolysis 0.1 M to 1.0 M NaOH at 40-80 °CTargets the ester linkage via base-catalyzed saponification. The amide is generally more stable but can hydrolyze under harsher conditions.[3]
Oxidation 3% to 30% H₂O₂ at room temperatureThe phenolic hydroxyl group is highly susceptible to oxidation, potentially forming quinone-type structures or polymeric products.[2][12]
Photolysis ICH-specified light source (e.g., 1.2 million lux hours and 200 watt hours/square meter)The aromatic ring can absorb UV radiation, potentially leading to free-radical mediated degradation.[13]
Thermal (Heat) Dry heat (e.g., 60-80 °C) or high-temperature solutionAssesses the overall thermal stability of the molecule. The ester and amide bonds can be susceptible to thermolysis.[14]

Troubleshooting Guide: Specific Degradation Pathways

This section addresses common issues encountered when studying the degradation of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate.

Hydrolytic Degradation (Acid & Base)
Q4: What are the expected primary products of hydrolysis, and why is my chromatogram showing two new peaks?

A4: The ester linkage is the most labile group under both acidic and basic hydrolytic conditions.[3] Therefore, the primary and most probable degradation pathway is the cleavage of this bond to yield two main products:

  • 4-Hydroxyphenylacetic acid

  • 2-(Dimethylamino)ethanol (from the N,N-dimethylamino acetyl moiety)

It is highly likely that the two new, well-resolved peaks you are observing correspond to these two molecules.

Predicted Hydrolysis Pathway

cluster_products Hydrolysis Products parent 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate p1 4-Hydroxyphenylacetic acid parent->p1 Acid (H+) or Base (OH-) p2 2-(Dimethylamino)ethanol parent->p2 Acid (H+) or Base (OH-)

Caption: Predicted hydrolytic degradation pathway.

Q5: My degradation in 0.1 M HCl is too slow. Can I just increase the temperature to 100 °C?

A5: While increasing temperature will accelerate the reaction, jumping directly to 100 °C may be too aggressive. A primary goal of forced degradation is to generate degradation products that could plausibly form under long-term storage, not to create an unrealistic degradation profile.[7] Excessively harsh conditions can drive secondary degradation, complicating your analysis.

Troubleshooting Steps:

  • Moderate Temperature Increase: First, try increasing the temperature incrementally, for example, from 60 °C to 80 °C.

  • Increase Acid Concentration: If increasing the temperature is insufficient, consider increasing the acid concentration to 0.5 M or 1.0 M HCl.[1]

  • Extend Duration: As a final option, extend the exposure time before resorting to extreme temperatures.

Always run a control sample (API in solvent without stressor) at the same temperature to ensure the degradation is caused by the stressor and not just heat.

Oxidative Degradation
Q6: After adding H₂O₂, my solution turned brown and the HPLC shows a broad, messy baseline with multiple small peaks. What is happening?

A6: This is a classic sign of phenolic oxidation. The 4-hydroxyphenyl group is highly susceptible to oxidation.[12] The initial step is often the formation of a semiquinone radical, which can then be oxidized further to a quinone.[15][16] These quinone species are highly reactive and can polymerize, leading to the brown color and the complex mixture of products you are observing.

Predicted Oxidation Pathway

parent Parent Molecule (with 4-hydroxyphenyl group) quinone Quinone Intermediate parent->quinone H₂O₂ polymers Polymeric Products (Colored) quinone->polymers Polymerization

Caption: General pathway for phenolic oxidation.

Troubleshooting Steps:

  • Reduce H₂O₂ Concentration: Start with a lower concentration of hydrogen peroxide, such as 3%.

  • Lower the Temperature: Conduct the experiment at room temperature or even in a cooled bath.

  • Shorter Time Points: Sample at earlier time points (e.g., 1, 4, 8 hours) to capture the initial degradation products before extensive polymerization occurs.

Photolytic & Thermal Degradation
Q7: I see minimal degradation under both photolytic and thermal stress. Does this mean my molecule is stable?

A7: Not necessarily. While it indicates good stability under those specific conditions, it's possible the stress applied was insufficient.[3] Regulatory agencies expect to see evidence that the conditions were sufficiently challenging.

Troubleshooting Steps:

  • Confirm Stress Conditions: Double-check that your photostability chamber is calibrated to deliver the required light exposure (lux hours and Wh/m²). For thermal stress, ensure your oven maintains the target temperature accurately.

  • Test in Solution: If you tested the solid-state API, repeat the study with the API dissolved in a relevant solvent (e.g., water, methanol, or a 50:50 mix). Molecules are often less stable in solution.

  • Increase Stress Level: If no degradation is observed, you must demonstrate that you attempted more forcing conditions. For thermal stress, you could increase the temperature (e.g., from 70 °C to 90 °C) or extend the duration. For photolytic stress, you can extend the exposure time. Document all attempts to show due diligence.

Experimental Protocols

Protocol 1: General Forced Degradation Stock Solution Preparation
  • Objective: To prepare a stock solution of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate for stress studies.

  • Procedure:

    • Accurately weigh and dissolve the API in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to achieve a final concentration of approximately 1 mg/mL.

    • This stock solution will be used for all subsequent stress conditions.

    • Prepare a "time zero" (T₀) sample by diluting the stock solution with the solvent mixture to the target analytical concentration (e.g., 0.1 mg/mL) and inject it immediately into the HPLC system. This serves as your unstressed control.

Protocol 2: Stress Condition Methodologies

A. Acid Hydrolysis:

  • Mix 1 mL of the API stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL API.

  • Incubate the solution in a water bath at 60 °C.

  • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to the target analytical concentration and analyze by HPLC.

B. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH for stress and neutralize with 0.1 M HCl.

C. Oxidation:

  • Mix 1 mL of the API stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points, dilute with the mobile phase, and analyze immediately.

D. Thermal Degradation:

  • Transfer 2 mL of the API stock solution into a sealed vial.

  • Place the vial in an oven set to 70 °C.

  • Withdraw aliquots at specified time points, cool to room temperature, dilute, and analyze.

Protocol 3: Stability-Indicating HPLC Method
  • Objective: To separate the parent API from all potential degradation products.

  • Rationale: A reversed-phase C18 column is an excellent starting point for this molecule, which has moderate polarity. A gradient elution is recommended to ensure that both early-eluting polar degradants (like 4-hydroxyphenylacetic acid) and the parent peak are well-resolved. UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 275 nm, near the λmax of the phenolic chromophore) is appropriate. LC-MS is highly recommended for peak identification.[17][18]

  • Suggested HPLC Parameters:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 3.5 µmStandard for resolving small molecules of varying polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and phenolic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 20 minEnsures separation of polar degradants from the less polar parent API.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detector UV/PDA at 275 nmCaptures the phenolic chromophore. PDA allows for peak purity analysis.
Injection Vol. 10 µLStandard volume.

Data Interpretation & Troubleshooting Workflow

Proper data analysis is crucial for a successful forced degradation study. Your analysis should confirm that your analytical method is truly stability-indicating.

Q8: How do I confirm my HPLC method is stability-indicating?

A8: Two key criteria must be met: resolution and peak purity .

  • Resolution: The peaks for the parent API and all degradation products must be sufficiently separated. A chromatographic resolution (Rs) of >1.5 is typically desired.

  • Peak Purity: You must demonstrate that the main API peak is pure and does not co-elute with any degradants.[3]

    • Using a PDA Detector: The peak purity analysis feature of a photodiode array (PDA) detector compares spectra across the peak. A purity angle less than the purity threshold indicates a pure peak.

    • Using Mass Spectrometry (LC-MS): This is the most definitive technique. By examining the mass spectrum across the eluting peak, you can confirm that only the mass of the parent ion is present.

Caption: Workflow for a forced degradation study.

References
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. (2022). ResearchGate. [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. (2011). PubMed. [Link]

  • ICH Q1A(R2) Guideline. (2005). ICH. [Link]

  • Environmental impact of cigarettes. (n.d.). Wikipedia. [Link]

  • Oxidation of Small Phenolic Compounds by Mn(IV). (2021). MDPI. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2024). Lhasa Limited. [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2021). MDPI. [Link]

  • A Mechanistic Study of the Hydrolysis of Poly[N,N-(Dimethylamino)ethyl Acrylates] as Charge-Shifting Polycations. (2018). University of Washington. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (2021). ACS Omega. [Link]

  • Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. (2022). MDPI. [Link]

  • Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. (2018). NIH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

  • Photocatalytic Degradation of Textile Dye on Blended Cellulose Acetate Membranes. (2022). MDPI. [Link]

  • Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. (1991). ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). LinkedIn. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). MDPI. [Link]

  • Study on Stress Degradation Behaviour of Abiraterone Acetate in Film Coated Tablets and Identification of Major Stress Degradati. (n.d.). ResearchGate. [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2015). NIH. [Link]

  • Pharma Stability: Stability-Indicating Methods & Forced Degradation. (n.d.). LinkedIn. [Link]

  • Thermal degradation of some polymaleamides. (2000). ResearchGate. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2019). NIH. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • (2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate HCl. (n.d.). Advent Chembio. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). CSB/SJU. [Link]

  • Oxidation of phenol. (2018). YouTube. [Link]

  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. (2022). MDPI. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2024). YouTube. [Link]

  • 2-(4-Hydroxyphenyl)ethyl acetate. (n.d.). PubChem. [Link]

  • Biological redox reactions of alcohols and phenols. (n.d.). Khan Academy. [Link]

  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. (2021). Semantic Scholar. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate and its derivatives. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate and its derivatives. This guide is designed to provide you with in-depth, field-proven insights to anticipate and overcome solubility challenges encountered during your experiments. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying chemical principles driving your experimental choices.

Introduction: Understanding the Molecule

The solubility of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is governed by a delicate interplay of its functional groups. The 4-hydroxyphenylacetate portion contributes to its phenolic nature, which can lead to poor aqueous solubility, a common challenge with many phenolic compounds.[1][2] Conversely, the 2-(dimethylamino)-2-oxoethyl moiety introduces a tertiary amine and an amide-ester linkage. The tertiary amine can be protonated at acidic pH, which would significantly enhance aqueous solubility. The amide group is generally stable, but the ester linkage is susceptible to hydrolysis, particularly at non-neutral pH.[3]

A structurally related marketed drug, Camostat mesylate, which also contains the 2-(dimethylamino)-2-oxoethyl ester group, is known to be soluble in water.[4][5][6] However, it is also known to undergo rapid hydrolysis in biological systems.[7] This provides a valuable reference point for anticipating the behavior of your compound.

This guide will walk you through a series of frequently asked questions and troubleshooting protocols to help you successfully formulate and utilize these derivatives in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles you might face.

Q1: My compound has precipitated out of my aqueous buffer. What is the most likely cause?

A1: Precipitation of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate derivatives from aqueous solutions is often due to one or a combination of the following factors:

  • pH-Dependent Solubility: The phenolic hydroxyl group and the tertiary amine are both ionizable. At a pH near the isoelectric point of the molecule, its net charge will be minimal, leading to the lowest aqueous solubility. The solubility of ionizable compounds is highly dependent on the pH of the solution.[8][9][10][11]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[12][13][14][15] A less soluble, more stable polymorph may have crashed out of your solution.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of your compound by competing for water molecules needed for solvation.

Q2: I'm concerned about the stability of the ester linkage. At what pH should I be working?

A2: This is a critical consideration. Ester hydrolysis is catalyzed by both acid and base. Therefore, working at a pH that is too low or too high can lead to the degradation of your compound. While N,N-disubstituted amides are generally resistant to hydrolysis, especially by bases, esters are more labile.[1] For instance, the non-ionized form of 2-(dimethylamino)ethyl methacrylate (a related ester) has been shown to hydrolyze at a pH greater than 6.0.[9]

  • Recommendation: Aim for a pH range of 4-6 for initial experiments. This range is often a good compromise to maintain the protonation of the tertiary amine (enhancing solubility) while minimizing the rate of both acid- and base-catalyzed ester hydrolysis. Always perform stability studies at your chosen pH and temperature to confirm the integrity of your compound over the course of your experiment.

Q3: Can I use organic co-solvents to improve solubility? If so, which ones are recommended?

A3: Yes, co-solvents are a widely used and effective technique to increase the solubility of poorly water-soluble drugs.[16][17][18][19] They work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic compounds.

  • Recommended Co-solvents:

    • DMSO (Dimethyl sulfoxide): An excellent solvent for a wide range of compounds. Camostat mesylate is highly soluble in DMSO.[6]

    • Ethanol: A biocompatible and effective co-solvent.

    • PEG 300/400 (Polyethylene glycol): Commonly used in pharmaceutical formulations to improve solubility.

    • Propylene Glycol: Another widely used, low-toxicity co-solvent.[17]

  • Important Consideration: When using co-solvents, be mindful of potential precipitation upon dilution into a purely aqueous system. It is crucial to determine the optimal co-solvent percentage that maintains solubility without negatively impacting your experimental system.

Q4: What are the key differences in solubility I should expect between the free base and a salt form of my derivative?

A4: The salt form of your compound, created by reacting the tertiary amine with an acid, will almost certainly have a higher aqueous solubility than the free base. This is because the salt will readily dissociate in water to yield the protonated, charged form of your molecule, which is more readily solvated by water. The formation of salts is a common and effective strategy for improving the solubility of basic drugs.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for overcoming more persistent solubility issues.

Guide 1: Systematic pH-Solubility Profiling

Objective: To determine the optimal pH for maximizing the solubility of your derivative while considering its stability.

Underlying Principle: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from this point, due to the formation of more soluble charged species.[9]

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_compound Add excess compound to each buffer prep_compound->add_compound prep_buffers Prepare Buffers (pH 2-10) prep_buffers->add_compound equilibrate Equilibrate (e.g., 24-48h with shaking) add_compound->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze_solid Analyze remaining solid (optional, for polymorphism) centrifuge->analyze_solid quantify Quantify concentration (e.g., HPLC-UV) supernatant->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for pH-solubility profiling.

Protocol:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges).

  • Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium solubility.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully collect the supernatant and dilute it appropriately.

  • Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility as a function of the measured final pH of each buffer.

  • (Optional but Recommended): Analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the crystalline form.[13]

Guide 2: Co-Solvent Formulation Strategy

Objective: To develop a stable, concentrated stock solution of your derivative using a co-solvent system.

Underlying Principle: Co-solvents reduce the polarity of the solvent system, thereby increasing the solubility of non-polar or moderately polar compounds.

Data Presentation: Example Co-Solvent Systems for a Related Compound (Methyl 4-hydroxyphenylacetate)

ProtocolSolvent SystemAchieved Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (15.04 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (15.04 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (15.04 mM)
Data adapted from MedchemExpress for a structurally similar compound.[7]

Protocol:

  • Start with a strong organic solvent in which your compound is freely soluble, such as DMSO. Prepare a concentrated stock solution (e.g., 25 mg/mL).

  • Select your co-solvent system. Based on the table above, a good starting point could be a mixture of DMSO, PEG300, and an aqueous component.

  • Titrate the co-solvents. A common method is to add the solvents sequentially:

    • Take a calculated volume of your DMSO stock solution.

    • Add the PEG300 and mix thoroughly.

    • If using a surfactant like Tween-80, add it next and mix.

    • Finally, slowly add the aqueous component (e.g., saline or buffer) while vortexing to avoid precipitation.

  • Observe for any precipitation or phase separation. If this occurs, you may need to adjust the ratios of the solvents or use gentle heating and/or sonication to aid dissolution.[7]

  • Store the final stock solution appropriately. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[7]

Guide 3: Utilizing Cyclodextrins for Enhanced Solubility

Objective: To improve the aqueous solubility and stability of your derivative through inclusion complexation with cyclodextrins.

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that has significantly improved aqueous solubility and stability.

Workflow Diagram:

G cluster_prep Preparation cluster_complexation Complexation cluster_characterization Characterization (Optional) prep_cd Prepare Cyclodextrin Solution (e.g., 20% SBE-β-CD in Saline) add_stock Add drug stock to cyclodextrin solution prep_cd->add_stock prep_stock Prepare Concentrated Drug Stock (e.g., in DMSO) prep_stock->add_stock mix Mix thoroughly (vortex/sonicate) add_stock->mix phase_solubility Phase Solubility Studies mix->phase_solubility nmr NMR Spectroscopy mix->nmr dsc DSC Analysis mix->dsc

Caption: Workflow for cyclodextrin-based solubilization.

Protocol:

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

  • Prepare the cyclodextrin solution. For example, dissolve SBE-β-CD powder in saline or your desired buffer to make a 20% (w/v) solution.

  • Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent like DMSO.

  • Form the inclusion complex. Slowly add the compound stock solution to the cyclodextrin solution while vortexing.

  • Mix thoroughly to ensure complete complexation. Sonication can be used to aid this process.

  • Characterize the complex (optional). Techniques like phase solubility studies, NMR, and DSC can be used to confirm the formation and stoichiometry of the inclusion complex.

Guide 4: Advanced Solubilization Techniques

For particularly challenging derivatives, more advanced formulation strategies may be necessary.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state. This can be achieved through methods like hot-melt extrusion or solvent evaporation, resulting in an amorphous form of the drug with enhanced dissolution rates.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[3][4] The increased surface area leads to a significant improvement in the dissolution rate and bioavailability.[5] This is a promising approach for drugs that are poorly soluble in both aqueous and organic media.[4]

Part 3: Final Recommendations and Best Practices

  • Always Characterize Your Solid State: Before and after solubility experiments, analyze your solid material to understand if you are dealing with a stable polymorph or if phase transitions are occurring.

  • Prioritize Stability Studies: The presence of a hydrolyzable ester linkage makes stability testing paramount. Always confirm that your chosen formulation maintains the integrity of your compound under your experimental conditions.

  • Start Simple: Begin with pH adjustment and co-solvents before moving to more complex techniques like cyclodextrins or nanosuspensions.

  • Document Everything: Keep meticulous records of your formulation compositions, procedures, and observations. This will be invaluable for troubleshooting and ensuring reproducibility.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate derivatives and advance your research with confidence.

References

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021-07-26). [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. [Link]

  • Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC - NIH. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. (2019-01-03). [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2020-07-15). [Link]

  • (PDF) Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. (2023-11-13). [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. (2025-08-06). [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavai. JOCPR. (2024-05-30). [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. (2025-08-09). [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. (2022-07-15). [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Effect of Polymorphism Formulations. Veeprho. (2025-11-06). [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. (2012-10-30). [Link]

  • Solubilization techniques for poorly soluble drugs. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. (2025-11-21). [Link]

  • Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace. [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. PMC - NIH. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. (2023-11-13). [Link]

  • Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Bentham Science Publishers. (2023-10-01). [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. CD Formulation. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. (2016-06-29). [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. (2025-08-10). [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. (2025-02-22). [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. (2020-11-12). [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]

  • (PDF) Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. (2025-08-06). [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Enzymatic Hydrolysis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate Prodrugs

Welcome to the technical support center for the enzymatic hydrolysis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic hydrolysis of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the rate and success of your enzymatic hydrolysis experiments.

Introduction to the Hydrolysis Pathway

The prodrug 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is designed to release the active parent drug, 2-(4-hydroxyphenyl)acetic acid, through enzymatic cleavage of the ester bond. This conversion is typically mediated by esterases, a class of hydrolase enzymes prevalent in various biological matrices.[1][2][3] Understanding the factors that govern this reaction is paramount to achieving efficient and reproducible results.

The enzymatic hydrolysis of this prodrug can be visualized as a two-step process: the binding of the prodrug to the enzyme's active site, followed by the catalytic cleavage of the ester linkage, releasing the active drug and the promoiety.

Hydrolysis_Pathway Prodrug 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate Prodrug Complex Enzyme-Substrate Complex Prodrug->Complex Binding Enzyme Esterase (e.g., Carboxylesterase) Enzyme->Complex Complex->Enzyme Enzyme Regeneration Parent_Drug 2-(4-hydroxyphenyl)acetic acid (Active Drug) Complex->Parent_Drug Hydrolysis Promoiety 2-(Dimethylamino)-2-oxoethanol (Promoiety) Complex->Promoiety Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Reagents Prepare Stock Solutions (Prodrug, Enzyme, Buffer) Reaction_Setup Set up Reaction Mixture Prep_Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Points Collect Samples at Time Intervals Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Samples Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data_Analysis Calculate Hydrolysis Rate HPLC->Data_Analysis

Sources

Reference Data & Comparative Studies

Validation

validating an HPLC method for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate according to ICH guidelines

An In-Depth Technical Guide to Validating an HPLC Method for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate According to ICH Guidelines Authored by a Senior Application Scientist This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating an HPLC Method for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate According to ICH Guidelines

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of a representative active pharmaceutical ingredient (API), 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate. The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[1][2]. This document is structured to not only present the requisite validation protocols but to also explain the scientific rationale behind each step, ensuring a robust and defensible analytical procedure. All methodologies and acceptance criteria are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, the global benchmark for analytical procedure validation[2][3][4][5].

The Analyte: 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

While not a widely documented compound, its structure suggests properties typical of modern small-molecule drugs. It possesses a phenolic hydroxyl group and a tertiary amine, indicating potential pH-dependent solubility and chromatographic behavior. The phenyl group provides a strong chromophore, making UV detection a suitable choice for HPLC analysis. Our goal is to develop and validate an assay method capable of accurately and precisely quantifying this API, distinguishing it from potential impurities and degradation products.

The Foundation: The Analytical Target Profile (ATP) and ICH Q2(R1)

Before any validation experiment, the purpose of the analytical method must be explicitly defined. This is the essence of the Analytical Target Profile (ATP). For this guide, our ATP is:

  • To develop a stability-indicating HPLC assay to accurately and precisely quantify 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate in the drug substance with a target accuracy of 98.0-102.0% and a precision of ≤2.0% Relative Standard Deviation (RSD).

With the ATP established, we can systematically address the validation characteristics outlined in ICH Q2(R1). These parameters are not a mere checklist; they form a logical hierarchy to build confidence in the method's performance.

ICH_Validation_Parameters cluster_core Core Performance Characteristics cluster_limits Boundary Characteristics cluster_reliability Reliability Metric Specificity Specificity & Stability Indicating Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (% RSD) Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy->Range Precision->Range LOQ->Range Robustness Robustness

Caption: Logical relationship of ICH Q2(R1) validation parameters.

Proposed Isocratic HPLC Method

A successful validation relies on a well-developed and stable chromatographic method. The following method was established as a baseline for this validation guide.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable UHPLC/HPLC system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 chemistry provides excellent retention for moderately polar compounds.
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (60:40 v/v)Formic acid acts as a pH modifier to ensure consistent ionization of the analyte, improving peak shape. Acetonitrile is a common organic modifier.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 274 nmThe hydroxyphenyl group provides a strong chromophore with a lambda max suitable for sensitive detection.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Diluent Mobile PhaseUsing the mobile phase as the diluent minimizes peak distortion.

Specificity: Proving Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components[4][6]. For a drug substance, this primarily involves demonstrating separation from potential process impurities and degradation products.

Experimental Protocol: Forced Degradation

Forced degradation studies are the cornerstone of demonstrating a method's stability-indicating properties[7].

  • Prepare Stock Solution: Accurately weigh and dissolve the API in the diluent to a concentration of 1.0 mg/mL.

  • Generate Stressed Samples:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API in a hot air oven at 105°C for 48 hours, then prepare a 0.5 mg/mL solution.

    • Photolytic Degradation: Expose the solid API to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light, then prepare a 0.5 mg/mL solution.

  • Analysis: Neutralize the acid and base samples if necessary. Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL and inject them into the HPLC system. Also, inject a blank (diluent) and an unstressed API solution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all stressed chromatograms.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API API Stock Solution (1.0 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (105°C Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity Resolution Resolution (Rs) Calculation HPLC->Resolution

Caption: Experimental workflow for forced degradation studies.

Data & Acceptance Criteria

The method is considered specific if the analyte peak is free from co-eluting peaks.

Stress Condition% DegradationResolution (Rs) to Closest ImpurityPeak Purity IndexResult
Acid (0.1 M HCl)12.5%2.8> 0.999Pass
Base (0.1 M NaOH)21.0%3.5> 0.999Pass
Oxidation (3% H₂O₂)8.2%2.2> 0.999Pass
Thermal (105°C)4.5%Not Applicable (No major degradant)> 0.999Pass
Photolytic6.8%3.1> 0.999Pass
Acceptance Criteria Meaningful degradation (5-20%) Rs > 2.0 Index > 0.999

Linearity: Establishing Proportionality

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[1][8].

Experimental Protocol
  • Prepare Standard Stock: Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Create Calibration Series: Perform serial dilutions to prepare at least five calibration standards. For an assay, this typically covers 80% to 120% of the nominal test concentration (e.g., 0.1 mg/mL). A wider range (e.g., 50% to 150%) is often used to cover potential out-of-specification results.

    • Level 1: 0.05 mg/mL (50%)

    • Level 2: 0.08 mg/mL (80%)

    • Level 3: 0.10 mg/mL (100%)

    • Level 4: 0.12 mg/mL (120%)

    • Level 5: 0.15 mg/mL (150%)

  • Analysis: Inject each concentration in triplicate and record the peak area.

Data & Acceptance Criteria

Linearity is evaluated by performing a linear regression analysis on the concentration versus peak area data.

Concentration (mg/mL)Mean Peak Area (n=3)
0.05498,550
0.08801,230
0.10999,870
0.121,203,450
0.151,505,100
Regression Analysis Result
Correlation Coefficient (r²) 0.9998
Slope (S) 10,025,000
Y-intercept (σ) 1,500
Acceptance Criteria r² ≥ 0.999

Accuracy: Measuring Trueness

Objective: To assess the closeness of agreement between the value found and an accepted reference value[4]. It is determined by applying the method to samples with known concentrations of the analyte and is reported as percent recovery[9].

Experimental Protocol

Accuracy is assessed across the specified range of the method. For an assay, this is typically a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, and 120% of the target concentration)[3].

  • Prepare Samples: Prepare three independent samples of the API at each of the three concentration levels (80, 100, and 120 µg/mL). This is best done by independent weighings to avoid serial dilution errors.

  • Analysis: Analyze each of the nine samples and quantify them against a freshly prepared calibration curve or a single-point standard.

Data & Acceptance Criteria
Concentration LevelReplicateTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 180.079.699.5%
280.080.2100.3%
380.079.999.9%
100% 1100.0100.5100.5%
2100.099.799.7%
3100.0100.1100.1%
120% 1120.0121.0100.8%
2120.0119.599.6%
3120.0120.6100.5%
Summary Statistics Mean % Recovery 100.1%
Overall %RSD 0.45%
Acceptance Criteria 98.0% - 102.0% Recovery

Precision: Assessing Agreement

Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.

Precision_Hierarchy Precision Precision Repeatability Repeatability (Intra-Assay) - Same Day - Same Analyst - Same Instrument Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay) - Different Day - Different Analyst - Different Instrument Precision->Intermediate

Caption: Levels of precision analysis in method validation.

Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six independent assay samples from the same homogeneous batch of API at 100% of the target concentration (0.1 mg/mL).

  • Analyze all six samples on the same day, by the same analyst, on the same instrument.

Intermediate Precision

Protocol:

  • Have a second analyst, on a different day and preferably on a different instrument, repeat the repeatability protocol by preparing and analyzing another six independent samples.

Data & Acceptance Criteria
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 199.8%100.5%
Replicate 2100.3%99.9%
Replicate 399.5%100.8%
Replicate 4100.1%100.2%
Replicate 5100.6%99.6%
Replicate 699.9%100.1%
Mean Assay (%) 100.03% 100.18%
%RSD 0.41% 0.45%
Overall Mean (n=12) 100.11%
Overall %RSD (n=12) 0.43%
Acceptance Criteria %RSD ≤ 2.0% for repeatability %RSD ≤ 2.0% for intermediate precision

Detection & Quantitation Limits (LOD & LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ)[3][10]. These are critical for impurity analysis but less so for an API assay. They are determined here for completeness.

Protocol & Calculation

The most common approach is to use the standard deviation of the response and the slope of the calibration curve[11].

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = The standard deviation of the y-intercept of the regression line (can also be estimated from the residual standard deviation of the regression line).

  • S = The slope of the calibration curve.

Using the data from our linearity study:

  • σ (Y-intercept) = 1,500

  • S (Slope) = 10,025,000

  • LOD = 3.3 * (1,500 / 10,025,000) = 0.00049 mg/mL

  • LOQ = 10 * (1,500 / 10,025,000) = 0.0015 mg/mL

ParameterResult (mg/mL)Acceptance Criteria
LOD 0.00049The limit should be determined and reported.
LOQ 0.0015The limit should be determined and confirmed with acceptable precision and accuracy if used as the lower end of the range.

Range

Objective: To confirm the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision[3][6][12].

Confirmation

The range is not a separate experiment but is confirmed by the data from the other validation studies[6]. Based on our results:

  • The method is linear from 0.05 mg/mL to 0.15 mg/mL (50-150%).

  • The method is accurate and precise from 0.08 mg/mL to 0.12 mg/mL (80-120%).

Therefore, the validated range for the assay of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate is 80% to 120% of the nominal concentration.

Robustness: Assessing Reliability

Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage[3][4][13].

Experimental Protocol
  • Prepare a system suitability solution (a standard solution of the API).

  • Analyze this solution under the nominal conditions and then under several varied conditions.

  • Monitor critical system suitability parameters like retention time, peak tailing (asymmetry), and theoretical plates.

Data & Acceptance Criteria
Parameter VariedConditionRetention Time (min)Tailing FactorTheoretical PlatesResult
Nominal - 4.52 1.10 8500 -
Flow Rate0.9 mL/min5.011.118650Pass
1.1 mL/min4.101.098410Pass
Column Temp.25 °C4.651.128300Pass
35 °C4.411.088700Pass
Mobile Phase %B38% Acetonitrile4.981.158100Pass
42% Acetonitrile4.151.098900Pass
Acceptance Criteria %RSD < 10% from nominal ≤ 1.5 > 5000

The system suitability parameters remain well within acceptable limits, demonstrating the method is robust.

Conclusion

The presented HPLC method for the quantification of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate has been successfully validated in accordance with the ICH Q2(R1) guideline. The method demonstrated excellent specificity, linearity (r² > 0.999), accuracy (100.1% mean recovery), and precision (%RSD < 1.0%). The procedure is proven to be robust and is fit for its intended purpose as a quality control assay for the drug substance.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology, Guidance for Industry. (2021). [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures. (2023). [Link]

  • Dong, M. W., & Huynh-Ba, K. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (2020). [Link]

  • Patel, K., et al. Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. (2025). [Link]

  • Pharma Coach. ICH Q2 Validation of Analytical Procedures. YouTube. (2024). [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). [Link]

  • Borman, P., & Nethercote, P. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. (2015). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Int. J. Pharm. Sci. Drug Res. Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradatio. ResearchGate. (2022). [Link]

  • Dolan, J. W. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline, Impurities: Guideline for Residual Solvents Q3C(R8). (2021). [Link]

  • Armbruster, D. A., & Pry, T. Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. (2008). [Link]

  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (2009). [Link]

  • Kou, D. Method Validation and Robustness. LCGC International. (2004). [Link]

  • European Medicines Agency. ICH guideline Q3C (R6) on impurities – support document 3: toxicological data for class 3 solvents. (2018). [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. (2025). [Link]

  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018). [Link]

Sources

Comparative

cross-validation of analytical methods for 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate

An objective, data-driven comparison of analytical methods is crucial for ensuring the quality and consistency of pharmaceutical analysis. This guide provides a senior-level perspective on the , a known impurity and degr...

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of analytical methods is crucial for ensuring the quality and consistency of pharmaceutical analysis. This guide provides a senior-level perspective on the , a known impurity and degradation product of the pharmaceutical agent Idebenone.[1][2] The focus is on providing actionable insights and robust protocols for researchers, scientists, and drug development professionals.

The Imperative of Method Cross-Validation in Pharmaceutical Quality Control

An analytical method, even when fully validated within a single laboratory, is subject to variability when transferred to another.[3][4] Differences in instrumentation, environmental conditions, reagent sources, and analyst technique can lead to divergent results.[4] Cross-validation is the formal, documented process that qualifies a receiving laboratory to use an analytical method developed by an originating laboratory, ensuring that the method's performance remains consistent.[5][6] This process is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory compliance with agencies like the FDA and EMA.[3]

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, and its principles form the basis for any cross-validation or method transfer protocol.[7][8] The objective is to demonstrate that the analytical procedure is fit for its intended purpose through the evaluation of specific performance characteristics.[8]

Cross_Validation_Workflow cluster_Originating_Lab Originating Laboratory (OL) cluster_Receiving_Lab Receiving Laboratory (RL) A Validated Analytical Method B Develop Transfer Protocol & Acceptance Criteria A->B C Analyze Transfer Samples B->C Transfer of Protocol, Standards & Samples D Method Training & Familiarization B->D G Compare Results from OL and RL C->G E Execute Protocol & Analyze Transfer Samples D->E E->G H Results Meet Acceptance Criteria? G->H I Successful Method Transfer H->I Yes J Investigate OOS & Troubleshoot H->J No J->B Revise Protocol or Retrain

Caption: Inter-laboratory analytical method transfer workflow.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the established workhorse for impurity analysis in the pharmaceutical industry.[9] However, Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and efficiency. The choice between these technologies depends on the specific needs of the laboratory, including sample throughput, sensitivity requirements, and existing instrumentation.

Performance CharacteristicHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-High-Performance Liquid Chromatography)Causality and Rationale
Stationary Phase 3-5 µm particle size columnsSub-2 µm particle size columnsSmaller particles in UPLC provide a greater surface area-to-volume ratio, leading to more efficient mass transfer and less band broadening.
Operating Pressure 400-600 bar1000-1500 barHigher pressure is required to force the mobile phase through the densely packed, smaller-particle columns at an optimal flow rate.
Analysis Time Longer (e.g., 20-40 minutes)Shorter (e.g., 5-15 minutes)The high efficiency of UPLC allows for faster flow rates and steeper gradients without a significant loss of resolution, drastically reducing run times.
Resolution Good, suitable for most routine QC applications.Superior, allows for the separation of closely eluting and co-eluting impurities.Sharper, narrower peaks resulting from higher efficiency lead to a significant increase in chromatographic resolution.
Sensitivity StandardHigherThe analyte band is more concentrated in the narrower UPLC peaks, leading to greater peak height and an improved signal-to-noise ratio.
Solvent Consumption HighLowShorter run times and lower flow rates result in a significant reduction in solvent usage per analysis, leading to cost savings and a smaller environmental footprint.

For ultimate specificity and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides molecular weight and structural information, which is critical during method development and forced degradation studies.[10]

Cross-Validation Protocol Design

Key Validation Parameters

The following parameters, derived from ICH Q2(R2), must be evaluated. For a cross-validation or transfer, a subset of these tests, particularly accuracy and precision, are often the focus.[7][11]

ParameterExperimental ProtocolTypical Acceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked samples to demonstrate that no endogenous components interfere with the analyte peak.No significant interference at the retention time of the impurity. Peak purity analysis (e.g., via DAD) should pass.
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 3 concentrations, 3 replicates each) covering the specified range.The mean recovery should be within 90.0% to 110.0% for impurities.
Precision (Repeatability & Intermediate) Repeatability: 6 replicate measurements of a homogeneous sample. Intermediate: Compare results between two labs, two analysts, and two instruments.RSD ≤ 10.0% for impurity determination. Comparison between labs should show no statistically significant difference.
Linearity A minimum of 5 concentrations across the desired range are analyzed.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Limit of Quantitation (LOQ) Typically determined by analyzing a series of low-concentration samples and establishing the concentration at which precision and accuracy are acceptable (e.g., S/N ratio of 10:1).The LOQ must be at or below the reporting threshold for the impurity.
Robustness Deliberately introduce small variations to method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%) and observe the effect on results.The method should remain reliable and unaffected by minor changes in operational parameters.

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Method [label="Fit-for-Purpose\nAnalytical Method", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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Method -> Accuracy [color="#5F6368"]; Method -> Precision [color="#5F6368"]; Method -> Specificity [color="#5F6368"]; Method -> Linearity [color="#5F6368"]; Method -> LOQ [color="#5F6368"]; Method -> Robustness [color="#5F6368"]; }

Caption: Core performance characteristics of a validated analytical method.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative example for the determination of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate in a drug substance.

1. Chromatographic System and Conditions:

  • System: HPLC with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Time 0-5 min: 20% B

    • Time 5-25 min: 20% to 80% B

    • Time 25-30 min: 80% B

    • Time 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 279 nm.[12][13]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh ~10 mg of 2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (for cross-validation): Prepare a standard at the impurity reporting limit (e.g., 0.1% of the nominal active ingredient concentration).

  • Sample Solution: Accurately weigh ~100 mg of the Idebenone drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

3. Cross-Validation Execution (Comparative Testing):

  • The originating lab prepares a homogeneous batch of the drug substance sample.

  • The sample is divided and sent to the receiving lab along with the reference standard and the detailed analytical method.

  • Both labs analyze the same sample batch in triplicate using the specified method.

  • Results (e.g., % area of the impurity) are compared. The difference in the mean results between the two labs should meet the pre-defined acceptance criteria outlined in the transfer protocol.

Conclusion and Senior Scientist Recommendations

The cross-validation of analytical methods is a non-negotiable, GMP-mandated activity that ensures consistent quality control across different sites.

  • For Established QC Labs: A robust, validated HPLC method is often sufficient and practical. Its proven reliability and ubiquity make it a cost-effective choice for routine release and stability testing.

  • For High-Throughput Environments & R&D: Migrating to a UPLC method is highly recommended. The significant reduction in run time translates directly to increased sample throughput and lower operational costs. Furthermore, its superior resolution can be critical in complex separations, potentially revealing impurities that might be co-eluted or unresolved by HPLC.

  • For Identification & Characterization: LC-MS remains the gold standard. While not typically used for routine QC, it is essential for identifying unknown peaks during development, forced degradation studies, and troubleshooting out-of-specification (OOS) results.

A successful cross-validation hinges on a meticulously crafted protocol, clear and open communication between laboratories, and a shared understanding of the scientific principles underpinning the analytical method.

References

  • Narayana Rao KMV, et al. (2010). Development and validation of stability indicating method for the quantification of Idebenone and its impurities. Journal of Chemical and Pharmaceutical Research, 2(3): 356-367. Available from: [Link]

  • Ramulu, K., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 324-333. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • ResearchGate. (n.d.). HPLC method for determination of Idebenone from pharmaceutical formulations by using Quinol (hydroquinone) as an internal standard. Available from: [Link]

  • Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Available from: [Link]

  • AKJournals. (n.d.). High-Performance Thin-Layer Chromatographic Determination of Idebenone in Pharmaceutical Preparations. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • QbD Group. (2025). Analytical Method Transfer: step-by-step guide & best practices. Available from: [Link]

  • Sp, P., et al. (2015). Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. Available from: [Link]

  • Contract Pharma. (2017). Analytical Method Transfer Best Practices. Available from: [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • SciSpace. (n.d.). Impurity Profiling and a Stability-Indicating UPLC Method Development and. Available from: [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Available from: [Link]

  • MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Available from: [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Hindawi. (2015). Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • Medfiles. (2023). Best practices for analytical method transfers. Available from: [Link]

  • DCU Research Repository. (n.d.). LC-MS/MS analysis of pharmaceuticals in the aquatic environment. Available from: [Link]

  • Eurofins Scientific. (2024). Method Transfer. Available from: [Link]

  • ResearchGate. (2003). (PDF) Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxyphenyl)ethyl acetate. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. Available from: [Link]

  • PubChem. (n.d.). [2-(dimethylamino)-2-oxoethyl] 2-(4-hydroxyphenyl)acetate. Available from: [Link]

  • Aadhira Laboratories. (n.d.). 2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate (INT). Available from: [Link]

Sources

Validation

establishing reference standards for 4-Hydroxy Benzeneacetic Acid 2-(DiMethylaMino)-2-oxoethyl Ester

Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of starting materials and intermediates is paramount. Any impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of starting materials and intermediates is paramount. Any impurities in these early stages can carry through to the final drug substance, potentially impacting its safety and efficacy. The establishment of well-characterized reference standards for these intermediates is therefore not merely a regulatory requirement, but a cornerstone of robust quality control. This guide provides an in-depth technical overview of the process for establishing a reference standard for 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester , a key intermediate in the synthesis of the serine protease inhibitor, Camostat Mesylate.[1] As this compound can also be considered a process-related impurity, its stringent control is critical.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental choices, provide detailed protocols, and offer a comparative analysis of analytical methodologies, all grounded in established scientific principles and regulatory expectations.

The Significance of 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester in Camostat Synthesis

Camostat Mesylate is a potent inhibitor of the human transmembrane protease serine 2 (TMPRSS2), an enzyme crucial for the entry of certain viruses, including coronaviruses, into host cells.[2] The synthesis of Camostat Mesylate often involves the coupling of two key intermediates: 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester (Intermediate I) and 4-Guanidinobenzoic acid (Intermediate II).

The purity of Intermediate I directly influences the impurity profile of the final Camostat Mesylate API. Any unreacted starting materials, by-products, or degradation products from the synthesis of Intermediate I can lead to the formation of related-substance impurities in the final drug product. Therefore, a highly purified and thoroughly characterized reference standard of Intermediate I is essential for:

  • Accurate quantification of Intermediate I in raw material testing.

  • Identification and quantification of this compound as a potential impurity in the final API.

  • Validation of analytical methods used for quality control throughout the manufacturing process.

Below is a conceptual workflow for the synthesis of Camostat Mesylate, highlighting the critical role of Intermediate I.

G cluster_0 Synthesis of Intermediate I cluster_1 Synthesis of Intermediate II cluster_2 Final Coupling and Salt Formation 4-Hydroxyphenylacetic acid 4-Hydroxyphenylacetic acid Intermediate I 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester 4-Hydroxyphenylacetic acid->Intermediate I Esterification 2-Chloro-N,N-dimethylacetamide 2-Chloro-N,N-dimethylacetamide 2-Chloro-N,N-dimethylacetamide->Intermediate I Camostat Camostat Intermediate I->Camostat Coupling Impurity Control Impurity Control Intermediate I->Impurity Control Reference Standard is Critical 4-Aminobenzoic acid 4-Aminobenzoic acid Intermediate II 4-Guanidinobenzoic acid 4-Aminobenzoic acid->Intermediate II Guanidinylation Guanidinylating agent Guanidinylating agent Guanidinylating agent->Intermediate II Intermediate II->Camostat Camostat Mesylate Camostat Mesylate API Camostat->Camostat Mesylate Salt Formation Methanesulfonic acid Methanesulfonic acid Methanesulfonic acid->Camostat Mesylate Camostat Mesylate->Impurity Control

Caption: Synthesis pathway of Camostat Mesylate.

Part 1: Synthesis and Purification of the Candidate Reference Standard

The first step in establishing a reference standard is to synthesize and purify the compound to the highest possible degree. A purity of ≥99.5% is generally targeted for a primary reference standard.

Experimental Protocol: Synthesis of 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester

This protocol is based on a common esterification reaction.

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Slowly add 2-chloro-N,N-dimethylacetamide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Collect the pure fractions, concentrate under reduced pressure, and dry the resulting solid under vacuum to obtain 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester as a white to off-white solid.

Part 2: Comprehensive Characterization of the Reference Standard

A reference standard must be unequivocally identified and its purity thoroughly established. This is achieved through a combination of spectroscopic and chromatographic techniques.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure of a compound.

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. For our target molecule, we would expect to see signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the methylene protons of the acetate and ester groups, and the methyl protons of the dimethylamino group.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. We would expect distinct signals for each carbon atom in the structure.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For C₁₂H₁₅NO₄, the expected exact mass would be determined.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected peaks would include:

  • A broad O-H stretch from the phenolic hydroxyl group.

  • A strong C=O stretch from the ester carbonyl group.

  • A strong C=O stretch from the amide carbonyl group.

  • C-H stretches from the aromatic and aliphatic portions of the molecule.

Purity Assessment: A Comparative Analysis of Analytical Techniques

The purity of the reference standard must be determined using a quantitative, stability-indicating method. Here, we compare several common analytical techniques.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for this Application
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection by UV absorbance.Robust, widely available, good for quantitative analysis of known impurities.May not detect impurities that do not have a UV chromophore. Co-elution of impurities is possible.High: A validated HPLC-UV method is the workhorse for purity determination and impurity profiling in pharmaceutical quality control.
Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Faster analysis times, better resolution, and higher sensitivity than HPLC.Higher backpressure requires specialized instrumentation.Very High: Offers improved performance over HPLC for complex impurity profiles and high-throughput analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the detection and identification capabilities of MS.Can detect and identify unknown impurities, even those without a UV chromophore. Provides structural information.More complex and expensive instrumentation. Quantification can be more challenging than with UV detection.Excellent: Ideal for initial characterization and for identifying unknown degradation products. Often used in conjunction with HPLC-UV.
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.A primary ratio method, does not require a reference standard of the analyte itself. Highly accurate and precise.Requires a specialized NMR spectrometer and a certified internal standard. Less sensitive than chromatographic methods.High: Excellent for assigning a precise purity value to the primary reference standard.

Recommendation: A combination of techniques provides the most comprehensive and trustworthy purity assessment. A validated UPLC-UV method should be the primary technique for routine purity testing and impurity profiling. LC-MS should be used for the identification of any unknown impurities, particularly during forced degradation studies. qNMR is the gold standard for assigning the absolute purity of the final, purified reference standard.

Experimental Protocol: Purity Determination by UPLC-UV

This is a representative stability-indicating UPLC method.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the main peak from all potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 2 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., acetonitrile/water) and dilute to an appropriate concentration.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions and integrate the peak areas. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Part 3: Forced Degradation Studies and Stability Assessment

To ensure the analytical method is "stability-indicating," forced degradation studies are performed on the candidate reference standard. This involves subjecting the material to harsh conditions to intentionally generate degradation products. The analytical method must be able to separate these degradation products from the main peak.

Forced Degradation Conditions:
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The results of the forced degradation studies are used to establish the degradation pathways of the molecule and to demonstrate the specificity of the analytical method.

G cluster_0 Reference Standard Establishment Workflow cluster_1 Characterization Techniques cluster_2 Purity Assessment Methods Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Purity_Assessment Purity Assessment Characterization->Purity_Assessment NMR NMR Characterization->NMR MS MS Characterization->MS IR IR Characterization->IR Forced_Degradation Forced Degradation Purity_Assessment->Forced_Degradation UPLC_UV UPLC-UV Purity_Assessment->UPLC_UV LC_MS LC-MS Purity_Assessment->LC_MS qNMR qNMR Purity_Assessment->qNMR Final_RS Established Reference Standard Forced_Degradation->Final_RS

Caption: Workflow for establishing a reference standard.

Part 4: Setting Acceptance Criteria and Documentation

Based on international guidelines such as ICH Q3A(R2), acceptance criteria for impurities in a new drug substance are established.[3] As an intermediate, the acceptance criteria for 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester in the starting material would be very stringent, likely with a limit of "Not More Than" (NMT) a certain percentage for any individual unspecified impurity. For its presence as an impurity in the final Camostat Mesylate API, the reporting threshold, identification threshold, and qualification threshold would be determined based on the maximum daily dose of the drug.

A comprehensive Certificate of Analysis (CoA) for the established reference standard should be generated, including:

  • Compound name, CAS number, molecular formula, and molecular weight.

  • A unique lot number.

  • The assigned purity value and the method(s) used for its determination.

  • A summary of the characterization data (NMR, MS, IR).

  • The date of certification and the recommended re-test date.

  • Storage conditions.

Conclusion: A Foundation for Quality

The establishment of a high-purity, well-characterized reference standard for 4-Hydroxybenzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester is a critical step in ensuring the quality and consistency of Camostat Mesylate. By employing a multi-faceted approach to synthesis, purification, and characterization, and by utilizing a combination of orthogonal analytical techniques for purity assessment, a robust reference standard can be established. This, in turn, provides the foundation for reliable analytical method validation and confident quality control throughout the lifecycle of this important pharmaceutical product.

References

  • Cost-efficient non-infringing process for camostat mesylate. CSIR-CSMCRI Bhavnagar. [Link]

  • Molecular dynamics results of the camostat and selected compounds bound... ResearchGate. [Link]

  • Camostat Mesilate, カモスタットメシル酸塩 日局収載. New Drug Approvals. [Link]

  • Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. PMC. [Link]

  • Camostat Impurities and Related Compound. Veeprho. [Link]

  • camostat mesylate and its Impurities. Pharmaffiliates. [Link]

  • C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections. PubMed Central. [Link]

  • CN104402770B - A kind of preparation method of camostat mesilate intermediate.
  • Camostat | C20H22N4O5 | CID 2536. PubChem. [Link]

  • Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study. MDPI. [Link]

  • Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/ MS method. Aarhus University. [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research. [Link]

  • Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. PMC. [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Juniper Publishers. [Link]

  • Camostat Impurities. SynZeal. [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]

  • CN104402770A - Preparation method of methanesulfonic acid camostat.
  • Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method. PubMed. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • JPH09309873A - New production method of camostat mesylate.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). Human Metabolome Database. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. FDA. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • CPMP guideline on control of impurities of pharmacopoeia General Monograph. European Medicines Agency. [Link]

  • 1086 USP 37 page 828. As part of an ongoing monograph modernization initiative, the United States Pharmacopeial Convention (USP). US Pharmacopeia. [Link]

Sources

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Reactant of Route 1
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
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Reactant of Route 2
2-(Dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate
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